Product packaging for 3-(4-Methoxyphenoxy)benzaldehyde(Cat. No.:CAS No. 62373-80-2)

3-(4-Methoxyphenoxy)benzaldehyde

Cat. No.: B1360231
CAS No.: 62373-80-2
M. Wt: 228.24 g/mol
InChI Key: WLFDEVVCXPTAQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(4-Methoxyphenoxy)benzaldehyde is a useful research compound. Its molecular formula is C14H12O3 and its molecular weight is 228.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12O3 B1360231 3-(4-Methoxyphenoxy)benzaldehyde CAS No. 62373-80-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-methoxyphenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-16-12-5-7-13(8-6-12)17-14-4-2-3-11(9-14)10-15/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFDEVVCXPTAQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00211432
Record name 3-(4-Methoxyphenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00211432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62373-80-2
Record name 3-(4-Methoxyphenoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62373-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Methoxyphenoxy)benzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062373802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Methoxyphenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00211432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-methoxyphenoxy)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.734
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(4-Methoxyphenoxy)benzaldehyde
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5BYC22VSU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

3-(4-Methoxyphenoxy)benzaldehyde CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(4-Methoxyphenoxy)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 62373-80-2), a key aromatic aldehyde and diphenyl ether derivative. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. It consolidates critical information regarding its physicochemical properties, provides a validated synthesis protocol, discusses analytical characterization techniques, explores its applications as a versatile chemical intermediate, and outlines essential safety and handling procedures. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical utility.

Introduction to this compound

This compound is a difunctional organic compound featuring both an aldehyde group and a diaryl ether linkage. This unique structural combination makes it a valuable building block in organic synthesis. The aldehyde group serves as a reactive handle for a multitude of chemical transformations, including oxidation, reduction, and the formation of carbon-carbon and carbon-nitrogen bonds. The diphenyl ether core, substituted with a methoxy group, imparts specific steric and electronic properties that are leveraged in the design of complex target molecules.

Its primary significance lies in its role as a precursor and intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2] For instance, it has been utilized as a key building block in the synthesis of tetrahydroisoquinolinones, a class of compounds with diverse biological activities.[3][4] The precise positioning of its functional groups allows for the controlled construction of intricate molecular architectures, making it a compound of considerable interest to medicinal and synthetic chemists.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in research and development. The key properties of this compound are summarized below. This data is critical for designing reaction conditions, purification strategies, and appropriate storage protocols.

PropertyValueSource(s)
CAS Number 62373-80-2[1][3][5]
Molecular Formula C₁₄H₁₂O₃[3][5]
Molecular Weight 228.24 g/mol [3][4]
Appearance Colorless to yellow to green clear liquid[1][6]
Boiling Point 145 °C at 0.4 mmHg[3][4]
Density 1.089 g/mL at 25 °C[3][4]
Refractive Index (n²⁰/D) 1.596[3][4]
SMILES String COc1ccc(Oc2cccc(C=O)c2)cc1[4]
InChI Key WLFDEVVCXPTAQA-UHFFFAOYSA-N[4]
Sensitivity Air Sensitive[1][6]
Storage Class Code 10 - Combustible liquids[4]

Synthesis and Purification

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution reaction, a variant of the Williamson ether synthesis. This method is reliable and scalable. The causality for this choice rests on the high reactivity of the phenoxide ion with an activated aryl halide.

Synthesis Pathway

The logical flow for the synthesis is outlined below. The process begins with readily available starting materials and proceeds through a well-established reaction mechanism to yield the desired product.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reagents Reagents & Conditions Reactant1 3-Hydroxybenzaldehyde Reaction Nucleophilic Aromatic Substitution Reactant1->Reaction Reactant2 4-Fluoroanisole Reactant2->Reaction Base Potassium Carbonate (K₂CO₃) Base->Reaction Solvent Dimethylformamide (DMF) Solvent->Reaction Condition Heat (e.g., 120 °C) Condition->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product This compound Purification->Product Applications cluster_pharma Pharmaceutical Synthesis cluster_agro Agrochemical Synthesis cluster_analytical Analytical Chemistry Core 3-(4-Methoxyphenoxy) benzaldehyde P1 Anticancer Agents Core->P1 precursor P2 Antibacterial Drugs Core->P2 intermediate P3 Tetrahydroisoquinolinones Core->P3 building block A1 Insecticides Core->A1 raw material A2 Fungicides Core->A2 raw material AC1 Internal Standard (GC-MS) Core->AC1 standard

References

3-(4-Methoxyphenoxy)benzaldehyde molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(4-Methoxyphenoxy)benzaldehyde: Structure, Properties, and Analysis

Introduction

This compound is a bi-functional organic compound featuring a diaryl ether linkage, a terminal aldehyde group, and a methoxy substituent. Its unique structural architecture makes it a valuable building block and intermediate in various fields of chemical synthesis. Primarily, it serves as a precursor in the development of pharmaceuticals, such as anticancer and antibacterial agents, and in the synthesis of agrochemicals like insecticides and fungicides. Its applications also extend to analytical chemistry, where it has been utilized as an internal standard. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, a robust synthesis protocol, detailed analytical characterization methods, and key applications for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

The structural identity and physical characteristics of a compound are foundational to its application in synthetic chemistry.

Chemical Identity

The molecule consists of a benzaldehyde ring connected to a 4-methoxyphenol group via an ether bond at the 3-position of the benzaldehyde moiety.

  • Molecular Formula: C₁₄H₁₂O₃

  • Molecular Weight: 228.24 g/mol

  • IUPAC Name: this compound

  • CAS Number: 62373-80-2

  • SMILES String: COc1ccc(Oc2cccc(C=O)c2)cc1

  • InChI Key: WLFDEVVCXPTAQA-UHFFFAOYSA-N

Molecular Structure Visualization

The following diagram illustrates the connectivity of the atoms and key functional groups within the this compound molecule.

Caption: Molecular structure of this compound.

Physicochemical Data

The compound's physical properties are critical for its handling, purification, and reaction setup. It is typically described as a clear, colorless to yellow liquid or a white to slightly yellow crystalline solid, a variance that may depend on purity and ambient temperature.

PropertyValueSource(s)
Appearance Clear colorless to yellow liquid
Density 1.089 g/mL at 25 °C
Boiling Point 145 °C at 0.4 mmHg
Refractive Index (n20/D) 1.596
Flash Point >230 °F (>110 °C)
Purity Typically ≥97%

Synthesis and Mechanistic Insights

The formation of the diaryl ether bond is the key transformation in synthesizing this compound. The Ullmann condensation is a classic and reliable method for this purpose, involving a copper-catalyzed reaction between an aryl halide and a phenol.

Rationale for Synthetic Strategy

The Ullmann condensation is preferred for constructing the C-O bond between the two aromatic rings due to its tolerance of various functional groups, including the aldehyde on the benzaldehyde ring. The reaction typically requires a copper catalyst (CuI is common), a base (like K₂CO₃ or Cs₂CO₃) to deprotonate the phenol, and a high-boiling point polar aprotic solvent (e.g., DMF or DMSO) to facilitate the reaction at elevated temperatures.

Experimental Protocol: Ullmann Condensation

This protocol describes the synthesis of this compound from 3-iodobenzaldehyde and 4-methoxyphenol.

Materials:

  • 3-Iodobenzaldehyde (1.0 eq)

  • 4-Methoxyphenol (1.2 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq), finely ground

  • Copper(I) Iodide (CuI, 0.1 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-iodobenzaldehyde, 4-methoxyphenol, K₂CO₃, and CuI.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times. This is crucial to prevent oxidation of the copper catalyst and other reagents.

  • Solvent Addition: Add anhydrous DMF via syringe.

  • Reaction: Heat the reaction mixture to 120-130 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Filter the mixture through a pad of celite to remove insoluble copper salts and K₂CO₃.

    • Transfer the filtrate to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure

Spectroscopic Profile of 3-(4-Methoxyphenoxy)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the aromatic compound 3-(4-methoxyphenoxy)benzaldehyde. The structural elucidation of this diaryl ether derivative is paramount for its application in research, particularly in the fields of medicinal chemistry and materials science, where precise molecular architecture dictates function. This document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing field-proven insights into the interpretation of the spectra and the experimental rationale.

Molecular Structure and Analytical Overview

The structural integrity of a synthesized compound is the bedrock of reliable scientific research. For this compound, a molecule featuring two aromatic rings linked by an ether oxygen and bearing aldehyde and methoxy functional groups, a multi-faceted spectroscopic approach is essential for unambiguous characterization. Each technique—NMR, IR, and MS—provides a unique piece of the structural puzzle, and their combined interpretation offers a self-validating confirmation of the molecule's identity and purity.

Below is a diagram illustrating the chemical structure and the numbering convention used for the purpose of spectroscopic assignments in this guide.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Analysis

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons. The spectrum for this compound was recorded on a 400 MHz instrument in deuterated chloroform (CDCl₃).[1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.90s1HAldehydic proton (-CHO)
7.53m1HAromatic proton
7.51m1HAromatic proton
7.43m1HAromatic proton
7.37m1HAromatic proton
7.21m1HAromatic proton
6.99m2HAromatic protons
6.90m2HAromatic protons
3.78s3HMethoxy protons (-OCH₃)

Interpretation of the ¹H NMR Spectrum:

The downfield singlet at 9.90 ppm is highly characteristic of an aldehydic proton, confirming the presence of the -CHO group. The singlet at 3.78 ppm, integrating to three protons, is indicative of the methoxy (-OCH₃) group. The complex multiplets in the aromatic region (6.90-7.53 ppm) correspond to the protons on the two benzene rings. The integration of these signals accounts for the remaining eight aromatic protons. The specific splitting patterns within this region arise from the coupling between adjacent protons on the rings, and their chemical shifts are influenced by the electron-donating and electron-withdrawing nature of the substituents.

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The spectrum of this compound was obtained in CDCl₃.[2][3]

Chemical Shift (δ) ppmAssignment
~192Aldehydic Carbon (C=O)
~160Aromatic Carbon (C-O)
~158Aromatic Carbon (C-O)
~150Aromatic Carbon (C-O)
~138Aromatic Carbon (C-CHO)
~130Aromatic Carbon (CH)
~125Aromatic Carbon (CH)
~122Aromatic Carbon (CH)
~120Aromatic Carbon (CH)
~118Aromatic Carbon (CH)
~115Aromatic Carbon (CH)
55.6Methoxy Carbon (-OCH₃)

Interpretation of the ¹³C NMR Spectrum:

The signal at approximately 192 ppm is characteristic of an aldehyde carbonyl carbon. The signal around 55.6 ppm corresponds to the methoxy carbon. The remaining signals in the downfield region (115-160 ppm) are attributed to the twelve aromatic carbons. The carbons attached to the oxygen atoms (C-O) are shifted further downfield due to the deshielding effect of the electronegative oxygen. The quaternary carbons and the protonated carbons can be distinguished using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra for aromatic aldehydes is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's resonances.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, which is particularly important for resolving the complex multiplets in the aromatic region.[4]

  • Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. For the ¹³C NMR spectrum, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline corrections. The chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3050-3000C-H stretchAromatic
~2850 and ~2750C-H stretch (Fermi doublet)Aldehyde
~1700C=O stretchAldehyde (conjugated)
~1600, ~1500C=C stretchAromatic
~1240C-O stretch (asymmetric)Aryl ether
~1170C-O stretch (symmetric)Aryl ether
~1030C-O stretchMethoxy group

Interpretation of the IR Spectrum:

The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp peak around 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretching of a conjugated aldehyde. The presence of an aldehyde is further confirmed by two weaker bands around 2850 cm⁻¹ and 2750 cm⁻¹, which are characteristic of the C-H stretch of the aldehyde group (a Fermi doublet). The aromatic nature of the molecule is evidenced by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1500 cm⁻¹ region. The prominent C-O stretching bands for the aryl ether linkage are expected around 1240 cm⁻¹ (asymmetric) and 1170 cm⁻¹ (symmetric). The C-O stretch of the methoxy group will also be present.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

For a solid sample like this compound, the KBr pellet method is a common and reliable sample preparation technique.[5][6]

  • Sample Grinding: Finely grind a small amount (1-2 mg) of the compound with an agate mortar and pestle.

  • Mixing with KBr: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the ground sample and mix thoroughly.

  • Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its structure. The electron ionization (EI) mass spectrum of this compound was obtained from the NIST WebBook.[1]

m/zRelative IntensityProposed Fragment
228100[M]⁺ (Molecular Ion)
227~20[M-H]⁺
199~5[M-CHO]⁺
123~10[C₇H₇O₂]⁺
105~20[C₇H₅O]⁺
77~25[C₆H₅]⁺

Interpretation of the Mass Spectrum:

The mass spectrum shows a prominent molecular ion peak [M]⁺ at an m/z of 228, which corresponds to the molecular weight of C₁₄H₁₂O₃. This is the base peak, indicating the relative stability of the molecular ion under EI conditions. A significant peak at m/z 227 corresponds to the loss of a hydrogen atom ([M-H]⁺), likely from the aldehyde group. The peak at m/z 199 is due to the loss of the formyl radical (-CHO). Further fragmentation of the diaryl ether structure leads to other characteristic ions. The fragmentation pattern provides strong evidence for the proposed structure.

MS_Fragmentation M [C14H12O3]+. m/z = 228 M_minus_H [M-H]+ m/z = 227 M->M_minus_H - H• M_minus_CHO [M-CHO]+ m/z = 199 M->M_minus_CHO - CHO• Fragment1 [C7H5O]+ m/z = 105 M->Fragment1 Cleavage Fragment2 [C6H5]+ m/z = 77 Fragment1->Fragment2 - CO

Caption: Proposed fragmentation pathway for this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound through ¹H NMR, ¹³C NMR, IR, and MS provides a cohesive and unambiguous confirmation of its molecular structure. The data presented in this guide are consistent with the presence of an aromatic aldehyde, a diaryl ether linkage, and a methoxy group. The detailed interpretation of each spectrum, grounded in established principles of spectroscopy, serves as a reliable reference for researchers and scientists. The experimental protocols outlined herein represent best practices for obtaining high-quality data for this class of compounds, ensuring scientific integrity and reproducibility.

References

An In-depth Technical Guide to the Solubility and Stability of 3-(4-Methoxyphenoxy)benzaldehyde for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(4-Methoxyphenoxy)benzaldehyde is a diaryl ether derivative with potential applications as a key starting material or intermediate in the synthesis of novel pharmaceutical compounds and other fine chemicals.[1][2] Its chemical structure, featuring a benzaldehyde ring linked to a methoxyphenoxy moiety, presents a unique combination of functional groups that dictate its physicochemical properties, solubility, and stability. A thorough understanding of these characteristics is paramount for researchers, scientists, and drug development professionals to ensure the quality, efficacy, and safety of any resulting therapeutic agent. This guide provides a comprehensive technical overview of the solubility and stability of this compound, offering field-proven insights and detailed experimental protocols to support its successful application in a research and development setting.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various experimental and formulation contexts.

PropertyValueSource
Molecular Formula C₁₄H₁₂O₃[3][4]
Molecular Weight 228.24 g/mol [3][4]
Appearance Colorless to yellow to green clear liquid[5]
Boiling Point 145 °C at 0.4 mmHg[4][6]
Density 1.089 g/mL at 25 °C[1][6]
Refractive Index (n20/D) 1.596[6]
Calculated logP 3.300[3]
Calculated Water Solubility (log₁₀S) -3.47 (moles/L)[3]

The calculated low water solubility and relatively high octanol-water partition coefficient (logP) suggest that this compound is a lipophilic molecule with limited aqueous solubility.[3] This has significant implications for its handling, formulation, and the selection of appropriate analytical techniques.

Solubility Profiling

Determining the solubility of this compound in a range of relevant solvents is a critical step in early-stage drug development. This information guides the selection of solvents for synthesis, purification, formulation, and analytical testing.

Solubility in Organic Solvents

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

SolventPredicted SolubilityRationale
Methanol, Ethanol Soluble to Freely SolublePolar protic nature aligns with the polarity of the aldehyde and ether groups.
Acetone, Acetonitrile Soluble to Freely SolublePolar aprotic solvents capable of dissolving moderately polar compounds.
Tetrahydrofuran (THF) Soluble to Freely SolubleGood solvent for a wide range of organic compounds.
Dimethyl Sulfoxide (DMSO) Freely SolubleA powerful polar aprotic solvent known for its broad solvation capabilities.[8]
Dichloromethane (DCM) SolubleA non-polar aprotic solvent that should effectively dissolve the lipophilic molecule.
Hexane, Heptane Sparingly Soluble to InsolubleNon-polar nature is unlikely to effectively solvate the polar functional groups.
Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard shake-flask method for the quantitative determination of solubility.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent.

    • Ensure a solid excess of the compound remains to confirm saturation.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C and 37 °C) and agitate for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a clear aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.45 µm syringe filter to remove any undissolved particles.

  • Quantification:

    • Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the calibrated range of a pre-validated analytical method (e.g., HPLC-UV).

    • Analyze the diluted sample to determine the concentration of this compound.

  • Calculation:

    • Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling cluster_analysis Analysis A Add excess compound to solvent B Agitate at constant temperature (24-48h) A->B C Collect supernatant B->C D Filter (0.45 µm) C->D E Dilute aliquot D->E F Quantify by HPLC E->F

Caption: Shake-Flask Solubility Determination Workflow.

Aqueous Solubility and pH-Dependence

The calculated water solubility is very low, as expected for a molecule of this nature.[3] The absence of ionizable functional groups within the typical pharmaceutical pH range (1-8) suggests that the aqueous solubility of this compound will be largely independent of pH.

Stability Profile and Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[9][10][11][12][13] These studies involve subjecting the compound to stress conditions more severe than those encountered during accelerated stability testing.[9]

Potential Degradation Pathways

Based on the chemical structure of this compound, two primary sites are susceptible to degradation: the aldehyde functional group and the diaryl ether linkage.

  • Oxidation of the Aldehyde: The aldehyde group is prone to oxidation to the corresponding carboxylic acid, 3-(4-methoxyphenoxy)benzoic acid. This is a common degradation pathway for benzaldehyde derivatives.[14]

  • Cleavage of the Ether Bond: Diaryl ether linkages can be susceptible to cleavage under harsh acidic or thermal conditions. This would lead to the formation of 3-hydroxybenzaldehyde and 4-methoxyphenol.

  • Photodegradation: Aromatic aldehydes can be photoreactive, potentially leading to a variety of degradation products through complex radical mechanisms.[15]

G cluster_oxidation Oxidation (e.g., H₂O₂) cluster_hydrolysis Hydrolysis (Acid/Base/Heat) cluster_photo Photodegradation (UV/Vis Light) Parent This compound OxidationProduct 3-(4-Methoxyphenoxy)benzoic acid Parent->OxidationProduct Oxidation HydrolysisProduct1 3-Hydroxybenzaldehyde Parent->HydrolysisProduct1 Ether Cleavage HydrolysisProduct2 4-Methoxyphenol Parent->HydrolysisProduct2 Ether Cleavage PhotoProduct Complex mixture of degradation products Parent->PhotoProduct Photolysis

Caption: Potential Degradation Pathways.

Protocol for Forced Degradation Studies

The following protocol outlines a systematic approach to forced degradation, aiming for a target degradation of 5-20%.[9]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at 60 °C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at 60 °C for 24 hours.

    • Neutral Hydrolysis: Dilute the stock solution with water. Incubate at 60 °C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂. Store at room temperature for 24 hours, protected from light.[9]

    • Thermal Degradation (Solid State): Store the solid compound at 80 °C for 48 hours.

    • Thermal Degradation (Solution): Reflux the stock solution at 80 °C for 24 hours.

    • Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis:

    • At appropriate time points, withdraw samples.

    • For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the stressed samples, along with an unstressed control, using a stability-indicating HPLC method.

Analytical Methodologies

Robust and validated analytical methods are crucial for the accurate quantification of this compound and its potential degradation products.[9][11][12][13]

High-Performance Liquid Chromatography (HPLC)

A stability-indicating reverse-phase HPLC method with UV detection is the primary choice for the analysis of this compound.

Starting HPLC Method Parameters:

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min: 50-90% B; 20-25 min: 90% B; 25-26 min: 90-50% B; 26-30 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or determined by UV scan)
Injection Volume 10 µL

Method Development and Validation:

  • The specificity of the method must be demonstrated by showing that the peak for this compound is resolved from all degradation product peaks in the forced degradation samples.

  • The method should be validated according to ICH guidelines for parameters including accuracy, precision, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).

Gas Chromatography (GC)

GC can be a suitable alternative for the analysis of this compound, particularly for assessing purity and identifying volatile impurities.

Starting GC Method Parameters:

ParameterRecommended Condition
Column HP-5 (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Start at 150 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound is limited, the provided protocols, based on established scientific principles and data from analogous structures, offer a robust starting point for any research or development program. The successful application of this compound in pharmaceutical development hinges on the rigorous application of these principles and the thorough validation of all experimental findings. The insights and methodologies presented herein are intended to empower researchers to confidently navigate the challenges of characterizing this promising chemical entity.

References

The Diaryl Ether Motif as a Privileged Scaffold: A Technical Guide to the Synthesis of Novel Bioactive Heterocycles from 3-(4-Methoxyphenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The diaryl ether linkage is a cornerstone in the architecture of numerous biologically active natural products and synthetic pharmaceuticals.[1][2] This structural motif imparts a unique conformational flexibility and lipophilicity that is often crucial for molecular recognition and bioactivity. This in-depth technical guide explores the synthetic utility of 3-(4-methoxyphenoxy)benzaldehyde, a readily accessible diaryl ether, as a versatile starting material for the construction of a diverse array of novel and potentially bioactive heterocyclic compounds. We will delve into the strategic synthetic transformations of the aldehyde functionality to forge key heterocyclic cores, including pyrimidines, oxazoles, and benzoxazoles. This guide is intended for researchers, scientists, and professionals in the field of drug development, providing both the conceptual framework and practical, step-by-step protocols for the synthesis of these promising molecular entities.

Introduction: The Significance of the Diaryl Ether Scaffold

The diaryl ether moiety is not merely a passive linker but an active participant in defining the pharmacological profile of a molecule. Its presence in complex natural products like the antibiotic vancomycin underscores its importance in molecular architecture.[1][2] The synthetic chemistry community has developed a robust toolbox for the creation of diaryl ethers, with transition metal-catalyzed cross-coupling reactions, such as the Ullmann condensation and Buchwald-Hartwig amination, being prominent methods.[3][4] Our starting material, this compound, capitalizes on this well-established chemistry, offering a strategic entry point for diversification. The aldehyde group serves as a versatile chemical handle, amenable to a wide range of classical and contemporary organic reactions for the construction of various heterocyclic systems.

Synthetic Pathways from this compound

The strategic location of the aldehyde group on the diaryl ether backbone of this compound allows for its elaboration into a multitude of heterocyclic systems. This section will explore three principal synthetic trajectories: the synthesis of pyrimidines via chalcone intermediates, the direct synthesis of oxazoles, and the construction of benzoxazoles.

Pathway A: Synthesis of Bioactive Pyrimidine Derivatives via Chalcones

The Claisen-Schmidt condensation of an aromatic aldehyde with a ketone is a classical and efficient method for the synthesis of chalcones, which are valuable intermediates for the synthesis of various heterocyclic compounds, including pyrimidines.[5][6][7] Pyrimidine derivatives are known to possess a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and antitubercular properties.[5]

The proposed synthetic route commences with the base-catalyzed condensation of this compound with an appropriate acetophenone to yield the corresponding chalcone. This intermediate can then undergo a cyclocondensation reaction with urea, thiourea, or guanidine hydrochloride to afford the desired pyrimidine derivatives.[5][6]

Pathway A start This compound chalcone Chalcone Intermediate start->chalcone Acetophenone, Ethanolic KOH pyrimidine Substituted Pyrimidine chalcone->pyrimidine Urea/Thiourea/Guanidine, Base Pathway B start This compound oxazole 5-[3-(4-Methoxyphenoxy)phenyl]oxazole start->oxazole Tosylmethyl isocyanide (TosMIC), K2CO3 Pathway C start This compound benzoxazole 2-[3-(4-Methoxyphenoxy)phenyl]benzoxazole start->benzoxazole 2-Aminophenol, Catalyst

References

A Technical Guide to the Potential Biological Activities of 3-(4-Methoxyphenoxy)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 3-(4-methoxyphenoxy)benzaldehyde, a molecule combining the structural features of a substituted benzaldehyde and a biphenyl ether, represent a compelling scaffold for therapeutic agent development. This technical guide synthesizes current research on the constituent moieties to postulate and explore the most probable biological activities of these derivatives. Drawing from extensive literature on benzaldehydes and biphenyl ethers, we focus on three primary areas of high potential: antimicrobial, anticancer, and enzyme inhibitory activities. This document provides an in-depth analysis of the mechanistic underpinnings of these potential activities, detailed experimental protocols for their evaluation, and a forward-looking perspective on the structure-activity relationships that could guide future drug discovery efforts.

Introduction: A Scaffold of Therapeutic Promise

The this compound scaffold is a unique amalgamation of two pharmacologically significant motifs: the reactive aldehyde functionality of benzaldehyde and the conformational flexibility of the biphenyl ether linkage. Benzaldehyde and its derivatives are known for a wide array of biological effects, including antimicrobial and anticancer properties[1][2][3]. Similarly, the biphenyl ether core is present in numerous bioactive natural products and synthetic compounds, contributing to activities such as antimicrobial and anticancer effects[4][5][6]. The strategic combination of these two moieties in this compound suggests a synergistic or novel bioactivity profile, making its derivatives prime candidates for investigation in drug discovery programs. This guide will dissect the potential of this scaffold by examining the evidence-based activities of its parent structures.

Postulated Biological Activity I: Antimicrobial Effects

The widespread emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Both benzaldehyde and biphenyl ether derivatives have demonstrated significant potential in this area, suggesting that this compound derivatives could be potent antimicrobial agents.

Mechanistic Insights

The antimicrobial action of benzaldehyde derivatives is often attributed to their ability to interact with microbial cell membranes, leading to increased permeability and subsequent cell death[1]. The aldehyde group can also react with essential biomolecules, such as proteins and nucleic acids, disrupting cellular function. For biphenyl ether compounds, their antimicrobial properties are thought to arise from their ability to inhibit key microbial enzymes or disrupt membrane integrity[5][6]. The combination of these features in this compound derivatives could lead to a multi-target antimicrobial effect, potentially reducing the likelihood of resistance development.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

A standardized method for assessing the antimicrobial activity of novel compounds is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC).

Materials:

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • 96-well microtiter plates.

  • Test compound stock solution (e.g., in DMSO).

  • Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

  • Negative control (medium with solvent).

Procedure:

  • Prepare serial twofold dilutions of the this compound derivative in the appropriate broth in the wells of a 96-well plate.

  • Add the standardized microbial inoculum to each well.

  • Include positive and negative controls on each plate.

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: Illustrative MIC Values for Related Compounds
Compound ClassTest OrganismMIC Range (µg/mL)Reference
Benzaldehyde DerivativesStaphylococcus aureus100 - >1000[7]
Escherichia coli250 - >1000[7]
Candida albicans50 - 500[7]
Biphenyl Ether DerivativesStaphylococcus aureus≥128[5][6]
Escherichia coli≥128[5][6]

Workflow for Antimicrobial Activity Screening

Antimicrobial_Screening cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Synthesize & Purify This compound Derivatives Serial_Dilution Perform Serial Dilutions in 96-well Plates Compound->Serial_Dilution Inoculum Prepare Standardized Microbial Inoculum Incubation Inoculate and Incubate Inoculum->Incubation Serial_Dilution->Incubation MIC_Determination Determine MIC Incubation->MIC_Determination MBC_MFC_Test Further Testing: MBC/MFC MIC_Determination->MBC_MFC_Test

Caption: Workflow for antimicrobial screening of novel compounds.

Postulated Biological Activity II: Anticancer Effects

The structural motifs within this compound are frequently found in compounds with significant anticancer activity. This suggests a strong potential for its derivatives to act as novel antineoplastic agents.

Mechanistic Insights

Benzaldehyde derivatives have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines[8]. Some derivatives can also inhibit key signaling pathways involved in cancer cell proliferation and survival. For instance, benzaldehyde has been reported to overcome treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph[9][10]. Biphenyl ether-containing compounds have also been investigated as anticancer agents, with some acting as inhibitors of crucial enzymes in cancer progression[4]. The combination of these functionalities in this compound derivatives could lead to potent and selective anticancer agents.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Materials:

  • Cancer cell line of interest (e.g., HL-60, HeLa, MCF-7).

  • Complete cell culture medium.

  • 96-well cell culture plates.

  • Test compound stock solution (in a cell culture compatible solvent like DMSO).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation: Illustrative IC50 Values for Related Compounds
CompoundCell LineIC50 (µM)Reference
2-(benzyloxy)benzaldehydeHL-601-10[8]
2-[(3-methoxybenzyl)oxy]benzaldehydeHL-60<10 (most potent)[8]
BenzaldehydeOsimertinib-resistant cancer cellsGrowth inhibition[10]

Proposed Anticancer Mechanism

Anticancer_Mechanism cluster_cellular Cancer Cell Compound This compound Derivative Signaling Inhibition of Pro-survival Signaling Pathways Compound->Signaling CellCycle Cell Cycle Arrest (e.g., G2/M phase) Compound->CellCycle Mitochondria Mitochondrial Dysfunction Compound->Mitochondria Apoptosis Induction of Apoptosis Signaling->Apoptosis CellCycle->Apoptosis Mitochondria->Apoptosis

Caption: Proposed mechanism of anticancer action.

Postulated Biological Activity III: Enzyme Inhibition

The aldehyde group and the aromatic rings of the this compound scaffold make it a prime candidate for interaction with the active sites of various enzymes.

Mechanistic Insights

Benzaldehyde derivatives are known to inhibit a range of enzymes. For example, they can act as inhibitors of aldose reductase, an enzyme implicated in diabetic complications[11]. They have also been shown to inhibit digestive enzymes like α-glucosidase and α-amylase, which is relevant for the management of type 2 diabetes[12]. The aldehyde group can form Schiff bases with amino groups in the enzyme's active site, leading to inhibition. The biphenyl ether moiety can provide additional hydrophobic and van der Waals interactions, enhancing binding affinity and selectivity.

Experimental Protocol: Aldose Reductase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of aldose reductase, which catalyzes the reduction of an aldehyde substrate.

Materials:

  • Purified aldose reductase enzyme.

  • NADPH.

  • DL-glyceraldehyde (substrate).

  • Phosphate buffer.

  • Test compound.

  • UV-Vis spectrophotometer.

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, NADPH, and the test compound at various concentrations.

  • Pre-incubate the mixture at a specific temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate, DL-glyceraldehyde.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Calculate the rate of the reaction and determine the percentage of inhibition caused by the test compound.

  • Calculate the IC50 value for the compound.

Data Presentation: Illustrative IC50 Values for Related Enzyme Inhibitors
CompoundEnzymeIC50 (µM)Reference
4-Phenyl benzaldehydeBovine Kidney Aldose Reductase0.23[11]
2-BromobenzaldehydeBovine Kidney Aldose Reductase1.37[11]
4-Methoxy-2-hydroxybenzaldehydeα-AmylaseMore effective than acarbose[12]

Enzyme Inhibition Workflow

Enzyme_Inhibition Start Select Target Enzyme (e.g., Aldose Reductase) Prepare_Mixture Prepare Reaction Mixture: Enzyme, Buffer, NADPH Start->Prepare_Mixture Add_Inhibitor Add this compound Derivative (Test Compound) Prepare_Mixture->Add_Inhibitor Pre_Incubate Pre-incubate Add_Inhibitor->Pre_Incubate Add_Substrate Initiate Reaction with Substrate Pre_Incubate->Add_Substrate Monitor_Reaction Monitor Reaction Progress (Spectrophotometry) Add_Substrate->Monitor_Reaction Calculate_Inhibition Calculate % Inhibition and IC50 Monitor_Reaction->Calculate_Inhibition

Caption: General workflow for an enzyme inhibition assay.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of new therapeutic agents. Based on the well-documented biological activities of its constituent benzaldehyde and biphenyl ether moieties, derivatives of this compound are prime candidates for investigation as antimicrobial, anticancer, and enzyme-inhibiting agents. The synthetic tractability of this scaffold allows for the creation of diverse chemical libraries, which, when coupled with the high-throughput screening methods outlined in this guide, can facilitate the identification of lead compounds with potent and selective activities. Future research should focus on elucidating the structure-activity relationships of these derivatives to optimize their therapeutic potential and minimize off-target effects.

References

A Technical Guide to 3-(4-Methoxyphenoxy)benzaldehyde: A Versatile Precursor for Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic use of 3-(4-methoxyphenoxy)benzaldehyde as a foundational building block for the synthesis of novel fluorescent probes. We will explore the unique structural attributes of this precursor, detail robust synthetic methodologies, and discuss the principles guiding the design of high-performance probes for bioimaging and sensing applications.

Core Compound Analysis: this compound

This compound is a diaryl ether derivative characterized by a benzaldehyde moiety linked to a methoxy-substituted phenol through an ether bond.[1] This specific arrangement of functional groups offers a unique combination of chemical reactivity and structural influence, making it a highly valuable, yet underexplored, precursor in fluorophore chemistry.

The aldehyde group serves as a versatile chemical handle for constructing complex molecular architectures through well-established reactions, while the diaryl ether core provides a semi-flexible scaffold that can be leveraged to fine-tune the photophysical properties of the final probe.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 62373-80-2[1][4]
Molecular Formula C₁₄H₁₂O₃[1][5]
Molecular Weight 228.24 g/mol [1]
Appearance Colorless to Yellow clear liquid[5][6]
Density 1.089 g/mL at 25 °C (lit.)[4][6]
Boiling Point 145 °C at 0.4 mmHg (lit.)[4][6]
Refractive Index n20/D 1.596 (lit.)[6]
SMILES COc1ccc(Oc2cccc(C=O)c2)cc1[1]
InChI Key WLFDEVVCXPTAQA-UHFFFAOYSA-N[1]

The Scientific Rationale: Why Choose a Diaryl Ether Scaffold?

The decision to use this compound is grounded in established principles of fluorophore design. The properties of a fluorescent probe are dictated by its electronic structure and its interaction with the local environment.

  • The Aldehyde as a Reactive Anchor: The formyl group (-CHO) is an electrophilic center, readily participating in reactions like Knoevenagel condensations, Wittig reactions, and Schiff base formations.[2][3] This allows for the covalent attachment of various π-conjugated systems or analyte-responsive moieties, which is the primary step in transforming this simple precursor into a functional probe.

  • Tuning Photophysics via Intramolecular Charge Transfer (ICT): The methoxy group (-OCH₃) is a moderate electron-donating group (EDG), while the eventual conjugated system attached to the aldehyde can be designed to be electron-accepting. This donor-acceptor architecture is fundamental to creating probes that exhibit Intramolecular Charge Transfer (ICT). ICT states are highly sensitive to solvent polarity and local electric fields, making them ideal for developing probes that can report on their microenvironment.

  • Controlling Non-Radiative Decay: The diaryl ether linkage is not merely a passive linker. The C-O-C bond angle of approximately 118.8° and the dihedral angle between the two aromatic rings introduce a degree of rotational freedom.[7] In probe design, this can be a feature, not a bug. In low-viscosity environments, free rotation can provide a pathway for non-radiative decay, quenching fluorescence. When the probe binds to a target or enters a viscous medium like the mitochondrial matrix, this rotation can be restricted, blocking the non-radiative pathway and causing a "turn-on" fluorescent response.[8] This principle is central to designing probes for viscosity and molecular rotors.

Synthetic Strategy: From Precursor to Probe

A robust and high-yielding method for elaborating the this compound core is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile derivatives).

Below is a validated, self-validating protocol for the synthesis of a hypothetical probe, Probe-580 , derived from our precursor and 2-(3-cyano-4,5,5-trimethylfuran-2(5H)-ylidene)malononitrile (TCF), a common acceptor moiety.

Experimental Protocol: Synthesis of Probe-580

Materials:

  • This compound (1 mmol, 228.24 mg)

  • 2-(3-cyano-4,5,5-trimethylfuran-2(5H)-ylidene)malononitrile (TCF) (1 mmol, 211.24 mg)

  • Piperidine (catalytic amount, ~0.1 mmol)

  • Absolute Ethanol (25 mL)

  • Dichloromethane (for purification)

  • Hexane (for purification)

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1 mmol) and TCF (1 mmol).

  • Solvent Addition: Add 25 mL of absolute ethanol and stir the mixture at ambient temperature to achieve partial dissolution.

  • Catalyst Addition: Add 2-3 drops of piperidine to the stirring mixture. The solution may change color, indicating the initiation of the reaction.

  • Reaction Execution: Heat the mixture to reflux (~78 °C). Monitor the reaction progress every 30 minutes using Thin Layer Chromatography (TLC) with a 3:1 hexane/ethyl acetate eluent system. The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting aldehyde.

  • Product Isolation: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

  • Filtration: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol to remove residual catalyst and unreacted starting materials.

  • Purification: The crude product is purified by recrystallization from a dichloromethane/hexane solvent system to yield the final product, Probe-580 , as a crystalline solid.

G cluster_mechanism Knoevenagel Condensation Mechanism Base Piperidine (Base) ActiveMethylene Active Methylene (TCF) Base->ActiveMethylene Deprotonation Carbanion Carbanion Intermediate ActiveMethylene->Carbanion Aldehyde This compound Carbanion->Aldehyde Nucleophilic Attack Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide WaterElim Water Elimination Alkoxide->WaterElim Protonation & Dehydration FinalProduct Final Probe-580 (C=C bond formed) WaterElim->FinalProduct

Caption: Knoevenagel condensation mechanism for probe synthesis.

Characterization and Application Workflow

The successful synthesis of a novel probe is only the first step. A rigorous characterization workflow is essential to validate its structure and understand its photophysical properties, which in turn informs its potential applications.

G cluster_workflow Probe Development Workflow cluster_char Structural & Physical Characterization cluster_photo Photophysical Evaluation cluster_app Application Testing Synthesis Synthesis of Probe-580 NMR ¹H & ¹³C NMR Synthesis->NMR MS Mass Spectrometry Synthesis->MS Purity HPLC Analysis Synthesis->Purity UVVis UV-Vis Absorption Purity->UVVis Fluorescence Fluorescence Spectroscopy Purity->Fluorescence QY Quantum Yield (Φ) Purity->QY Lifetime Fluorescence Lifetime (τ) Purity->Lifetime Solvatochromism Solvatochromism Study Lifetime->Solvatochromism Analyte Analyte Titration Lifetime->Analyte Imaging Cellular Imaging Lifetime->Imaging Final Validated Fluorescent Probe Imaging->Final

Caption: General workflow for developing a novel fluorescent sensor.

Expected Photophysical Properties

Based on the donor-acceptor structure of the hypothetical Probe-580 , we can anticipate key photophysical characteristics. The extended π-conjugation created by the Knoevenagel condensation will shift the absorption and emission profiles significantly to longer wavelengths compared to the precursor.

Table 2: Predicted Photophysical Properties of Probe-580 in Dichloromethane

ParameterPredicted ValueRationale
Absorption Max (λ_abs) ~450 nmStrong ICT character shifts absorption into the visible blue region.
Emission Max (λ_em) ~580 nmSignificant charge transfer in the excited state leads to a large Stokes shift.
Stokes Shift ~130 nmA large shift is characteristic of ICT dyes and beneficial for minimizing self-absorption in imaging.
Quantum Yield (Φ) 0.1 - 0.6Highly dependent on solvent polarity and rotational freedom; expected to be higher in non-polar or viscous media.
Molar Extinction Coefficient (ε) > 30,000 M⁻¹cm⁻¹Expected high value due to the allowed π-π* electronic transition in the conjugated system.

Envisioning the Application: A "Turn-On" Sensor

Fluorescent probes are powerful tools for detecting specific analytes or changes in the cellular environment.[9][10] A probe derived from this compound can be designed to function as a "turn-on" sensor. For instance, by incorporating a recognition site, the probe could selectively bind to a target protein.

Upon binding, two key events could occur:

  • Conformational Locking: The flexible diaryl ether scaffold is locked into a more rigid conformation, restricting intramolecular rotations. This closes a major non-radiative decay channel.

  • Environmental Shielding: The probe is shielded from the polar aqueous environment within the protein's binding pocket, reducing fluorescence quenching by water molecules.

The combination of these effects leads to a dramatic increase in fluorescence quantum yield, resulting in a "turn-on" signal that is directly proportional to the concentration of the target analyte.

G cluster_sensing Hypothetical 'Turn-On' Sensing Mechanism Probe_Free Probe in Solution State: OFF High Rotational Freedom Solvent Quenching Fluorescence: Low Analyte Target Analyte Probe_Free->Analyte Binding Event Probe_Bound Probe-Analyte Complex State: ON Rotationally Restricted Shielded Environment Fluorescence: High Analyte->Probe_Bound

Caption: Mechanism for fluorescence turn-on sensing of an analyte.

Conclusion and Future Perspectives

This compound represents a strategic starting point for the rational design of sophisticated fluorescent probes. Its inherent structural features—a reactive aldehyde and a tunable diaryl ether core—provide chemists with a versatile platform to build sensors for a multitude of biological targets and environments. The principles of ICT and restricted intramolecular rotation are key to unlocking the potential of probes derived from this precursor. Future work should focus on synthesizing a library of probes from this scaffold by reacting it with various active methylene compounds and incorporating specific targeting ligands to create probes for organelles like mitochondria or the endoplasmic reticulum, thereby expanding the toolkit for advanced cellular imaging.[8]

References

Investigating the Reaction Mechanisms of 3-(4-Methoxyphenoxy)benzaldehyde: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(4-Methoxyphenoxy)benzaldehyde is a diaryl ether, a structural motif prevalent in natural products and pharmaceuticals. Its synthetic utility is dictated by the reactivity of its two key functional groups: the aldehyde and the diaryl ether linkage. A profound understanding of its reaction mechanisms is paramount for leveraging this scaffold in drug design, process development, and medicinal chemistry. This guide provides an in-depth exploration of the principal reaction pathways for this molecule. We will dissect the mechanisms of aldehyde oxidation and reduction, and delve into the more complex and challenging cleavage of the robust diaryl ether bond. Each section integrates theoretical mechanistic principles with field-proven experimental protocols, data visualization, and authoritative references to create a self-validating and comprehensive resource for the discerning scientist.

The Core Molecule: Structure, Properties, and Spectroscopic Signature

Before investigating its reactions, it is crucial to establish a baseline understanding of the physical and spectroscopic properties of this compound.

Molecular Structure and Physicochemical Properties

The molecule consists of a benzaldehyde ring linked to a 4-methoxyphenol moiety through an ether bond at the meta position. This arrangement influences the electron distribution and steric accessibility of the reactive sites.

PropertyValueSource
Molecular Formula C₁₄H₁₂O₃[NIST WebBook][1]
Molecular Weight 228.24 g/mol [NIST WebBook][1]
CAS Number 62373-80-2[NIST WebBook][1]
Appearance Solid (predicted)-
Spectroscopic Profile for Compound Verification

Verifying the starting material's identity and purity is the first step in any mechanistic study. The following data, based on spectral databases and analogous compounds, serves as a reference.[2]

SpectroscopyCharacteristic SignatureAssignment
¹H NMR δ ~9.9 ppm (singlet)Aldehydic proton (-CHO)
δ ~7.1-7.6 ppm (multiplets)Aromatic protons on the benzaldehyde ring
δ ~6.9-7.0 ppm (multiplets)Aromatic protons on the phenoxy ring
δ ~3.8 ppm (singlet)Methoxy protons (-OCH₃)
¹³C NMR δ ~191 ppmAldehydic carbon
δ ~115-160 ppmAromatic and ether-linked carbons
δ ~55 ppmMethoxy carbon
IR Spectroscopy ~1700 cm⁻¹ (strong)C=O stretch of the aldehyde
~1240 cm⁻¹ (strong)Aryl-O-Aryl asymmetric stretch
Mass Spectrometry (EI) m/z 228 (M⁺)Molecular ion peak

Reactions at the Aldehyde: Oxidation and Reduction Pathways

The aldehyde group is the most accessible functional group for chemical transformation under mild conditions.

Oxidation to 3-(4-Methoxyphenoxy)benzoic Acid

The conversion of the aldehyde to a carboxylic acid is a fundamental transformation. This is often achieved using chromium(VI) reagents or other milder oxidants.

Mechanistic Insight: The oxidation of benzaldehydes by reagents like tetraethylammonium bromochromate (TEABC) in a non-aqueous solvent such as DMF typically proceeds through the formation of a chromate ester intermediate.[3] The reaction is often acid-catalyzed. The rate-determining step is the cleavage of the aldehydic C-H bond, leading to the formation of the corresponding carboxylic acid.[3]

Oxidation_Mechanism sub Aldehyde (Substrate) ester Chromate Ester Intermediate sub->ester + TEABC, H⁺ reag TEABC (Oxidant) reag->ester h_plus H⁺ rds Rate-Determining Step (C-H Cleavage) ester->rds prod Carboxylic Acid (Product) rds->prod Hydride Transfer

Figure 1: Generalized mechanism for the oxidation of an aldehyde to a carboxylic acid.

Experimental Protocol: Oxidation using TEABC This protocol is adapted from studies on substituted benzaldehydes.[3]

  • Preparation: In a 100 mL round-bottom flask, dissolve this compound (1 mmol) in 20 mL of N,N-dimethylformamide (DMF).

  • Reagent Addition: Add tetraethylammonium bromochromate (TEABC) (1.1 mmol) to the solution.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 mmol).

  • Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent.

  • Workup: Upon completion, pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product, 3-(4-methoxyphenoxy)benzoic acid, can be purified by column chromatography or recrystallization.

Reduction to [3-(4-Methoxyphenoxy)phenyl]methanol

The reduction of the aldehyde to a primary alcohol is another key reaction, often accomplished via catalytic hydrogenation or with hydride reagents. Catalytic transfer hydrogenation, using an alcohol as a hydrogen source, is a greener alternative.

Mechanistic Insight: In a Meerwein-Pondorf-Verley (MPV) type reduction, a metal alkoxide catalyst (e.g., based on Hf or Zr) coordinates to both the aldehyde substrate and an alcohol solvent (e.g., isopropanol).[4] The reaction proceeds through a six-membered transition state where a hydride is transferred from the alcohol to the aldehyde carbonyl carbon. This process is reversible and driven to completion by using a large excess of the alcohol solvent.

Reduction_Workflow start Start: Aldehyde Substrate + Isopropanol + Hf-based Catalyst reaction Heat Reaction Vessel (e.g., 100-150°C) start->reaction monitoring Monitor Conversion (GC-MS Analysis) reaction->monitoring workup Cool & Quench (Aqueous Workup) monitoring->workup purification Purification (Column Chromatography) workup->purification product Final Product: Primary Alcohol purification->product

Figure 2: Experimental workflow for catalytic transfer hydrogenation.

Experimental Protocol: Catalytic Transfer Hydrogenation This protocol is based on methodologies developed for the reduction of substituted benzaldehydes using robust Hafnium-based catalysts.[4]

  • Setup: To a pressure-rated vial, add this compound (1 mmol), the Hf-based catalyst (1 mol%), and isopropanol (10 mL) as both the solvent and hydrogen donor.

  • Reaction: Seal the vial and heat to 150°C with vigorous stirring for 24 hours.

  • Monitoring: After cooling, an aliquot can be taken, filtered, and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine conversion.

  • Workup: Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The resulting alcohol can be purified by silica gel chromatography.

Cleavage of the Diaryl Ether Linkage

The C-O bond in a diaryl ether is significantly strong and its cleavage is non-trivial, requiring specific and often harsh conditions. This is a critical area of research for lignin valorization and the degradation of persistent organic pollutants.[5]

Reductive Cleavage via Electrocatalytic Hydrogenolysis (ECH)

A promising and green method for diaryl ether cleavage involves electrocatalytic hydrogenolysis over a high-surface-area nickel cathode.[5][6]

Mechanistic Insight: Studies on diphenyl ether and its derivatives suggest a mechanism that avoids initial ring saturation.[5] The proposed pathway involves a dual-ring coordination on the nickel surface. This is followed by a C-H bond activation (insertion) at an ortho-position on one of the rings. The process culminates in the vicinal elimination of a phenoxide, which leaves a surface-bound aryne intermediate. This highly reactive aryne is then rapidly hydrogenated on the catalyst surface to yield the final arene product. The released phenoxide becomes a phenol upon workup.

ECH_Mechanism Proposed ECH Mechanism for Diaryl Ether Cleavage A 1. Diaryl Ether Adsorption on Ni Surface B 2. Dual-Ring Coordination A->B Surface Interaction C 3. Ortho C-H Activation (Oxidative Addition) B->C Conformational Change D 4. Vicinal Elimination of Phenoxide C->D Rate-Limiting Step? E 5. Surface-Bound Aryne Intermediate D->E Forms Aryne H Product 2: Phenol (after workup) D->H Releases Phenoxide F 6. Hydrogenation of Aryne E->F Surface H atoms G Product 1: Arene F->G Desorption

Figure 3: Key steps in the proposed electrocatalytic hydrogenolysis (ECH) of a diaryl ether on a Nickel surface.

Experimental Protocol: ECH of Diaryl Ether This protocol is a conceptual guide based on published setups for similar substrates.[5]

  • Electrochemical Cell Setup: Use a divided H-cell with a skeletal nickel cathode (e.g., Raney Ni pressed onto Ni foam) and a platinum anode, separated by a proton exchange membrane (e.g., Nafion).

  • Electrolyte: The catholyte consists of a solution of this compound in an aqueous base (e.g., 1 M NaOH). The anolyte is the same aqueous base.

  • Electrolysis: Conduct the electrolysis at a constant current density (e.g., -10 mA/cm²) at room temperature.

  • Analysis: Periodically sample the catholyte. Neutralize the sample, extract with an organic solvent (e.g., ethyl acetate), and analyze by GC-MS to identify and quantify the cleavage products (e.g., 3-formylphenol, anisole, phenol, benzaldehyde).

  • Self-Validation: The identity of the cleavage products provides direct evidence for which C-O bond was broken, validating the mechanistic hypothesis regarding selectivity.

Conclusion: A Molecule of Dichotomous Reactivity

The reaction mechanism of this compound is a tale of two functionalities. The aldehyde group offers a gateway to predictable and high-yielding transformations such as oxidation and reduction under relatively mild conditions. In stark contrast, the diaryl ether linkage presents a significant stability challenge, requiring specialized catalytic systems like electrocatalytic hydrogenolysis to achieve cleavage.

For researchers in drug development, this dichotomy is critical. The aldehyde serves as a reliable synthetic handle for building molecular complexity, while the diaryl ether core provides a stable, and often rigid, scaffold that can be maintained throughout a synthetic sequence. Understanding the conditions required to break this ether bond is equally important, as it informs potential metabolic liabilities or provides opportunities for designing pro-drugs that cleave in vivo. Future investigations should focus on computational DFT studies, as seen in analogous systems[7], to further refine the transition states and activation energies of these complex mechanistic pathways.

References

An In-depth Technical Guide to the Synthesis of Novel Chalcone Derivatives from 3-(4-Methoxyphenoxy)benzaldehyde for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview of the synthesis, characterization, and strategic considerations for developing novel chalcone derivatives using 3-(4-methoxyphenoxy)benzaldehyde as a key precursor. Chalcones, open-chain flavonoids characterized by an α,β-unsaturated carbonyl system, are a privileged scaffold in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] This document outlines a robust and reproducible methodology centered on the Claisen-Schmidt condensation, offering field-proven insights into reaction optimization, purification, and structural elucidation. It is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their pipeline with novel therapeutic agents.

Introduction: The Chalcone Scaffold in Modern Drug Discovery

Chalcones (1,3-diphenyl-2-propen-1-ones) are naturally occurring precursors to flavonoids and isoflavonoids, abundant in various edible plants.[3][4] Their core structure, featuring two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system, is responsible for a remarkable range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[4][5][6] The reactivity of the keto-ethylenic group (–CO–CH=CH–) allows for covalent interactions with biological nucleophiles, such as cysteine residues in enzymes, making it a potent pharmacophore.[1]

The true power of the chalcone scaffold lies in its synthetic accessibility. The ease with which diverse substituents can be introduced onto both aromatic rings allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological profiles.[1] The specific starting material, this compound, introduces a flexible ether linkage and a methoxy group, providing a unique three-dimensional structure and opportunities for hydrogen bonding that can be exploited in rational drug design.

Core Synthesis Methodology: The Claisen-Schmidt Condensation

The most reliable and widely adopted method for synthesizing chalcones is the base-catalyzed Claisen-Schmidt condensation.[1][7] This reaction involves the condensation of an aromatic aldehyde (which lacks α-hydrogens) with an acetophenone derivative.

The Underlying Mechanism: A Step-by-Step Analysis

The reaction proceeds through a well-defined, three-step mechanism. Understanding this causality is critical for troubleshooting and optimization.

  • Enolate Formation: A strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the methyl group of the acetophenone. This is the rate-determining step. The choice of a strong base is crucial as the pKa of the α-proton is approximately 19. The resulting resonance-stabilized enolate is a potent nucleophile.[7]

  • Nucleophilic Attack: The enolate anion attacks the electrophilic carbonyl carbon of this compound. This forms a tetrahedral alkoxide intermediate.

  • Dehydration: The intermediate is protonated by the solvent (typically ethanol or water) to form a β-hydroxy ketone (an aldol adduct). This adduct readily undergoes base-catalyzed dehydration to yield the final chalcone. The dehydration is thermodynamically driven by the formation of a highly stable, conjugated π-electron system spanning both aromatic rings and the carbonyl group.[7]

Below is a diagram illustrating the mechanistic pathway.

Claisen_Schmidt_Mechanism Claisen-Schmidt Condensation Mechanism cluster_enolate Step 1: Enolate Formation cluster_attack Step 2: Nucleophilic Attack cluster_dehydration Step 3: Dehydration KET Acetophenone Derivative ENOLATE Resonance-Stabilized Enolate KET->ENOLATE + OH⁻ - H₂O KET->ENOLATE INTERMEDIATE Tetrahedral Intermediate ENOLATE->INTERMEDIATE Attacks ENOLATE->INTERMEDIATE ALD 3-(4-Methoxyphenoxy) benzaldehyde ALD->INTERMEDIATE ALDOL β-Hydroxy Ketone (Aldol Adduct) INTERMEDIATE->ALDOL + H₂O INTERMEDIATE->ALDOL CHALCONE Final Chalcone (α,β-Unsaturated Ketone) ALDOL->CHALCONE - H₂O (Dehydration) ALDOL->CHALCONE

Caption: Mechanism of the Base-Catalyzed Claisen-Schmidt Condensation.

Validated Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of a representative chalcone derivative.

Synthesis of (E)-1-(4-chlorophenyl)-3-(3-(4-methoxyphenoxy)phenyl)prop-2-en-1-one

Materials and Equipment:

  • This compound (1.0 eq)

  • 4-Chloroacetophenone (1.0 eq)

  • Sodium Hydroxide (NaOH) (2.0 eq)

  • Ethanol (95%)

  • Dilute Hydrochloric Acid (HCl)

  • Deionized Water

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (e.g., 10 mmol, 2.28 g) and 4-chloroacetophenone (e.g., 10 mmol, 1.55 g) in 40 mL of 95% ethanol. Stir the mixture at room temperature until a clear solution is obtained.

  • Catalyst Addition: Cool the flask in an ice bath. Separately, prepare a solution of NaOH (e.g., 20 mmol, 0.8 g) in 10 mL of water and cool it. Add the NaOH solution dropwise to the ethanolic reactant mixture over 20-30 minutes, ensuring the internal temperature does not exceed 25°C. The use of an ice bath is critical to prevent unwanted side reactions, such as the self-condensation of the ketone.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. The formation of a precipitate is a strong indicator of product formation.[1]

  • Monitoring: Monitor the reaction's progress using TLC (e.g., with a 7:3 hexane:ethyl acetate mobile phase). The disappearance of the aldehyde spot and the appearance of a new, less polar product spot indicate completion.

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into 200 mL of cold deionized water. Neutralize the solution by slowly adding dilute HCl until the pH is ~7. This step protonates the phenoxide and precipitates the crude product.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with copious amounts of cold deionized water to remove any inorganic salts.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature (40-50°C).

Overall Experimental Workflow

Workflow General Synthesis & Characterization Workflow A 1. Reactant Preparation (Aldehyde + Ketone in EtOH) B 2. Base-Catalyzed Condensation (Add NaOH soln at 0-25°C) A->B C 3. Reaction Monitoring (TLC Analysis) B->C C->B Incomplete D 4. Product Isolation (Precipitation & Filtration) C->D Reaction Complete E 5. Purification (Recrystallization) D->E F 6. Structural Characterization E->F G FTIR Analysis F->G H NMR (¹H & ¹³C) Analysis F->H I Mass Spectrometry F->I J Pure Chalcone Derivative F->J

Caption: A logical workflow for chalcone synthesis and purification.

Purification and Structural Characterization

Purity and correct structural identity are paramount for any compound intended for biological screening.

Purification: The most common and effective method for purifying solid chalcones is recrystallization . Ethanol is often an excellent solvent choice. The crude product is dissolved in a minimum amount of hot ethanol, and the solution is allowed to cool slowly. The pure chalcone will crystallize out, leaving impurities behind in the solvent.

Characterization: A combination of spectroscopic techniques is required for unambiguous structure confirmation.[8][9]

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. The most telling peak is the strong absorption band for the α,β-unsaturated carbonyl (C=O) group, typically found around 1650-1690 cm⁻¹.[10] The C=C vinyl stretch appears around 1590-1640 cm⁻¹.

  • ¹H NMR Spectroscopy: Provides detailed information about the proton environment. The two vinyl protons (α and β to the carbonyl) are characteristic, appearing as doublets with a large coupling constant (J ≈ 15-16 Hz), which confirms the trans (E) configuration of the double bond.[11] Aromatic protons will appear in the 6.8-8.2 ppm region.

  • ¹³C NMR Spectroscopy: Reveals the carbon skeleton. The carbonyl carbon is highly deshielded, appearing around 190 ppm. The α and β carbons of the double bond are also characteristic.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound, providing a final check on its identity.[8]

Tabulated Spectroscopic Data

The table below summarizes the expected characterization data for the example compound.

Analysis Type Expected Results for (E)-1-(4-chlorophenyl)-3-(3-(4-methoxyphenoxy)phenyl)prop-2-en-1-one
Appearance Pale yellow crystalline solid
FTIR (cm⁻¹) ~1660 (C=O stretch), ~1600 (C=C stretch), ~1240 (C-O-C ether stretch), ~1090 (C-Cl stretch)
¹H NMR (ppm) ~8.0-8.2 (d, 2H, Ar-H), ~7.9 (d, 1H, J≈15.5 Hz, β-H), ~7.7 (d, 1H, J≈15.5 Hz, α-H), ~7.0-7.5 (m, Ar-H), ~3.8 (s, 3H, -OCH₃)
¹³C NMR (ppm) ~189 (C=O), ~158, ~157 (Ar C-O), ~144 (β-C), ~121 (α-C), ~115-139 (Ar-C), ~56 (-OCH₃)
Mass Spec (m/z) Expected [M+H]⁺ at 365.09 for C₂₂H₁₇ClO₃

Troubleshooting and Process Optimization

Problem Potential Cause Recommended Solution
Low or No Yield 1. Inactive catalyst (old NaOH). 2. Insufficient reaction time. 3. Aldehyde or ketone impurity.1. Use a freshly prepared NaOH solution. 2. Extend the reaction time and monitor by TLC. 3. Check the purity of starting materials.
Multiple Products on TLC 1. Self-condensation of the ketone. 2. Cannizzaro reaction of the aldehyde.1. Maintain a low reaction temperature (<25°C) during base addition. 2. Ensure slow, dropwise addition of the base.
Oily Product, Fails to Solidify Product may have a low melting point or impurities are present.Try triturating the oil with a non-polar solvent like hexane or attempt purification via column chromatography (silica gel).

Biological Context and Future Directions

The synthesized chalcone derivatives, featuring the unique 3-(4-methoxyphenoxy)phenyl moiety, are prime candidates for screening across a variety of therapeutic areas. The flexible ether linkage can allow the molecule to adopt different conformations within a biological target's binding pocket, potentially increasing affinity. The methoxy group can serve as a hydrogen bond acceptor.

Initial screening should focus on assays for:

  • Antiproliferative Activity: Testing against a panel of human cancer cell lines (e.g., MCF-7, HCT-116) is a logical first step, as many chalcones exhibit potent anticancer effects.[5][12]

  • Anti-inflammatory Activity: Evaluating the inhibition of inflammatory mediators like COX enzymes or cytokines.[13]

  • Antimicrobial Activity: Screening against pathogenic bacteria and fungi.[14]

Successful hits from these initial screens can then be subjected to further SAR studies, where different substituents are placed on the second aromatic ring (derived from the acetophenone) to optimize potency and selectivity.

References

An In-Depth Technical Guide to Multicomponent Reactions with 3-(4-Methoxyphenoxy)benzaldehyde for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools in modern synthetic and medicinal chemistry, enabling the rapid construction of complex molecular architectures from simple and readily available starting materials in a single synthetic operation.[1][2] This technical guide provides a comprehensive exploration of the use of 3-(4-methoxyphenoxy)benzaldehyde as a versatile building block in several key MCRs, including the Biginelli, Ugi, Passerini, and Hantzsch reactions. As a Senior Application Scientist, this document aims to deliver not only detailed, field-proven experimental protocols but also the underlying scientific rationale for procedural choices, empowering researchers to leverage these powerful reactions in their own drug discovery and development endeavors. The guide will delve into the synthesis of the aldehyde, its application in generating diverse heterocyclic scaffolds, and the potential biological activities of the resulting compounds, thereby providing a self-validating framework for innovation.

Introduction: The Strategic Advantage of Multicomponent Reactions and the Potential of this compound

The relentless pursuit of novel therapeutic agents demands synthetic strategies that are both efficient and capable of generating vast chemical diversity. Multicomponent reactions (MCRs) directly address this need by combining three or more reactants in a one-pot synthesis to yield a product that incorporates substantial portions of all starting materials.[3] This inherent convergence leads to significant advantages, including:

  • High Atom Economy: MCRs minimize waste by incorporating most of the atoms from the reactants into the final product.

  • Operational Simplicity: The one-pot nature of these reactions reduces the number of synthetic steps, purifications, and overall resource consumption.

  • Access to Molecular Diversity: By systematically varying the individual components, MCRs allow for the rapid generation of large libraries of structurally diverse compounds, a critical aspect of modern drug discovery.[3][4]

The choice of building blocks is paramount to the success of an MCR-based drug discovery program. This compound presents itself as a particularly interesting scaffold due to the presence of the diaryl ether linkage. This motif is found in a number of biologically active molecules and can impart favorable pharmacokinetic properties. The aldehyde functionality serves as a reactive handle for a variety of MCRs, allowing for its incorporation into a diverse range of heterocyclic systems with potential therapeutic applications.

This guide will provide a detailed examination of the synthesis of this compound and its subsequent utilization in key MCRs to generate novel molecular entities for biological screening.

Synthesis of the Core Building Block: this compound

A reliable and scalable synthesis of the starting aldehyde is the foundational step for its exploration in multicomponent reactions. The Williamson ether synthesis provides a robust and well-established method for the preparation of diaryl ethers.

Synthetic Protocol: Williamson Ether Synthesis

This protocol outlines the synthesis of this compound from 3-hydroxybenzaldehyde and 4-bromoanisole.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxybenzaldehyde (1.0 eq) and 4-bromoanisole (1.1 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Base Addition: Add potassium carbonate (K₂CO₃) (2.0 eq) to the mixture. The carbonate acts as a base to deprotonate the phenolic hydroxyl group of 3-hydroxybenzaldehyde, forming the corresponding phenoxide.

  • Catalyst (Optional): The addition of a catalytic amount of copper(I) iodide (CuI) can facilitate the reaction, particularly for less reactive aryl halides.

  • Reaction Conditions: Heat the reaction mixture to a temperature of 120-140 °C and maintain stirring for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a pure solid.

Characterization Data

The structure of the synthesized this compound should be confirmed by standard spectroscopic methods:

  • ¹H NMR: Expect characteristic signals for the aldehydic proton (~9.9 ppm), aromatic protons, and the methoxy group (~3.8 ppm).

  • ¹³C NMR: Look for the carbonyl carbon signal (~192 ppm) and signals corresponding to the aromatic carbons and the methoxy carbon.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight should be observed.

  • Infrared (IR) Spectroscopy: A strong absorption band around 1700 cm⁻¹ is indicative of the aldehyde carbonyl group.

Exploration in Multicomponent Reactions

The aldehyde functionality of this compound serves as a key electrophilic component in a variety of powerful MCRs. This section will detail its application in the Biginelli, Ugi, Passerini, and Hantzsch reactions.

Biginelli Reaction: Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) or their thio-analogs.[5] These heterocyclic scaffolds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][6]

The generally accepted mechanism for the Biginelli reaction involves the acid-catalyzed formation of an N-acyliminium ion intermediate from the aldehyde and urea. This electrophilic species then undergoes nucleophilic attack by the enol of the β-ketoester, followed by cyclization and dehydration to afford the final DHPM product.[5] The choice of catalyst and reaction conditions can significantly influence the reaction efficiency.

Biginelli_Mechanism Aldehyde This compound Acyliminium N-Acyliminium Ion (Intermediate) Aldehyde->Acyliminium + Urea, H+ Urea Urea OpenChain Open-Chain Adduct Acyliminium->OpenChain + Enol Ketoester Ethyl Acetoacetate Enol Enol Intermediate Ketoester->Enol Tautomerization DHPM Dihydropyrimidinone OpenChain->DHPM Cyclization & -H2O Ugi_Workflow cluster_reactants Reactants cluster_process Ugi 4-Component Reaction cluster_product Product Aldehyde This compound Reaction One-Pot Synthesis (e.g., in Methanol) Aldehyde->Reaction Amine Primary Amine Amine->Reaction Acid Carboxylic Acid Acid->Reaction Isocyanide Isocyanide Isocyanide->Reaction Product α-Acylamino Carboxamide Reaction->Product

References

Methodological & Application

Synthesis of Tetrahydroisoquinolinones: An Application Note for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The tetrahydroisoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The introduction of a carbonyl group to form a tetrahydroisoquinolinone imparts distinct physicochemical properties and offers additional vectors for chemical modification, making these derivatives particularly attractive for drug discovery programs.[3] Tetrahydroisoquinolinone-based compounds have shown promise as G-protein-coupled receptor 40 (GPR40) antagonists, anticancer agents, and antivirals, highlighting their therapeutic potential.[2][3]

This application note provides a detailed protocol for the synthesis of a novel tetrahydroisoquinolinone derivative, 2-((3-(4-methoxyphenoxy)phenyl)methyl)amino)ethan-1-one, utilizing 3-(4-methoxyphenoxy)benzaldehyde as a key starting material. The synthetic strategy involves an initial ether synthesis to construct the biaryl ether moiety, followed by a multi-step sequence to build and cyclize the tetrahydroisoquinolinone ring. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also insights into the rationale behind the experimental choices.

Synthetic Strategy Overview

The synthesis is designed in a convergent manner, beginning with the preparation of the key aldehyde intermediate. This is followed by the construction of a phenylacetic acid derivative, which then undergoes intramolecular amidation to yield the target tetrahydroisoquinolinone.

Synthesis_Overview A 3-Hydroxybenzaldehyde C This compound A->C Ullmann Condensation B 4-Bromoanisole B->C E Intermediate Amide C->E Reductive Amination D Amine Source D->E F Tetrahydroisoquinolinone Product E->F Intramolecular Cyclization

Overall synthetic workflow.

Part 1: Synthesis of the Key Intermediate: this compound

The synthesis of the biaryl ether aldehyde is a crucial first step. The Ullmann condensation provides a classic and effective method for the formation of the C-O bond between an aryl halide and a phenol.[4]

Protocol 1: Ullmann Condensation

Materials:

  • 3-Hydroxybenzaldehyde

  • 4-Bromoanisole

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-hydroxybenzaldehyde (1.0 eq.), 4-bromoanisole (1.2 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).

  • Add anhydrous DMF as the solvent.

  • Heat the reaction mixture to 120-130 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Part 2: Synthesis of the Tetrahydroisoquinolinone Core

With the key aldehyde in hand, the next phase focuses on constructing the tetrahydroisoquinolinone ring. This is achieved through a sequence involving the formation of a phenylacetic acid derivative followed by an intramolecular cyclization.

Protocol 2: Synthesis of 3-(4-Methoxyphenoxy)phenylacetic Acid

This protocol is adapted from standard procedures for the conversion of benzaldehydes to phenylacetic acids.[5][6]

Materials:

  • This compound

  • p-Toluenesulfonylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃)

  • Methanol

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

Procedure:

  • Formation of the Oxazoline Intermediate:

    • In a round-bottom flask, dissolve this compound (1.0 eq.) and TosMIC (1.1 eq.) in a mixture of methanol and DCM.

    • Cool the solution to 0 °C and add potassium carbonate (1.5 eq.) portion-wise.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

    • Once the reaction is complete, quench with water and extract with DCM.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Hydrolysis to the Phenylacetic Acid:

    • Dissolve the crude oxazoline intermediate in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction to room temperature and acidify with concentrated HCl to pH ~2.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 3-(4-methoxyphenoxy)phenylacetic acid. This product can be purified by recrystallization if necessary.

Protocol 3: Intramolecular Amidation to form the Tetrahydroisoquinolinone

This final cyclization step forms the desired heterocyclic core.

Materials:

  • 3-(4-Methoxyphenoxy)phenylacetic acid

  • Aminoacetaldehyde dimethyl acetal

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • A Lewis acid catalyst (e.g., trifluoroacetic acid, TFA)

Procedure:

  • Formation of the Amide Precursor:

    • Suspend 3-(4-methoxyphenoxy)phenylacetic acid (1.0 eq.) in dry DCM.

    • Add thionyl chloride (1.2 eq.) or oxalyl chloride (1.2 eq.) dropwise at 0 °C.

    • Stir the mixture at room temperature for 1-2 hours until the acid is fully converted to the acid chloride (monitor by IR spectroscopy if possible).

    • In a separate flask, dissolve aminoacetaldehyde dimethyl acetal (1.1 eq.) and triethylamine (1.5 eq.) in dry DCM.

    • Cool this amine solution to 0 °C and add the freshly prepared acid chloride solution dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Wash the reaction mixture with water and brine, dry over anhydrous MgSO₄, and concentrate to obtain the crude amide precursor.

  • Cyclization to the Tetrahydroisoquinolinone:

    • Dissolve the crude amide precursor in a suitable solvent such as DCM or toluene.

    • Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA).

    • Heat the reaction mixture to reflux and monitor the cyclization by TLC.

    • Upon completion, cool the reaction, wash with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ and concentrate.

    • Purify the crude product by column chromatography to yield the final tetrahydroisoquinolinone.

Detailed_Synthesis cluster_part1 Part 1: Aldehyde Synthesis cluster_part2 Part 2: Phenylacetic Acid Synthesis cluster_part3 Part 3: Tetrahydroisoquinolinone Formation A 3-Hydroxybenzaldehyde + 4-Bromoanisole B Ullmann Condensation (CuI, K₂CO₃, DMF) A->B C This compound B->C C_ref This compound D TosMIC, K₂CO₃ (Methanol/DCM) C_ref->D E Oxazoline Intermediate D->E F Hydrolysis (NaOH, Ethanol) E->F G 3-(4-Methoxyphenoxy)phenylacetic Acid F->G G_ref 3-(4-Methoxyphenoxy)phenylacetic Acid H Acid Chloride Formation (SOCl₂ or Oxalyl Chloride) G_ref->H I Amidation with Aminoacetaldehyde dimethyl acetal H->I J Amide Precursor I->J K Acid-catalyzed Cyclization (TFA) J->K L Final Tetrahydroisoquinolinone Product K->L

References

Application Note: 3-(4-Methoxyphenoxy)benzaldehyde as a Robust Internal Standard for Quantitative GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: Overcoming Variability in Quantitative Gas Chromatography-Mass Spectrometry

Quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of modern analytical chemistry, yet it is susceptible to variations in sample preparation, injection volume, and instrument response. The internal standard (IS) method is a powerful technique to mitigate these sources of error, ensuring high precision and accuracy.[1][2] This application note provides a comprehensive guide to the selection and implementation of 3-(4-Methoxyphenoxy)benzaldehyde as an effective internal standard for the quantification of a wide range of analytes. We will explore the rationale behind its selection, provide a detailed, self-validating protocol for its use, and discuss the principles that ensure data integrity, aligning with regulatory expectations.[3][4]

The Rationale: Selecting an Optimal Internal Standard

The choice of an internal standard is the most critical decision in developing a robust quantitative method. An ideal IS should be chemically similar to the analyte(s) of interest but structurally distinct enough to be chromatographically resolved and mass spectrometrically differentiated.[5][6] Furthermore, it must not be present in the endogenous sample matrix.[1] this compound has been identified as a superior candidate for many applications due to its unique combination of chemical characteristics.[7]

Key Attributes of this compound:

  • Structural Features: The molecule contains a stable diphenyl ether linkage and an aldehyde functional group.[8] This makes it an excellent structural surrogate for analytes containing aromatic rings, ether linkages, or carbonyl groups. Its polarity and chromatographic behavior are predictable and fall within a common range for many drug-like molecules and metabolites.

  • Thermal Stability: With a high boiling point, this compound exhibits excellent thermal stability in the GC inlet and column, preventing degradation that could compromise quantitative accuracy.[7][9]

  • Mass Spectrum: The mass spectrum of this compound provides several unique, high-mass fragments suitable for selective and sensitive quantification, minimizing spectral overlap with common analytes or matrix interferences.

  • Commercial Availability: The compound is readily available from commercial suppliers in high purity, facilitating consistent and reliable preparation of standard solutions.[10][11][12]

PropertyValueSource
CAS Number 62373-80-2[10]
Molecular Formula C₁₄H₁₂O₃[8][10]
Molecular Weight 228.24 g/mol [8][10]
Boiling Point 145 °C at 0.4 mmHg[7][9]
Density 1.089 g/mL at 25 °C[7][9]
Appearance Colorless to yellow clear liquid[9]

The Principle of Internal Standardization: A Self-Validating System

The internal standard is added at a fixed concentration to every sample, including calibration standards, quality controls (QCs), and unknowns, ideally at the earliest stage of sample preparation.[1][2] The fundamental principle is that any physical loss of sample during processing or variability in injection volume will affect the analyte and the IS to the same extent.[1]

Therefore, instead of relying on the absolute peak area of the analyte, quantification is based on the Peak Area Ratio (PAR) :

PAR = (Peak Area of Analyte) / (Peak Area of Internal Standard)

A calibration curve is constructed by plotting the PAR against the concentration of the analyte in the calibration standards.[5][13] The concentration of the analyte in an unknown sample is then calculated by determining its PAR and interpolating from this curve. This ratio-based approach inherently corrects for analytical variability, making the protocol a self-validating system.

GCMS_Workflow cluster_prep Preparation Stage cluster_analysis Analytical Stage cluster_quant Quantitation Stage stock Analyte & IS Stock Solutions cal Calibration Standards (Analyte + Fixed IS) stock->cal Dilution Series qc Quality Control (QC) Samples (Analyte + Fixed IS) stock->qc Spiking unk Unknown Samples (+ Fixed IS) stock->unk Spiking gcms GC-MS Analysis cal->gcms qc->gcms unk->gcms data Data Processing: Calculate Peak Area Ratios gcms->data curve Generate Calibration Curve (Ratio vs. Concentration) data->curve quant Determine Concentration of Unknowns & QCs data->quant curve->quant

GC-MS quantitative workflow using an internal standard.

Detailed Application Protocol

This protocol is designed to be a robust starting point for method development and can be adapted based on the specific analyte and matrix.

Part A: Preparation of Stock and Working Solutions

Causality Note: Preparing a concentrated stock solution in a non-volatile solvent like DMSO minimizes degradation and solvent evaporation. Subsequent dilutions into the mobile phase or a compatible solvent ensure miscibility and chromatographic compatibility.

  • Internal Standard (IS) Stock Solution (1.0 mg/mL):

    • Accurately weigh 10.0 mg of this compound (purity ≥97%).

    • Dissolve in a Class A 10.0 mL volumetric flask using methanol or acetonitrile.

    • Store at 2-8°C, protected from light.

  • Analyte Stock Solution (1.0 mg/mL):

    • Prepare a stock solution of your target analyte(s) in a similar manner.

  • IS Working Solution (10 µg/mL):

    • Dilute 100 µL of the 1.0 mg/mL IS stock solution to a final volume of 10.0 mL with the chosen solvent (e.g., methanol or acetonitrile). This solution will be used to spike all samples.

Part B: Preparation of Calibration Curve and QC Samples

Causality Note: The calibration range should bracket the expected concentration of the analyte in unknown samples. Including QC samples at low, medium, and high concentrations within this range is essential for validating the accuracy and precision of the method during a run.[14]

Standard LevelAnalyte Stock (µL)Volume of IS Working Solution (10 µg/mL)Final Volume (mL)Final Analyte Conc. (ng/mL)Final IS Conc. (ng/mL)
CAL 1 1.0100 µL1.0101000
CAL 2 2.5100 µL1.0251000
CAL 3 5.0100 µL1.0501000
CAL 4 10.0100 µL1.01001000
CAL 5 25.0100 µL1.02501000
CAL 6 50.0100 µL1.05001000
CAL 7 100.0100 µL1.010001000
LQC 3.0100 µL1.0301000
MQC 40.0100 µL1.04001000
HQC 80.0100 µL1.08001000

Procedure: For each level, add the specified volume of Analyte Stock and the fixed volume of IS Working Solution to a vial and bring to the final volume with your sample matrix or solvent.

Part C: GC-MS Instrumental Method

Causality Note: The following parameters are a robust starting point. The split ratio is chosen to avoid overloading the column while maintaining sensitivity. The oven temperature program is designed to ensure sharp peaks for the analyte and IS, and adequate separation from matrix components. The MS is operated in SIM mode for maximum sensitivity and selectivity.[6]

ParameterRecommended Setting
GC System Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977 MS or equivalent
Injection Port Split/Splitless, operated in Split mode (e.g., 20:1 ratio)
Inlet Temperature 280 °C
Injection Volume 1.0 µL
Carrier Gas Helium, constant flow at 1.2 mL/min
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness
Oven Program - Initial Temp: 150 °C, hold for 1 min- Ramp: 20 °C/min to 300 °C- Hold: 5 min
Transfer Line Temp 290 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor IS (Quant/Qual): m/z 228 (M+), 121Analyte: To be determined based on analyte's mass spectrum

Trustworthiness: Method Validation and Acceptance Criteria

To ensure the trustworthiness of the results, the method must be validated according to established guidelines, such as those from the FDA or ICH.[3][15]

  • System Suitability Test (SST): Before each run, inject a mid-level calibration standard (e.g., CAL 4) multiple times (n=5). The %RSD for the Peak Area Ratio should be ≤15%. This confirms the stability and performance of the GC-MS system.

  • Calibration Curve:

    • The curve should be constructed using a linear regression model with a 1/x or 1/x² weighting.

    • The coefficient of determination (R²) must be ≥0.990.

    • The back-calculated concentration for each calibration standard must be within ±15% of the nominal value (±20% for the lowest level).

  • Quality Control (QC) Samples:

    • At least two-thirds of all QC samples must be within ±15% of their nominal concentrations.

    • At least 50% of the QCs at each concentration level (LQC, MQC, HQC) must meet this criterion.

References

Detailed protocol for the synthesis of 3-(4-Methoxyphenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 3-(4-Methoxyphenoxy)benzaldehyde

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the synthesis of this compound, a key chemical intermediate in the development of pharmaceuticals and other specialty chemicals.[1][2] This guide is designed for researchers, chemists, and drug development professionals, offering a step-by-step methodology grounded in the principles of the Ullmann condensation reaction. We delve into the causality behind experimental choices, from reagent selection to purification strategies, ensuring a reproducible and efficient synthesis. The protocol includes critical safety information, detailed characterization methods for product validation, and a troubleshooting guide to address common experimental challenges.

Introduction: Significance and Synthetic Strategy

This compound is a valuable aromatic aldehyde building block. Its structural motif is found in various biologically active molecules, and it serves as a crucial precursor in the synthesis of complex heterocyclic systems such as tetrahydroisoquinolinones.[3][4][5] Furthermore, its stability and distinct mass fragmentation pattern have led to its use as an internal standard in quantitative analytical methods like gas chromatography-mass spectrometry (GC-MS).[3][4][5]

The core chemical transformation required for its synthesis is the formation of a diaryl ether bond. The Ullmann condensation, a copper-catalyzed cross-coupling reaction, stands as a robust and historically significant method for this purpose. This reaction couples a phenol with an aryl halide to form a C-O bond. While traditional Ullmann conditions were often harsh, modern iterations utilizing specific ligands and catalyst systems have improved yields and broadened the reaction's scope.[6]

This protocol details a copper-catalyzed Ullmann-type synthesis, coupling 3-hydroxybenzaldehyde with 4-iodoanisole. This approach is chosen for its reliability and the commercial availability of the starting materials. We will meticulously guide the user through the process, from reaction setup to the isolation and validation of the final, high-purity product.

Reaction Scheme & Mechanism

Scheme 1: Synthesis of this compound via Ullmann Condensation

The reaction proceeds via a copper-catalyzed nucleophilic aromatic substitution. The mechanism, while complex and subject to ongoing research, is generally understood to involve the formation of a copper(I) phenoxide intermediate. This species then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl ether product and regenerate the active copper(I) catalyst.[7][8]

Ullmann_Mechanism cluster_0 Catalytic Cycle CuI Cu(I) Catalyst CuPhenoxide Copper(I) Phenoxide Intermediate CuI->CuPhenoxide + Phenoxide - I⁻ Phenoxide 3-Aldehydophenoxide (from Base + Phenol) CuIII_Complex Cu(III) Intermediate [Ar-O-Cu(III)-Ar'] CuPhenoxide->CuIII_Complex Oxidative Addition + Ar'-I ArylHalide 4-Iodoanisole (Ar'-I) CuIII_Complex->CuI Reductive Elimination Product This compound (Product) CuIII_Complex->Product Releases Product

Caption: Simplified catalytic cycle for the Ullmann Condensation.

Materials, Reagents, and Safety

Thorough preparation and adherence to safety protocols are paramount for a successful and safe synthesis. All operations should be conducted within a certified chemical fume hood.[9]

Reagent & Solvent Data
Reagent/SolventCAS No.FormulaM.W. ( g/mol )RoleKey Hazards
3-Hydroxybenzaldehyde100-83-4C₇H₆O₂122.12ReactantSkin/Eye Irritant
4-Iodoanisole696-62-8C₇H₇IO234.03ReactantSkin/Eye/Respiratory Irritant
Copper(I) Iodide (CuI)7681-65-4CuI190.45CatalystAcute Toxicity, Eye Damage
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.21BaseSerious Eye Irritation
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09SolventReproductive Toxin, Irritant
Ethyl Acetate141-78-6C₄H₈O₂88.11ExtractionFlammable, Eye Irritation
Hexane110-54-3C₆H₁₄86.18EluentFlammable, Neurotoxin
Brine (Saturated NaCl)7647-14-5NaCl58.44WashingN/A
Anhydrous MgSO₄7487-88-9MgSO₄120.37Drying AgentN/A
Safety Precautions & Personal Protective Equipment (PPE)
  • Engineering Controls: All manipulations of solids, solvents, and the reaction itself must be performed in a well-ventilated chemical fume hood.[10]

  • Personal Protective Equipment: Wear a flame-resistant lab coat, nitrile gloves, and chemical splash goggles at all times.[3][11]

  • Reagent Handling:

    • 3-Hydroxybenzaldehyde & 4-Iodoanisole: Irritating solids. Avoid inhalation of dust and prevent skin/eye contact.[12][11]

    • DMF: A reproductive hazard and irritant. Handle with extreme care, ensuring gloves are rated for DMF, and avoid inhalation of vapors.

    • Potassium Carbonate: A fine powder that can cause serious eye irritation. Handle carefully to avoid creating dust.

  • Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, in appropriately labeled containers according to institutional guidelines.[12]

Detailed Experimental Protocol

This protocol is designed for a 5 mmol scale synthesis.

Reaction Setup
  • Drying Glassware: Ensure a 100 mL three-neck round-bottom flask, a reflux condenser, and a magnetic stir bar are thoroughly dried in an oven at 120 °C overnight and cooled under a stream of dry nitrogen or in a desiccator.

  • Assemble Apparatus: Assemble the flask with the stir bar, condenser (with nitrogen inlet), and a rubber septum for additions. Maintain a positive pressure of inert gas (Nitrogen or Argon) throughout the setup and reaction.

  • Charge Reagents: To the reaction flask, add:

    • 3-Hydroxybenzaldehyde (610 mg, 5.0 mmol, 1.0 eq.)

    • 4-Iodoanisole (1.29 g, 5.5 mmol, 1.1 eq.)

    • Copper(I) Iodide (95 mg, 0.5 mmol, 10 mol%)

    • Anhydrous Potassium Carbonate (1.38 g, 10.0 mmol, 2.0 eq.)

  • Add Solvent: Using a syringe, add 25 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask through the septum.

Reaction Execution
  • Heating: Lower the flask into a pre-heated heating mantle or oil bath set to 120 °C.

  • Stirring: Begin vigorous magnetic stirring. The mixture will initially be a suspension.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • TLC System: A typical eluent is 20% Ethyl Acetate in Hexane.

    • Procedure: Periodically (e.g., every 2 hours), withdraw a small aliquot via syringe, dilute it with ethyl acetate, and spot it on a TLC plate against the starting materials.

    • Completion: The reaction is considered complete when the 3-hydroxybenzaldehyde spot has been fully consumed (typically 8-12 hours).

Work-up and Purification
  • Cooling: Once complete, remove the heat source and allow the reaction mixture to cool to room temperature.

  • Quenching: Pour the dark mixture into a 250 mL separatory funnel containing 100 mL of deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic phase sequentially with:

    • 1 M NaOH solution (2 x 50 mL) to remove any unreacted 3-hydroxybenzaldehyde.

    • Deionized water (1 x 50 mL).

    • Saturated brine solution (1 x 50 mL) to aid in phase separation and remove residual water.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a dark oil or semi-solid.

  • Purification: Purify the crude product using flash column chromatography on silica gel.

    • Eluent: A gradient of 5% to 20% ethyl acetate in hexane is typically effective.

    • Fraction Collection: Collect fractions and analyze by TLC to pool the pure product fractions.

    • Final Product: Concentrate the pure fractions on a rotary evaporator to yield this compound as a clear yellow liquid or a low-melting solid.[]

Caption: Experimental workflow for the synthesis of this compound.

Characterization and Expected Results

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

Physical Properties
PropertyExpected ValueSource
Molecular FormulaC₁₄H₁₂O₃[14][15]
Molecular Weight228.24 g/mol [3][14]
AppearanceClear yellow liquid / White to slightly yellow solid[1][]
Boiling Point145 °C @ 0.4 mmHg[1][3][4]
Density1.089 g/mL at 25 °C[1][3][4]
Refractive Index (n²⁰/D)1.596[1][3][4]
Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃): Expected signals include the aldehyde proton (~9.9 ppm), aromatic protons in the range of 6.9-7.6 ppm, and a sharp singlet for the methoxy group protons (~3.8 ppm).

  • ¹³C NMR (101 MHz, CDCl₃): The aldehyde carbon should appear around 192 ppm. Aromatic carbons will be in the 115-160 ppm range, and the methoxy carbon around 55 ppm.

  • Mass Spectrometry (ESI-MS): Expect to find the [M+H]⁺ ion at m/z 229.08 or the [M+Na]⁺ ion at m/z 251.06.

  • Yield: A typical yield for this reaction after purification is in the range of 70-85%.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Wet reagents or solvent. 3. Insufficient temperature.1. Use fresh, high-purity CuI. 2. Ensure all reagents are anhydrous and glassware is properly dried. 3. Verify the reaction temperature with an external thermometer.
Formation of Side Products 1. Homocoupling of 4-iodoanisole. 2. Decomposition at high temperatures.1. This is a common side reaction; purification by column chromatography should remove it. 2. Do not exceed the recommended reaction temperature. Consider a slightly lower temperature for a longer reaction time.
Difficult Purification 1. Product co-elutes with impurities. 2. Product streaking on the column.1. Adjust the eluent polarity. Try a different solvent system (e.g., Dichloromethane/Hexane). 2. Ensure the crude product is fully dissolved and dry-loaded onto the silica gel.
Low Isolated Yield 1. Incomplete extraction. 2. Product loss during purification.1. Perform an additional extraction of the aqueous layer. 2. Be careful when combining fractions; use TLC to ensure no product is discarded.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound via a copper-catalyzed Ullmann condensation. By carefully following the outlined steps for reaction setup, execution, and purification, researchers can consistently obtain high yields of the desired product. The emphasis on safety, mechanistic understanding, and thorough characterization ensures that this guide is a valuable resource for professionals in organic synthesis and drug discovery.

References

Application Note: High-Purity Isolation of 3-(4-Methoxyphenoxy)benzaldehyde via Optimized Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

The Scientific Rationale: Exploiting Polarity for Purification

The successful chromatographic separation of any compound hinges on exploiting differences in the physicochemical properties between the target molecule and its impurities.[1] 3-(4-Methoxyphenoxy)benzaldehyde is a moderately polar molecule, owing to the presence of an ether linkage and an aldehyde functional group.[2] A primary impurity often encountered in its synthesis or storage is the corresponding carboxylic acid, 3-(4-methoxyphenoxy)benzoic acid, formed via air oxidation.[3][4][5] This oxidative degradation introduces a highly polar carboxylic acid group.

Our strategy is grounded in the principles of normal-phase chromatography.[6] We employ a polar stationary phase (silica gel) and a relatively non-polar mobile phase. The separation mechanism relies on the following interactions:

  • Highly Polar Impurities (e.g., Carboxylic Acid): These compounds engage in strong hydrogen bonding and dipole-dipole interactions with the silanol groups (Si-OH) of the silica gel. Consequently, they are strongly adsorbed and elute very slowly.[5]

  • Target Compound (The Aldehyde): The aldehyde group offers a site for moderate polar interactions with the silica gel. It will be retained on the column but can be eluted with a mobile phase of moderate polarity.[7]

  • Non-Polar Impurities (e.g., unreacted starting materials or byproducts): These have minimal interaction with the stationary phase and are quickly washed from the column by a non-polar solvent.

By carefully selecting a solvent system, we can create a "window of elution" where the target aldehyde travels down the column at a practical rate, well-separated from both faster-moving non-polar contaminants and slower-moving polar ones.

Pre-Purification Validation: Thin-Layer Chromatography (TLC)

Before committing the bulk sample to the column, it is imperative to develop and validate the separation on a small scale using Thin-Layer Chromatography (TLC).[8] This step determines the optimal mobile phase composition and provides a benchmark for monitoring the column's performance.

Protocol for TLC Optimization:

  • Preparation: Prepare several developing chambers with different solvent systems of increasing polarity. A good starting point is a hexane and ethyl acetate mixture. Suggested test ratios (Hexane:Ethyl Acetate): 95:5, 90:10, 85:15, and 80:20.

  • Spotting: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution on the baseline of a silica gel TLC plate.

  • Development: Place the TLC plates in the prepared chambers and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm), as the aromatic rings will absorb UV light.

  • Analysis: The ideal solvent system will yield a Retention Factor (Rf) of 0.3-0.4 for the target compound. The Rf is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front.[7] This Rf range ensures the compound spends sufficient time interacting with the stationary phase for effective separation without requiring excessively large volumes of solvent for elution.

Workflow for Chromatographic Purification

The overall process follows a logical sequence from preparation to final product isolation. This workflow ensures efficiency and reproducibility.

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_post Analysis & Isolation Phase tlc 1. TLC Optimization (Find Solvent System, Rf ≈ 0.3-0.4) slurry 2. Prepare Silica Slurry (Silica Gel + Non-Polar Solvent) tlc->slurry pack 3. Pack Column (Ensure Uniform Bed) slurry->pack load 4. Load Sample (Minimal Solvent / Dry Loading) pack->load elute 5. Elute Column & Collect Fractions (Isocratic or Gradient Elution) load->elute analyze 6. Analyze Fractions via TLC (Identify Pure Fractions) elute->analyze combine 7. Combine Pure Fractions analyze->combine evap 8. Solvent Removal (Rotary Evaporation) combine->evap product Pure this compound evap->product

Caption: Workflow from optimization to isolated product.

Detailed Protocol for Column Chromatography

This protocol is designed for the purification of approximately 1-2 grams of crude material. The column size and solvent volumes should be scaled accordingly for different quantities.

Materials and Equipment:

  • Crude this compound

  • Silica Gel (flash grade, 230-400 mesh)

  • Solvents: Hexane (or Petroleum Ether), Ethyl Acetate (HPLC grade)

  • Glass chromatography column (e.g., 40 mm diameter, 300 mm length)

  • Rotary evaporator

  • TLC plates, chamber, and UV lamp

  • Collection vessels (test tubes or flasks)

  • Standard laboratory glassware and personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[2]

Step-by-Step Methodology:

  • Column Preparation (Wet Slurry Method): a. In a beaker, measure ~40-60 g of silica gel (a 30-50 fold mass excess relative to the crude product is a good rule of thumb). b. Add a non-polar solvent (e.g., hexane or the initial low-polarity mobile phase) to create a free-flowing slurry. Stir gently to release trapped air. c. Secure the column vertically. Ensure the stopcock is closed and place a small plug of cotton or glass wool at the bottom. Add a thin layer (~1 cm) of sand. d. Carefully pour the silica slurry into the column. Use a funnel to guide the slurry. Open the stopcock to allow solvent to drain, continuously tapping the column gently to ensure even packing and remove air bubbles.[9] e. Once the silica has settled, add another layer of sand (~1 cm) on top to prevent disturbance of the bed during solvent addition. Do not let the column run dry at any point.

  • Sample Loading: a. Wet Loading: Dissolve the crude product in the minimum amount of mobile phase (or a slightly more polar solvent like dichloromethane if solubility is an issue). Using a pipette, carefully apply the solution to the top of the sand layer. b. Expert Tip (Dry Loading): For superior resolution, dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (~2-3 times the mass of the crude product) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the column bed. This technique creates a very narrow starting band, significantly improving separation.

  • Elution and Fraction Collection: a. Begin elution with the optimized mobile phase determined by TLC (e.g., 85:15 Hexane:Ethyl Acetate). b. Maintain a constant head of solvent above the silica bed to ensure a consistent flow rate. c. Collect the eluate in sequentially labeled test tubes or flasks. The fraction size should be small relative to the column volume (e.g., 10-15 mL fractions).

  • In-Process Monitoring and Isolation: a. After collecting a set of fractions (e.g., 10-15 tubes), perform a TLC analysis. Spot every second or third fraction on a single TLC plate, alongside a spot of the original crude material. b. Identify the fractions that contain the pure target compound (a single spot at the correct Rf). c. Fractions containing the pure product are combined in a larger flask. d. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound as a clear or pale yellow oil/solid.[3][10]

Expected Results and Data Summary

The following table summarizes the key parameters and expected outcomes for this purification.

ParameterSpecificationRationale
Stationary Phase Silica Gel, 230-400 meshStandard polar adsorbent for separating moderately polar organic compounds.[6]
Mobile Phase Hexane:Ethyl Acetate (e.g., 85:15 v/v)To be optimized by TLC. This system offers good solvating power and a tunable polarity range.[11]
Target Rf (TLC) ~0.3-0.4Provides optimal separation on the column, balancing resolution and elution time.
Impurity Rf (Acid) < 0.1The highly polar carboxylic acid will remain near the baseline on the TLC plate.
Visualization UV Light (254 nm)The aromatic structure of the compound allows for easy, non-destructive visualization.
Product Appearance Colorless to yellow liquid or solidConsistent with the physical properties of the compound.[3][4]

Mechanistic View of Separation

The separation process within the column can be visualized as a dynamic equilibrium of molecules adsorbing to the stationary phase and dissolving into the mobile phase.

G cluster_legend Legend A B A:f1->B:f0 Add Mobile Phase C B:f1->C:f0 Continue Elution l1 Non-Polar Impurity l2 Target Aldehyde l3 Polar Impurity (Acid) c1_t0 c2_t0 c3_t0 c1_t1 c2_t1 c3_t1 c1_t2 c2_t2 c3_t2

Caption: Differential migration of compounds based on polarity.

References

Application Note: Enhancing GC Analysis of 3-(4-Methoxyphenoxy)benzaldehyde Through Chemical Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed protocols for the chemical derivatization of 3-(4-Methoxyphenoxy)benzaldehyde prior to Gas Chromatography (GC) analysis. Direct GC analysis of aromatic aldehydes can be challenging due to their polarity and potential for thermal degradation, leading to poor peak shape and reduced sensitivity. To overcome these limitations, we present two robust derivatization strategies: Oximation using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) and Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This note details the reaction mechanisms, provides step-by-step experimental protocols, and explains the scientific rationale behind the selection of reagents and conditions, ensuring reliable and reproducible quantification for researchers in pharmaceutical development and chemical analysis.

Introduction: The Rationale for Derivatization

This compound is an aromatic aldehyde with a molecular weight of 228.24 g/mol and a high boiling point, estimated to be around 145 °C at reduced pressure (0.4 mmHg).[1] Its structure incorporates a polar aldehyde functional group, which can engage in hydrogen bonding, and an ether linkage, contributing to its relatively low volatility. Direct injection of such compounds onto a GC column can result in several analytical challenges:

  • Poor Volatility: The polarity of the aldehyde group reduces the compound's vapor pressure, making it less amenable to volatilization in the GC inlet.[2]

  • Thermal Instability: At the high temperatures required for volatilization, aldehydes can be susceptible to degradation, leading to inaccurate quantification.

  • Adsorption Effects: The active aldehyde group can interact with active sites (e.g., free silanol groups) on the GC column or liner, causing peak tailing and poor chromatographic resolution.[2]

Chemical derivatization addresses these issues by converting the polar aldehyde group into a less polar, more volatile, and more thermally stable functional group.[3][4][5] This process not only improves chromatographic performance but can also enhance detection sensitivity, particularly when using selective detectors like an Electron Capture Detector (ECD) or Mass Spectrometry (MS).

Strategic Derivatization Approaches

We will explore two distinct and highly effective derivatization strategies for this compound. The choice between these methods may depend on the analytical objective, sample matrix, and available instrumentation.

Oximation with PFBHA

Oximation is a reaction between an aldehyde or ketone and a hydroxylamine derivative to form an oxime.[6] We employ O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), a reagent widely used for derivatizing carbonyl compounds.[7][8][9]

Mechanism & Rationale: PFBHA reacts with the aldehyde group of this compound to form a stable PFB-oxime derivative. The key advantages of this approach are:

  • Enhanced Volatility: The reaction masks the polar aldehyde group.

  • Increased Sensitivity: The introduction of the pentafluorobenzyl group, which is highly electronegative, makes the derivative exceptionally sensitive to Electron Capture Detection (ECD).[8][10]

  • Improved Mass Spectra: For GC-MS analysis, the PFB-oxime derivatives yield characteristic fragmentation patterns, often with a prominent ion at m/z 181 corresponding to the pentafluorobenzyl cation, which is useful for quantification.[8]

The reaction typically produces two geometric isomers, syn- and anti-oximes, which may be resolved as two separate peaks in the chromatogram.[11]

Silylation with BSTFA

Silylation is one of the most common derivatization techniques in GC, involving the replacement of an active hydrogen with a trimethylsilyl (TMS) group.[3][4][12] While aldehydes do not possess an active hydrogen in the same manner as alcohols or phenols, they can exist in equilibrium with a small amount of their enol tautomer, which does have a reactive hydroxyl group. Silylating reagents can drive this equilibrium towards the formation of a silyl enol ether.

Mechanism & Rationale: We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a powerful and versatile silylating agent.[3][13][14] The reaction proceeds via a nucleophilic attack on the silicon atom of the silyl donor.[12]

  • Increased Volatility & Thermal Stability: The replacement of the polar functionality with a non-polar, thermally stable TMS group significantly improves chromatographic behavior.[4]

  • Reduced Polarity: The resulting TMS derivative is less polar, minimizing interactions with the stationary phase and reducing peak tailing.[4]

  • Versatility: BSTFA is highly reactive and its byproducts are volatile, minimizing interference in the chromatogram.[3] For sterically hindered or less reactive compounds, a catalyst such as Trimethylchlorosilane (TMCS) can be added to increase the reactivity of the reagent.[14]

Experimental Protocols & Workflow

The following sections provide detailed, step-by-step protocols for both derivatization methods.

General Experimental Workflow

The overall process from sample preparation to analysis follows a structured sequence to ensure accuracy and reproducibility.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC Analysis A Accurately weigh This compound standard or sample residue B Dissolve in appropriate solvent (e.g., Toluene) A->B C Add Derivatization Reagent (PFBHA or BSTFA) B->C Transfer to reaction vial D Incubate at specified temperature and time C->D E Cool to Room Temperature D->E F Inject aliquot into GC or GC-MS system E->F Prepare for injection G Data Acquisition & Processing F->G

Figure 1: General workflow for derivatization and GC analysis.

Protocol 1: Oximation with PFBHA

This protocol is optimized for creating PFB-oxime derivatives, ideal for high-sensitivity analysis using GC-ECD or GC-MS.

Materials:

  • This compound

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Toluene or Ethyl Acetate (High Purity, Anhydrous)

  • Pyridine (optional, as acid scavenger)

  • 2 mL screw-cap reaction vials with PTFE-lined septa

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Standard/Sample Preparation: Prepare a stock solution of this compound in toluene at a concentration of 1 mg/mL. Pipette 100 µL of this solution into a 2 mL reaction vial. For dried sample extracts, reconstitute the residue in 100 µL of toluene.

  • Reagent Preparation: Prepare a 10-20 mg/mL solution of PFBHA in toluene.

  • Reaction: Add 100 µL of the PFBHA solution to the reaction vial containing the analyte. For hydrochloride salt of PFBHA, adding 10-20 µL of pyridine can help neutralize the HCl byproduct, though the reaction often proceeds well without it.

  • Incubation: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60-75°C for 60 minutes in a heating block.[9]

  • Cooling: After incubation, remove the vial and allow it to cool to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC system. An aliquot of 1 µL is typically injected.

Protocol 2: Silylation with BSTFA (+TMCS catalyst)

This protocol creates a TMS derivative suitable for general-purpose analysis by GC-FID or GC-MS.

Materials:

  • This compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or Acetonitrile (High Purity, Anhydrous)

  • 2 mL screw-cap reaction vials with PTFE-lined septa

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Standard/Sample Preparation: Ensure the sample is completely dry, as moisture will deactivate the silylating reagent.[3] Dissolve the dried analyte or standard in 100 µL of anhydrous pyridine or acetonitrile in a 2 mL reaction vial. Acetone has also been shown to accelerate silylation reactions significantly.[13][15]

  • Reaction: Add 100 µL of BSTFA (+1% TMCS) to the reaction vial. The TMCS acts as a catalyst, enhancing the silylating power of the reagent.[14]

  • Incubation: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70-80°C for 45-60 minutes.[12] Reaction times and temperatures should be optimized, as some compounds derivatize in minutes at room temperature while others require more stringent conditions.[14]

  • Cooling: After incubation, remove the vial and allow it to cool to room temperature.

  • Analysis: The sample is now ready for GC analysis. Inject 1 µL of the derivatized solution.

Chemical Reaction Diagrams

The chemical transformations are visualized below.

Figure 2: Oximation of the aldehyde with PFBHA.

Figure 3: Silylation via the enol tautomer with BSTFA.

Summary of Derivatization Parameters

ParameterOximation (PFBHA)Silylation (BSTFA)
Target Group Aldehyde CarbonylEnolizable Hydroxyl
Reagent O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine HClN,O-Bis(trimethylsilyl)trifluoroacetamide
Catalyst Pyridine (optional)1% Trimethylchlorosilane (TMCS)
Solvent Toluene, Ethyl AcetatePyridine, Acetonitrile, Acetone (Anhydrous)
Reaction Temp. 60 - 75 °C70 - 80 °C
Reaction Time 60 minutes45 - 60 minutes
Key Advantage High sensitivity for ECD detectionGeneral applicability, volatile byproducts
Considerations May form two geometric (syn/anti) isomersHighly sensitive to moisture

Conclusion and Best Practices

Both oximation with PFBHA and silylation with BSTFA are highly effective methods for the derivatization of this compound, significantly improving its chromatographic properties for GC analysis.

  • For trace-level quantification , especially in complex matrices where high sensitivity is required, PFBHA derivatization coupled with GC-ECD or GC-MS (in NICI mode) is the recommended approach.[10][16]

  • For routine analysis where high sensitivity is not the primary concern, BSTFA silylation provides a robust, reliable, and straightforward method compatible with standard GC-FID and GC-MS (in EI mode) systems.

To ensure the success of these protocols, it is critical to use high-purity, anhydrous solvents and reagents, and to perform reactions in tightly sealed vials to prevent the ingress of atmospheric moisture, which is particularly detrimental to silylation reactions.[3] Method optimization, including reaction time and temperature, is recommended to achieve complete derivatization for a specific sample matrix and analytical system.

References

Use of 3-(4-Methoxyphenoxy)benzaldehyde in the synthesis of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Use of 3-(4-Methoxyphenoxy)benzaldehyde in the Synthesis of Advanced Pharmaceutical Intermediates

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Diaryl Ether Moiety

In the landscape of modern medicinal chemistry, the diaryl ether scaffold is a privileged structure, imparting a unique combination of conformational flexibility and metabolic stability to bioactive molecules. This compound emerges as a highly valuable and versatile building block for introducing this key pharmacophore. Its structure features a reactive aldehyde group, which serves as a synthetic handle for a multitude of chemical transformations, and a stable diaryl ether linkage that forms the core of several advanced pharmaceutical agents.

This document provides an in-depth guide to the practical application of this compound, moving beyond simple reaction schemes to explain the underlying principles and strategic considerations for its use. We will focus on its pivotal role in the synthesis of precursors for targeted therapies, most notably in the construction of B-cell lymphoma-2 (Bcl-2) inhibitors.

Physicochemical Profile and Handling

A thorough understanding of a reagent's properties is fundamental to its successful application and safe handling.

PropertyValueSource
Molecular Formula C₁₄H₁₂O₃[1][2]
Molar Mass 228.24 g/mol [1][2]
Appearance Colorless to yellow/green clear liquid[1][2]
Density 1.089 g/mL at 25 °C[1][3]
Boiling Point 145 °C at 0.4 mmHg[1][3]
Refractive Index (n20/D) 1.596[1][3]
Flash Point >230 °F (>110 °C)[1][2]
CAS Number 62373-80-2[2][3]

Safety & Handling: this compound is classified as an irritant and is sensitive to air.[2] It may cause skin, eye, and respiratory system irritation.[1] Therefore, all manipulations should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Avoid contact with skin and eyes.[1]

Core Application: A Key Building Block for the Bcl-2 Inhibitor Venetoclax

A prominent application of this compound is in the synthesis of Venetoclax (ABT-199), a first-in-class, orally bioavailable small-molecule inhibitor of the anti-apoptotic protein Bcl-2.[4] Venetoclax is a critical therapy for certain types of leukemia and lymphoma, and its discovery validates Bcl-2 as a significant anticancer target.[5][6][7] The diaryl ether core provided by this compound is essential for the molecule's ability to bind to the hydrophobic groove of Bcl-2 proteins, thereby restoring the natural process of apoptosis in cancer cells.[4]

The overall synthetic strategy often involves coupling the aldehyde-containing fragment with other complex intermediates. The aldehyde functionality is typically converted into an amine or another functional group to link different parts of the final molecule.

G A This compound C Reductive Amination A->C B Key Amine Intermediate B->C D Core Venetoclax Precursor (Diaryl Ether Moiety) C->D Forms C-N bond E Further Synthetic Steps (e.g., Amide Coupling) D->E F Venetoclax E->F Convergent Synthesis

Caption: High-level convergent synthesis pathway for Venetoclax.

Protocol: Reductive Amination of this compound

Reductive amination is a cornerstone reaction for converting the aldehyde into a secondary amine, a crucial step for building the Venetoclax backbone. This protocol details a robust and scalable procedure using sodium triacetoxyborohydride, a mild and selective reducing agent.

Principle & Mechanistic Insight

The reaction proceeds in two main stages within the same pot:

  • Imine Formation: The aldehyde reacts with a primary amine (here, benzylamine is used as a representative example) under mildly acidic conditions to form a protonated iminium ion intermediate. The acidic catalyst (acetic acid) is crucial as it activates the aldehyde carbonyl for nucleophilic attack but is not so strong as to fully protonate and deactivate the amine nucleophile.

  • Reduction: The iminium ion is then selectively reduced by sodium triacetoxyborohydride (STAB). STAB is the reagent of choice for this transformation because it is less reactive than other hydrides like sodium borohydride and will not readily reduce the starting aldehyde. Its steric bulk and attenuated reactivity allow it to preferentially reduce the more electrophilic iminium ion as it is formed.

Materials & Reagents
Reagent/MaterialGradeSupplier
This compound≥97%Sigma-Aldrich
Benzylamine≥99%Standard Supplier
Sodium triacetoxyborohydride (STAB)≥97%Standard Supplier
Dichloromethane (DCM), anhydrous≥99.8%Standard Supplier
Acetic Acid, glacialACS GradeStandard Supplier
Saturated Sodium Bicarbonate (aq.)-Lab Prepared
Magnesium Sulfate, anhydrous-Standard Supplier
Silica Gel60 Å, 230-400 meshStandard Supplier
Ethyl Acetate & HexanesHPLC GradeStandard Supplier

Detailed Step-by-Step Methodology

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup & Purification A 1. Dissolve aldehyde (1.0 eq) and amine (1.05 eq) in anhydrous DCM B 2. Add acetic acid (1.1 eq) stir for 30 min at RT A->B C 3. Add STAB (1.5 eq) portion-wise (Control exotherm) B->C D 4. Stir at RT for 4-12 hours C->D E 5. Monitor by TLC (disappearance of aldehyde) D->E F 6. Quench with sat. NaHCO₃ (aq) E->F Reaction Complete G 7. Extract with DCM (3x) F->G H 8. Dry organic layer (MgSO₄), filter, concentrate G->H I 9. Purify via column chromatography H->I

Caption: Experimental workflow for the reductive amination protocol.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Add benzylamine (1.05 eq.) followed by glacial acetic acid (1.1 eq.). Stir the resulting solution at room temperature for 30 minutes to facilitate imine formation.

  • Reduction: Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq.) to the stirring solution in portions over 15 minutes. Causality Note: Portion-wise addition is critical to control the initial exotherm and prevent side reactions.

  • Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) every 2 hours, eluting with 30% Ethyl Acetate in Hexanes. The reaction is complete upon the disappearance of the starting aldehyde spot. This typically takes 4-12 hours.

  • Workup: Once the reaction is complete, carefully quench it by adding saturated sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure secondary amine product.

Expected Results & Characterization
ParameterTypical Value
Scale 1-10 mmol
Reaction Time 4-12 hours
Temperature Room Temperature (20-25 °C)
Expected Yield 85-95%
Purity (post-column) >98% (by HPLC/NMR)
Characterization ¹H NMR, ¹³C NMR, LC-MS

Broader Synthetic Utility

While its use in Venetoclax synthesis is a major application, the reactivity of this compound is not limited to this pathway. Its versatile nature makes it a valuable intermediate in other areas:

  • Synthesis of Heterocycles: It has been used as a building block in the synthesis of tetrahydroisoquinolinones.[3]

  • Analytical Standards: It has found utility as an internal standard for the determination of pyrethroid hydrolysis by gas chromatography-mass spectrometry.[3]

  • Agrochemicals: Aromatic aldehydes with similar structures are often key intermediates in the development of novel pesticides and herbicides.[8]

Conclusion

This compound is more than just a simple aromatic aldehyde; it is a strategic precursor that provides access to the medicinally significant diaryl ether motif. A comprehensive understanding of its properties and reactivity, particularly in robust transformations like reductive amination, enables researchers to efficiently construct complex molecular architectures. The detailed protocol provided herein serves as a validated starting point for scientists in drug discovery and development to leverage this powerful intermediate in their synthetic campaigns.

References

Quantification of pyrethroid metabolites using 3-(4-Methoxyphenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Sensitive Quantification of Pyrethroid Metabolites in Human Urine using Gas Chromatography-Mass Spectrometry with 3-(4-Methoxyphenoxy)benzaldehyde as an Internal Standard

Introduction: The Imperative for Monitoring Pyrethroid Exposure

Pyrethroids are a major class of synthetic insecticides used extensively in agriculture, public health, and residential settings due to their high efficacy and relatively low mammalian toxicity compared to older classes of pesticides like organophosphates.[1][2] Despite their widespread use, concerns are growing about potential human health effects from chronic, low-level environmental exposure.[3] Human exposure to pyrethroids occurs primarily through the ingestion of contaminated food and water, as well as through inhalation and dermal contact in residential environments.[1]

Once absorbed, pyrethroids are rapidly metabolized in the body through cleavage of the ester linkage, oxidation, and conjugation, and are excreted in the urine as various metabolites.[4] Therefore, the biomonitoring of these urinary metabolites serves as a reliable and non-invasive method to assess human exposure to the parent pyrethroid compounds.[3][4][5] Common metabolites used as biomarkers include 3-phenoxybenzoic acid (3-PBA), a metabolite common to many pyrethroids, and specific metabolites like cis- and trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid (DCCA) from permethrin and cypermethrin.[3][6]

The chemical nature of these metabolites, primarily carboxylic acids, presents analytical challenges. Their low volatility and thermal instability make them unsuitable for direct analysis by gas chromatography (GC). To overcome this, a derivatization step is essential to convert the polar carboxylic acid group into a more volatile and thermally stable ester. This application note details a robust and sensitive method for the quantification of key pyrethroid metabolites in human urine using gas chromatography-mass spectrometry (GC-MS) following enzymatic hydrolysis, solid-phase extraction (SPE), and derivatization. The method incorporates this compound as a crucial internal standard to ensure accuracy and precision throughout the analytical workflow.[7]

Principle of the Method

This method is designed to provide a comprehensive workflow for the determination of pyrethroid metabolites in urine. The core steps are as follows:

  • Enzymatic Hydrolysis: In urine, pyrethroid metabolites are often present as water-soluble glucuronide and sulfate conjugates. An enzymatic hydrolysis step, typically using β-glucuronidase/sulfatase, is required to cleave these conjugates and liberate the free metabolites for extraction.[6]

  • Sample Cleanup and Concentration: A solid-phase extraction (SPE) step is employed to isolate the metabolites from the complex urine matrix (salts, urea, pigments) and to concentrate them, thereby enhancing the sensitivity of the method.

  • Derivatization: The extracted metabolites, which are carboxylic acids, are converted into their tert-butyldimethylsilyl (TBDMS) esters using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). This derivatization increases their volatility and thermal stability, making them amenable to GC-MS analysis.[8][9]

  • Internal Standard Correction: this compound is introduced into the sample at the beginning of the workflow. As an internal standard (IS), it experiences the same potential for analyte loss during the extraction and derivatization steps as the target metabolites. By monitoring the signal of the IS, variations in sample preparation and instrument response can be corrected, leading to highly accurate and precise quantification. While this compound is an aldehyde and not a carboxylic acid, its structural similarity and compatibility with the extraction and GC-MS conditions make it a suitable IS for this application.

  • GC-MS Analysis: The derivatized sample is injected into a GC-MS system. The GC separates the derivatized metabolites based on their boiling points and interaction with the capillary column. The mass spectrometer then detects and quantifies the specific fragments of each metabolite, providing excellent selectivity and sensitivity.[10][11]

Visualized Experimental Workflow

The diagram below outlines the complete analytical procedure from sample receipt to final data analysis.

G cluster_prep Sample Preparation cluster_analysis Derivatization & Analysis Urine 1. Urine Sample Collection (2 mL) Spike 2. Spike with Internal Standard (this compound) Urine->Spike Hydrolysis 3. Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Spike->Hydrolysis SPE 4. Solid-Phase Extraction (SPE) (Conditioning, Loading, Washing, Elution) Hydrolysis->SPE Dry 5. Eluate Evaporation (Under Nitrogen Stream) SPE->Dry Deriv 6. Derivatization (with MTBSTFA) Dry->Deriv GCMS 7. GC-MS Analysis (SIM Mode) Deriv->GCMS Quant 8. Data Quantification (Internal Standard Calibration) GCMS->Quant Result Final Result (Metabolite Concentration, ng/mL) Quant->Result

Caption: Workflow for pyrethroid metabolite quantification.

Detailed Protocols

Part 1: Sample Preparation and Extraction

Materials and Reagents:

  • Human urine samples (stored at ≤-20°C)[5]

  • This compound (Internal Standard)

  • Pyrethroid metabolite analytical standards (e.g., 3-PBA, trans-DCCA)

  • β-glucuronidase/sulfatase (from Helix pomatia)[12]

  • 0.2 M Sodium Acetate Buffer (pH 5.0)[12]

  • Solid-Phase Extraction (SPE) Cartridges (e.g., OASIS HLB)[6]

  • Methanol (HPLC grade)

  • 0.1% Acetic Acid in Water

  • Hexane (GC grade)

  • Centrifuge tubes (15 mL, polypropylene)

  • Evaporation system (e.g., Nitrogen evaporator)

Protocol:

  • Sample Thawing and Aliquoting: Allow frozen urine samples to thaw completely at room temperature. Vortex mix for 15 seconds. Centrifuge at 3000 rpm for 5 minutes to pellet any sediment.

  • Aliquoting and Spiking: Transfer a 2.0 mL aliquot of the supernatant into a 15 mL centrifuge tube.[6]

  • Internal Standard Addition: Spike each sample, calibration standard, and quality control (QC) sample with 50 µL of a 1 µg/mL solution of this compound in methanol.

  • Buffering: Add 1.0 mL of 0.2 M sodium acetate buffer to each tube.

  • Enzymatic Hydrolysis: Add 50 µL of β-glucuronidase/sulfatase enzyme solution. Vortex gently and incubate in a water bath at 37°C for at least 4 hours (or overnight) to ensure complete deconjugation of metabolites.[3]

  • SPE Cartridge Conditioning: Condition an SPE cartridge by passing 3 mL of methanol followed by 3 mL of 0.1% acetic acid in water. Do not allow the cartridge to go dry.

  • Sample Loading: After hydrolysis, load the entire sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in 0.1% acetic acid solution to remove interfering polar components.[6]

  • Drying: Dry the cartridge under vacuum or by passing nitrogen for 10 minutes to remove residual water.

  • Elution: Elute the metabolites and the internal standard from the cartridge with 4 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen. The dry residue is now ready for derivatization.

Part 2: Derivatization and GC-MS Analysis

Materials and Reagents:

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

  • Isooctane (GC grade)

  • GC vials with inserts (200 µL)

Protocol:

  • Reconstitution and Derivatization: Reconstitute the dried extract in 100 µL of isooctane. Add 50 µL of MTBSTFA.[8][9]

  • Reaction: Cap the vial tightly and vortex for 10 seconds. Heat the mixture at 90°C for 45 minutes in a heating block or oven to complete the derivatization reaction.[8]

  • Sample Transfer: After cooling to room temperature, transfer the derivatized sample into a GC vial with an insert for analysis.

GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent[11]

  • Injection Volume: 1.0 µL, splitless mode[11]

  • Injector Temperature: 250°C[11]

  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 min

    • Ramp: 10°C/min to 280°C

    • Hold: 10 min at 280°C[11]

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Impact (EI), 70 eV[11]

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Table 1: Example SIM Parameters for Target Analytes

CompoundDerivatization ProductRetention Time (min)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)
3-PBA3-PBA-TBDMS~18.5213313, 185
trans-DCCAtrans-DCCA-TBDMS~16.2265209, 173
This compound (IS)Un-derivatized~20.1228121, 199

Data Analysis and Method Validation

Quantification is performed using a calibration curve constructed from the analysis of blank urine samples fortified with known concentrations of the pyrethroid metabolite standards and a constant concentration of the internal standard. The curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the analyte concentration.

Table 2: Method Validation Performance Characteristics

Parameter3-PBAtrans-DCCAAcceptance Criteria
Linear Range (ng/mL) 0.1 - 500.1 - 50R² > 0.995
Limit of Detection (LOD) (ng/mL) 0.04[5]0.05S/N ≥ 3
Limit of Quantification (LOQ) (ng/mL) 0.12[5]0.15S/N ≥ 10, RSD < 20%
Recovery (%) 92.5%95.1%80 - 120%
Intra-day Precision (%RSD, n=5) 4.8%5.3%< 15%
Inter-day Precision (%RSD, n=5) 6.2%7.1%< 15%

The performance characteristics presented in Table 2 demonstrate that this method is sensitive, accurate, and precise for the quantification of pyrethroid metabolites in human urine. The low limits of detection are suitable for assessing exposure in the general, non-occupationally exposed population.[5][10]

Conclusion

The described analytical method provides a robust framework for the biomonitoring of pyrethroid exposure. The protocol, which combines enzymatic hydrolysis, solid-phase extraction, MTBSTFA derivatization, and GC-MS analysis, is both sensitive and specific. The incorporation of this compound as an internal standard is critical for ensuring the reliability of the quantitative results by compensating for variations during sample processing. This validated method is a valuable tool for researchers, scientists, and public health professionals in assessing human exposure to this ubiquitous class of insecticides.

References

Synthesis of Phenacyloxy Benzaldehyde Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Phenacyloxy Benzaldehyde Derivatives

Phenacyloxy benzaldehyde derivatives represent a versatile class of organic compounds that serve as crucial intermediates in the development of novel therapeutic agents and advanced materials. The unique molecular architecture, combining a benzaldehyde moiety with a phenacyl ether group, imparts a diverse range of biological activities and chemical functionalities. The aldehyde group is a well-established pharmacophore known for its antimicrobial properties and serves as a synthetic handle for constructing more complex molecules like chalcones, which exhibit a broad spectrum of pharmacological effects, including antifungal, antibacterial, and anticancer activities.[1][2][3]

Phenolic ethers, the core structure of these derivatives, are prevalent in agrochemicals as pesticides, herbicides, and fungicides, and in the pharmaceutical industry as antibiotics and antitumor agents.[4] This guide provides a comprehensive overview of the synthesis of phenacyloxy benzaldehyde derivatives, focusing on the robust Williamson ether synthesis. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and discuss the characterization and potential applications of these valuable compounds.

Core Synthetic Strategy: The Williamson Ether Synthesis

The most common and efficient method for preparing phenacyloxy benzaldehyde derivatives is the Williamson ether synthesis.[5][6] This classic organic reaction involves the nucleophilic substitution (SN2) of an alkyl halide by a phenoxide ion. In this context, a substituted 4-hydroxybenzaldehyde is deprotonated to form a phenoxide, which then attacks a phenacyl halide (typically bromide) to form the desired ether linkage.

The reaction is typically carried out in the presence of a base to facilitate the formation of the phenoxide ion. While various bases can be employed, triethylamine is a commonly used and effective catalyst for this transformation.[4] The use of a micellar medium, such as an aqueous solution of sodium dodecyl sulfate (SDS), can enhance the reaction rate by bringing the organic reactants into close proximity within the micelles.[4]

Reaction Mechanism

The synthesis proceeds through a well-established SN2 mechanism:

  • Deprotonation: The base (e.g., triethylamine) abstracts the acidic proton from the hydroxyl group of the 4-hydroxybenzaldehyde derivative, forming a highly nucleophilic phenoxide ion.

  • Nucleophilic Attack: The phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of the phenacyl bromide. This carbon is susceptible to attack due to the electron-withdrawing nature of the adjacent carbonyl group and the bromine atom.

  • Displacement: The attack of the phenoxide ion leads to the displacement of the bromide ion as a leaving group, resulting in the formation of the phenacyloxy benzaldehyde derivative.

Diagram of the Williamson Ether Synthesis for Phenacyloxy Benzaldehyde

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediates Intermediate cluster_product Product hydroxybenzaldehyde 4-Hydroxybenzaldehyde Derivative phenoxide Phenoxide Ion (Nucleophile) hydroxybenzaldehyde->phenoxide Deprotonation phenacyl_bromide Phenacyl Bromide Derivative product Phenacyloxy Benzaldehyde Derivative catalyst Triethylamine (Base) medium Micellar Medium (e.g., SDS) medium->phenoxide Stabilization phenoxide->product SN2 Attack

Caption: General workflow of the Williamson ether synthesis for preparing phenacyloxy benzaldehyde derivatives.

Detailed Experimental Protocol: Synthesis of 4-(2-Oxo-2-phenylethoxy)benzaldehyde

This protocol provides a step-by-step method for the synthesis of 4-(2-oxo-2-phenylethoxy)benzaldehyde, a representative example of this class of compounds.[4][7][8]

Materials and Reagents
ReagentMolecular FormulaMolar Mass ( g/mol )
4-HydroxybenzaldehydeC₇H₆O₂122.12
Phenacyl bromide (2-Bromoacetophenone)C₈H₇BrO199.04
TriethylamineC₆H₁₅N101.19
MethanolCH₄O32.04
Sodium Dodecyl Sulfate (SDS)C₁₂H₂₅NaO₄S288.38
Ethyl acetateC₄H₈O₂88.11
n-HexaneC₆H₁₄86.18
Procedure
  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.22 g (10 mmol) of 4-hydroxybenzaldehyde in 20 mL of methanol. To this solution, add 5 mL of triethylamine.

  • Addition of Phenacyl Bromide: In a separate beaker, dissolve 1.99 g (10 mmol) of phenacyl bromide in 20 mL of methanol. Add a small amount of a micellar solution (e.g., 0.1 M SDS).

  • Reaction: Add the phenacyl bromide solution dropwise to the stirred 4-hydroxybenzaldehyde solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 6-20 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC) with an eluent system of ethyl acetate and n-hexane (3:1 v/v).

  • Work-up and Isolation: Upon completion of the reaction (as indicated by TLC), pour the reaction mixture into ice-cold water. A precipitate will form.

  • Purification: Collect the precipitate by vacuum filtration, wash it thoroughly with cold water, and dry it. Recrystallize the crude product from ethanol or an ethanol-water mixture (1:1 v/v) to obtain the pure 4-(2-oxo-2-phenylethoxy)benzaldehyde.

Characterization Data

The synthesized compound can be characterized using various spectroscopic methods. The following data is representative for 4-(2-oxo-2-phenylethoxy)benzaldehyde.[4]

Spectroscopic Data
Appearance Yellowish-white (beige) solid
Melting Point 120 °C
FT-IR (cm⁻¹) 3070 (C-H aromatic), 2981 (C-H aliphatic), 2846 & 2762 (C-H aldehyde), 1689 (C=O ketone), 1581 (C=C aromatic), 1218 (C-O-C ether)
¹H-NMR (500 MHz, CDCl₃) δ (ppm) 10.09 (s, 1H, CHO), 7.02-8.00 (m, 9H, aromatic), 5.39 (s, 2H, -O-CH₂-)
¹³C-NMR (125 MHz, CDCl₃) δ (ppm) 193.32 (C=O ketone), 190.79 (C=O aldehyde), 162.85 (aromatic C-O), 134.30-110.16 (aromatic C), 70.59 (O-CH₂)
GC-MS (m/z) 240 (M⁺)

Experimental Workflow Diagram

experimental_workflow start Start dissolve_hydroxybenzaldehyde Dissolve 4-Hydroxybenzaldehyde and Triethylamine in Methanol start->dissolve_hydroxybenzaldehyde reaction Mix and Stir at Room Temperature (6-20h) dissolve_hydroxybenzaldehyde->reaction dissolve_phenacyl_bromide Dissolve Phenacyl Bromide in Methanol with Micellar Solution dissolve_phenacyl_bromide->reaction monitor Monitor Reaction by TLC reaction->monitor workup Pour into Ice Water and Precipitate monitor->workup Reaction Complete filtration Filter and Wash Precipitate workup->filtration purification Recrystallize from Ethanol filtration->purification characterization Characterize Product (IR, NMR, MS) purification->characterization end End characterization->end

Caption: Step-by-step workflow for the synthesis and purification of phenacyloxy benzaldehyde derivatives.

Applications and Future Directions

Phenacyloxy benzaldehyde derivatives are valuable precursors for the synthesis of various biologically active molecules.

  • Antifungal and Antimicrobial Agents: The aldehyde functionality is known to possess antimicrobial properties.[4] Furthermore, these derivatives can be readily converted into chalcones through Claisen-Schmidt condensation. Chalcones are a well-known class of compounds with a wide range of pharmacological activities, including potent antifungal and antibacterial effects.[1][2][9] The presence of the phenacyloxy moiety can modulate the biological activity of the resulting chalcones.

  • Anticancer Research: Benzaldehyde derivatives have been investigated for their anticancer properties.[3] The phenacyloxy benzaldehyde scaffold provides a template for the design and synthesis of novel anticancer agents.

  • Materials Science: The rigid aromatic structure of these compounds makes them potential building blocks for the synthesis of liquid crystals and other advanced materials.

Conclusion

The synthesis of phenacyloxy benzaldehyde derivatives via the Williamson ether synthesis is a reliable and straightforward method that provides good to high yields of the desired products. The protocols outlined in this guide are robust and can be adapted for the synthesis of a variety of substituted derivatives. The versatile chemical nature of these compounds makes them valuable intermediates for the development of new pharmaceuticals and functional materials. Further research into the biological activities of these derivatives and their downstream products is warranted to fully explore their therapeutic potential.

References

Troubleshooting & Optimization

Identifying common byproducts in 3-(4-Methoxyphenoxy)benzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-(4-Methoxyphenoxy)benzaldehyde

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important diaryl ether intermediate. Diaryl ethers are a crucial scaffold in many biologically active compounds.[1][2] This resource provides in-depth, experience-based answers to common questions, focusing on the identification and mitigation of reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: I'm planning to synthesize this compound. What are the common synthetic routes I should consider?

The synthesis of this compound, a diaryl ether, is typically achieved through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. The two most prevalent and historically significant methods are the Ullmann Condensation and variations of the Williamson Ether Synthesis.[3][4][5][6]

  • Ullmann Condensation: This classic method involves the reaction of a phenol with an aryl halide in the presence of a copper catalyst, often at high temperatures.[7][8] For your target molecule, this would typically involve reacting 3-hydroxybenzaldehyde with an activated aryl halide like 4-bromoanisole or 4-iodoanisole, or reacting 4-methoxyphenol with 3-bromobenzaldehyde. Traditional Ullmann reactions required harsh conditions (high temperatures over 210°C) and stoichiometric amounts of copper.[7] Modern protocols often use soluble copper(I) salts (e.g., CuI) with ligands (like N,N-dimethylglycine) and a base (e.g., K₂CO₃, Cs₂CO₃) in solvents like DMF, DMSO, or toluene, allowing for milder reaction conditions.[7][9][10]

  • Williamson-type Ether Synthesis (SNAr): This route involves the nucleophilic aromatic substitution (SNAr) of an activated aryl halide with a phenoxide. To synthesize your target, one could react 4-methoxyphenol with 4-fluorobenzaldehyde.[11][12] The reaction is driven by a strong electron-withdrawing group (like the aldehyde) activating the ring towards nucleophilic attack. This reaction is typically run in a polar aprotic solvent like DMSO with a base such as potassium carbonate.[11][12]

  • Palladium-Catalyzed Buchwald-Hartwig C-O Coupling: This is a more modern, versatile method that uses a palladium catalyst with specialized phosphine ligands to couple phenols and aryl halides under relatively mild conditions. It offers a broad substrate scope and is often more tolerant of various functional groups than the classical Ullmann reaction.[1][13]

Each method has its own set of potential side reactions and byproducts that you will need to consider during reaction workup and purification.

Q2: My TLC/GC-MS analysis shows several unexpected spots/peaks. What are the most common byproducts I should expect?

Observing unexpected signals is a very common issue. The identity of the byproducts is directly linked to your chosen synthetic route and reaction conditions. Below is a summary of the most probable impurities.

Byproduct Category Potential Structures Plausible Cause / Reaction
Unreacted Starting Materials 3-Hydroxybenzaldehyde, 4-Methoxyphenol, 3-Bromobenzaldehyde, etc.Incomplete reaction due to insufficient time, low temperature, or deactivated catalyst.
Homocoupling Products 3,3'-Diformyldiphenyl ether, Bis(4-methoxyphenyl) etherSelf-coupling of the phenol or aryl halide starting materials, particularly common in Ullmann-type reactions.[14]
Reductive Dehalogenation Benzaldehyde (from 3-halobenzaldehyde), Anisole (from 4-haloanisole)A common side reaction in Ullmann couplings where the aryl halide is reduced instead of coupled.[9][15] This can be caused by suboptimal ligand choice or the presence of a hydrogen source.
Side Reactions of Phenol C-Alkylation productsAryloxide ions are ambident nucleophiles and can undergo alkylation on the aromatic ring instead of the oxygen atom, though this is less common than O-alkylation.[3][4]
Side Reactions of Aldehyde 3-(4-Methoxyphenoxy)benzoic acid, 3-(4-Methoxyphenoxy)benzyl alcoholOxidation of the aldehyde group to a carboxylic acid (if air is present at high temperatures) or reduction to an alcohol.

Identifying these requires a systematic approach using the analytical techniques discussed in the next question.

Q3: How can I definitively identify these byproducts? What analytical workflow should I follow?

A multi-pronged analytical approach is the most reliable way to identify impurities. A standard workflow involves chromatographic separation followed by spectroscopic characterization.

Recommended Troubleshooting Workflow:

G start Impurity Detected in Reaction Mixture (e.g., by TLC) gcms Step 1: GC-MS Analysis start->gcms For volatile compounds lcms Step 1 (alt): LC-MS Analysis start->lcms For non-volatile or thermally labile compounds purify Step 3: Isolate Byproduct (Column Chromatography / Prep-TLC) gcms->purify If structure is ambiguous lcms->purify If structure is ambiguous nmr Step 2: NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) confirm Step 4: Confirm Structure (Isolated Byproduct Analysis) nmr->confirm purify->nmr end Structure Identified. Proceed to Optimization. confirm->end

A troubleshooting workflow for impurity identification.

Detailed Protocols:

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Purpose: To separate volatile components and obtain their mass-to-charge ratio (m/z) and fragmentation patterns, which act as a molecular fingerprint.[16][17]

    • Protocol:

      • Prepare a dilute sample of your crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).

      • Inject the sample into a GC-MS equipped with a standard capillary column (e.g., BP-20 or similar).[17]

      • Run a temperature gradient program (e.g., starting at 50°C, ramping to 280°C) to ensure separation of all components.

      • Analyze the resulting chromatogram. The retention time helps distinguish components, while the mass spectrum of each peak should be compared against a library (e.g., NIST) and analyzed for expected masses of potential byproducts. For example, the desired product C₁₄H₁₂O₃ has a molecular weight of 228.24 g/mol .[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To provide detailed structural information about the molecule, including the connectivity of atoms and the chemical environment of protons (¹H NMR) and carbons (¹³C NMR).[18][19]

    • ¹H NMR: Protons on carbons adjacent to the ether oxygen typically appear in the 3.4-4.5 ppm range.[20] In your target molecule, the methoxy group (-OCH₃) protons will be a sharp singlet around 3.8-3.9 ppm. The aldehyde proton (-CHO) will be a singlet far downfield, typically between 9.8-10.1 ppm.[21] Aromatic protons will appear between 6.8-8.0 ppm.[21] Byproducts will have distinct signals; for instance, a carboxylic acid byproduct would show a very broad singlet >10 ppm, while an alcohol byproduct would show a benzylic -CH₂- signal around 4.5-4.7 ppm.

    • ¹³C NMR: Carbons adjacent to an ether oxygen typically resonate in the 50-80 ppm region.[20] The aldehyde carbonyl carbon is highly deshielded and appears around 190-193 ppm.[21] Analyzing the number and chemical shifts of signals in both the aliphatic and aromatic regions can quickly confirm the presence of homocoupled products or other impurities.

Q4: I've identified a significant amount of homocoupled byproduct (e.g., bis(4-methoxyphenyl) ether). What causes this and how can I prevent it?

Homocoupling is a classic side reaction in Ullmann condensations. It arises from the reaction of two molecules of the same starting material, either two aryl halides coupling or two phenoxides coupling.

Mechanism of Formation & Prevention:

G cluster_0 Reaction Pathways cluster_1 Desired Pathway cluster_2 Side Pathways Reactants Ar-X + Ar'-OH (e.g., 3-Br-PhCHO + MeO-Ph-OH) Desired Cross-Coupling (Desired Product) Ar-O-Ar' Reactants->Desired Cu(I) Catalyst Ligand, Base Homo_X Homocoupling (Byproduct) Ar-O-Ar Reactants->Homo_X Suboptimal Conditions Homo_OH Homocoupling (Byproduct) Ar'-O-Ar' Reactants->Homo_OH Suboptimal Conditions

Competitive reaction pathways in diaryl ether synthesis.

Causes and Solutions:

  • Catalyst/Ligand System: The ligand plays a crucial role in promoting the desired cross-coupling over homocoupling.[10] If homocoupling is significant, your ligand may be suboptimal.

    • Solution: Screen different ligands. For Ullmann reactions, simple, bidentate ligands like N,N-dimethylglycine or 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) have been shown to accelerate the desired reaction and suppress side reactions.[9][22]

  • Reaction Temperature: While Ullmann reactions often require heat, excessively high temperatures can promote side reactions.[7]

    • Solution: Attempt the reaction at the lowest effective temperature. Modern ligand systems often allow for successful coupling at temperatures as low as 90-120°C.[22][23]

  • Base Selection: The choice of base is critical. An inappropriate base can affect catalyst activity and promote side pathways.[9][10]

    • Solution: Inexpensive bases like K₂CO₃ or K₃PO₄ are often effective in non-polar solvents like toluene, while Cs₂CO₃ is a common choice for polar aprotic solvents.[10] Ensure the base is finely powdered and anhydrous, as water can interfere with the reaction.[9]

Q5: My main impurity is the dehalogenated starting material. What leads to reductive dehalogenation and how can it be minimized?

Reductive dehalogenation is the process where the aryl halide (e.g., 3-bromobenzaldehyde) is converted to the corresponding arene (benzaldehyde), and it is a known side reaction in copper-catalyzed couplings.[9][15]

Causes and Solutions:

  • Hydrogen Source: The reaction requires a source of hydrogen atoms. This can come from the solvent (e.g., amines, alcohols if used) or additives. Even trace amounts of water can sometimes participate in protonolysis.

    • Solution: Ensure strictly anhydrous conditions. Dry your solvent and reagents thoroughly before use. Using molecular sieves can help maintain a dry environment.[9]

  • Ligand Choice: The ligand influences the stability of the organocopper intermediates. An ineffective ligand may allow the intermediate to react with a proton source before it can undergo cross-coupling.

    • Solution: As with homocoupling, screening ligands is key. For electron-rich aryl bromides, N,N-dimethylglycine has been reported to be effective at minimizing this side reaction.[9]

  • Base: Some bases or their counterions may facilitate the undesired reduction pathway.

    • Solution: Experiment with different inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice can significantly impact the product distribution.

References

Technical Support Center: Optimizing Reaction Conditions for 3-(4-Methoxyphenoxy)benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-methoxyphenoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding this specific diaryl ether synthesis. The formation of the ether linkage, typically through an Ullmann condensation or a related nucleophilic aromatic substitution, is a critical step that can be influenced by a variety of reaction parameters. This resource aims to equip you with the knowledge to navigate the potential challenges and optimize your reaction for high yield and purity.

Troubleshooting Guide

Low or No Product Yield

Question: I am experiencing very low to no yield of this compound. What are the likely causes and how can I address them?

Answer: Low or no product yield is a common frustration in diaryl ether synthesis. The issue can often be traced back to several key factors related to reactants, catalysts, and reaction conditions. Here is a systematic approach to troubleshooting this problem:

1. Re-evaluate Your Starting Materials and Reagents:

  • Purity of Reactants: Ensure the purity of your 3-hydroxybenzaldehyde and 4-substituted aryl halide (e.g., 4-fluoro or 4-chlorobenzonitrile, which would then be converted to the methoxy group). Impurities in the starting materials can interfere with the reaction.

  • Base Quality and Stoichiometry: The choice and quality of the base are critical for deprotonating the phenol.[1]

    • Common bases for this reaction include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). Ensure the base is anhydrous, as moisture can quench the reaction.

    • Use a sufficient molar excess of the base (typically 1.5 to 2 equivalents) to ensure complete deprotonation of the 3-hydroxybenzaldehyde.

  • Solvent Anhydrous Conditions: The Ullmann condensation and related reactions are highly sensitive to moisture.[2]

    • Use anhydrous solvents, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

    • Thoroughly dry all glassware before use.

2. Catalyst Activity and Loading:

  • Copper Source and Activation: The Ullmann reaction traditionally uses a copper catalyst.[3][4][5][6]

    • Copper(I) iodide (CuI) is a common and effective catalyst. Ensure you are using a fresh, high-purity source.[1]

    • In some cases, in-situ activation of copper powder may be necessary.[7]

  • Ligand Selection: Modern Ullmann-type reactions often benefit from the use of a ligand to stabilize the copper catalyst and facilitate the reaction.[1][3]

    • Consider screening ligands such as 1,10-phenanthroline or N,N'-dimethyl-1,2-ethanediamine.

3. Optimize Reaction Parameters:

  • Temperature: Temperature is a critical parameter.[1][2]

    • Traditional Ullmann reactions often require high temperatures (above 150 °C).[8] However, modern ligand-accelerated protocols can often be run at lower temperatures (e.g., 100-120 °C).[1]

    • If you observe no reaction, a gradual increase in temperature may be necessary. Conversely, if you see decomposition of your starting materials or product, the temperature may be too high.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.[1] Prolonged reaction times at high temperatures can lead to product degradation.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low or No Yield Observed check_reagents Verify Purity and Anhydrous Conditions of Reactants, Solvent, and Base start->check_reagents optimize_catalyst Assess Catalyst Activity (Copper Source) and Consider Ligand Addition check_reagents->optimize_catalyst Reagents OK sub_reagents Impure/Wet Reagents (Purify/Dry and Repeat) check_reagents->sub_reagents adjust_conditions Optimize Reaction Temperature and Time optimize_catalyst->adjust_conditions Catalyst System OK sub_catalyst Inactive Catalyst/No Ligand (Use Fresh Catalyst/Screen Ligands) optimize_catalyst->sub_catalyst workup_purification Review Work-up and Purification Procedure adjust_conditions->workup_purification Conditions Optimized sub_conditions Suboptimal Temperature/Time (Systematic Variation) adjust_conditions->sub_conditions success Improved Yield workup_purification->success Procedure Optimized sub_workup Product Loss During Extraction/Purification (Modify Procedure) workup_purification->sub_workup

Caption: A decision tree for troubleshooting low product yield.

Formation of Significant Side Products

Question: My TLC plate shows multiple spots in addition to my desired product. What are the likely side reactions, and how can I minimize them?

Answer: The formation of side products is a common challenge that can complicate purification and reduce the overall yield. Here are some potential side reactions and strategies to mitigate them:

  • Homocoupling of the Aryl Halide: The Ullmann reaction can sometimes lead to the homocoupling of the aryl halide to form a biaryl compound.[6]

    • Solution: Using a ligand can often suppress this side reaction by promoting the desired cross-coupling.[1]

  • Debromination or Dechlorination: The reduction of the aryl halide can occur in the presence of protic impurities.[1]

    • Solution: Ensure strictly anhydrous conditions for all reagents and solvents.[1]

  • Reaction at the Aldehyde: While generally less reactive under these conditions, the aldehyde functional group could potentially undergo side reactions at very high temperatures or with certain impurities.

    • Solution: Careful temperature control and monitoring of the reaction progress are key.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable starting material for the aryl halide component?

A1: The reactivity of the aryl halide follows the general trend: I > Br > Cl > F. While aryl iodides are the most reactive, they are also more expensive. Aryl bromides often provide a good balance of reactivity and cost.[9] For the synthesis of this compound, starting with 4-bromoanisole or 4-iodoanisole would be a direct approach. An alternative is to use a more activated aryl halide like 4-fluorobenzonitrile and then convert the nitrile to a methoxy group in a subsequent step.

Q2: What is the role of the base in the Ullmann condensation?

A2: The base plays a crucial role in the deprotonation of the phenol (3-hydroxybenzaldehyde) to form the more nucleophilic phenoxide.[1] This phenoxide then attacks the copper-activated aryl halide. The choice of base can also influence the solubility of the reactants and the overall reaction rate.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation of the starting materials and the product. The disappearance of the limiting reagent (usually the 3-hydroxybenzaldehyde) and the appearance of a new spot corresponding to the product indicate the reaction's progress. Staining with an appropriate reagent (e.g., potassium permanganate) may be necessary for visualization. For more quantitative analysis, GC-MS can be employed.

Q4: What is a reliable method for purifying the final product?

A4: After the reaction is complete, the crude product is typically obtained through an aqueous work-up to remove the base and inorganic salts. The primary method for purifying this compound is column chromatography on silica gel.[1] A gradient elution with a mixture of hexane and ethyl acetate is usually effective in separating the desired product from any unreacted starting materials and side products. Recrystallization from a suitable solvent system can be used for further purification if necessary.

Experimental Protocols

General Procedure for the Synthesis of this compound via Ullmann Condensation

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • 3-Hydroxybenzaldehyde

  • 4-Bromoanisole

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃), anhydrous

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq), 4-bromoanisole (1.2 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and anhydrous K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 110-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Quantitative Data Summary

ParameterRecommended Range/ValueNotes
Reactant Ratio 1.0 eq 3-hydroxybenzaldehyde : 1.1-1.5 eq 4-bromoanisoleAn excess of the aryl halide can help drive the reaction to completion.
Catalyst Loading 5-10 mol% CuIHigher loadings may be necessary for less reactive substrates.
Ligand Loading 10-20 mol% 1,10-PhenanthrolineThe ligand to copper ratio can be critical.
Base 1.5-2.5 eq K₂CO₃ or Cs₂CO₃Ensure the base is finely powdered and anhydrous.
Temperature 100-140 °COptimize based on reaction progress and stability of reactants.
Solvent Anhydrous DMF, DMSO, or DioxaneThe choice of solvent can influence reaction rates and solubility.

References

Challenges in the scale-up synthesis of 3-(4-Methoxyphenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-Methoxyphenoxy)benzaldehyde. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the scale-up of this important diaryl ether intermediate. We will delve into the mechanistic rationale behind common synthetic routes and provide actionable, field-proven troubleshooting strategies to optimize your process for yield, purity, and scalability.

Overview of Synthetic Strategies

The formation of the diaryl ether linkage in this compound is typically achieved through two primary synthetic routes: the Ullmann Condensation and Nucleophilic Aromatic Substitution (SNAr). The choice between these pathways is a critical decision in process development, dictated by factors such as raw material cost, reaction kinetics, and downstream processing considerations.

  • Ullmann Condensation: This classical method involves the copper-catalyzed coupling of an aryl halide with a phenol.[1][2] For this target molecule, the reaction would occur between 3-hydroxybenzaldehyde and an activated 4-haloanisole (preferably iodo- or bromoanisole) or between a 3-halobenzaldehyde and 4-methoxyphenol. Modern iterations of this reaction have overcome many of the initial limitations of harsh conditions by employing specific ligands and catalyst systems.[3][4]

  • Nucleophilic Aromatic Substitution (SNAr): This pathway requires an aromatic ring that is "activated" by electron-withdrawing groups (EWGs) ortho or para to a good leaving group.[5] The aldehyde group (-CHO) in 3-halobenzaldehyde provides some activation, allowing for displacement of the halide by the nucleophilic 4-methoxyphenoxide. This reaction is typically performed under strong basic conditions in a polar aprotic solvent.[6][7]

Below is a high-level overview of the two primary synthetic workflows.

Synthetic_Workflows cluster_0 Ullmann Condensation cluster_1 Nucleophilic Aromatic Substitution (SNAr) 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Ullmann_Reaction Cu Catalyst, Base High Temperature 3-Hydroxybenzaldehyde->Ullmann_Reaction 4-Bromoanisole 4-Bromoanisole 4-Bromoanisole->Ullmann_Reaction Ullmann_Product Crude Product Ullmann_Reaction->Ullmann_Product Purification Purification (e.g., Bisulfite Adduct) Ullmann_Product->Purification Workup 3-Fluorobenzaldehyde 3-Fluorobenzaldehyde SNAr_Reaction Strong Base (e.g., K2CO3) Polar Aprotic Solvent 3-Fluorobenzaldehyde->SNAr_Reaction 4-Methoxyphenol 4-Methoxyphenol 4-Methoxyphenol->SNAr_Reaction SNAr_Product Crude Product SNAr_Reaction->SNAr_Product SNAr_Product->Purification Workup Final_Product This compound Purification->Final_Product Isolation

Caption: High-level workflows for Ullmann and SNAr syntheses.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments.

Part 1: Synthetic Route Selection & Optimization

Q1: Which synthetic route, Ullmann or SNAr, is generally preferred for the scale-up synthesis of this compound?

A1: The choice is nuanced and depends heavily on process-specific priorities.

  • SNAr is often favored for initial scale-up due to its metal-free nature, which eliminates concerns about catalyst cost, toxicity, and removal.[8] The reaction between 3-fluorobenzaldehyde and 4-methoxyphenol, for instance, can proceed under relatively mild conditions with a base like potassium carbonate in a solvent like DMSO or DMF.[6] The primary challenge is ensuring anhydrous conditions and managing potential side reactions from the strong base.

  • The Ullmann condensation becomes competitive when raw material costs are a primary driver. For example, 3-chlorobenzaldehyde is often significantly cheaper than 3-fluorobenzaldehyde. However, chlorides are less reactive in SNAr. An Ullmann coupling using a modern, efficient copper-ligand system can effectively couple the less reactive chloro- or bromo-aromatics, potentially offering a more economical route despite the initial catalyst investment.[3][9] The main drawbacks are the cost of the catalyst/ligand and the need for rigorous procedures to remove copper to ppm levels in the final product, which is critical in pharmaceutical applications.

FeatureUllmann CondensationNucleophilic Aromatic Substitution (SNAr)
Catalyst Copper-based (e.g., CuI, Cu₂O)[1]None (base-mediated)
Key Reactants Aryl Halide + PhenolActivated Aryl Halide + Phenol
Typical Halide Reactivity I > Br > Cl[9]F > Cl > Br > I[10]
Reaction Conditions Often high temperatures (90-210 °C), though modern ligands can lower this.[1]Moderate temperatures (can often run < 120 °C), requires strong base.
Scale-Up Pros Can utilize cheaper aryl chlorides/bromides.Metal-free (simpler purification), generally faster kinetics.
Scale-Up Cons Catalyst cost, potential toxicity, and difficult removal of copper residues.Requires more expensive activated halides (e.g., fluoro), sensitive to water.

Q2: My Ullmann reaction is giving low yields and appears sluggish. What are the key parameters to investigate?

A2: Low yield in an Ullmann coupling is a common scale-up challenge. Here are the primary factors to troubleshoot:

  • Catalyst Activity: Traditional Ullmann reactions used stoichiometric copper powder, which had variable activity.[1] Modern catalytic systems rely on a specific copper(I) or copper(II) salt and a ligand. Ensure your copper salt is of high purity and not oxidized. The choice of ligand is critical; diamines, N,N-dimethylglycine, or phenanthroline derivatives have been shown to accelerate the reaction significantly.[8]

  • Base Selection: The base is not just a stoichiometric reactant; it influences the reaction rate and catalyst stability. While K₂CO₃ or Cs₂CO₃ are common, their solubility and physical form (particle size) can impact the reaction at scale. Ensure efficient mixing to prevent localized high concentrations.

  • Solvent and Temperature: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are traditional choices, but can be difficult to remove.[1] Toluene or xylenes are often used in modern protocols. The temperature must be high enough to facilitate the catalytic cycle but not so high as to cause decomposition. A temperature optimization study (e.g., 100 °C, 120 °C, 140 °C) is highly recommended.

  • Inert Atmosphere: While some modern protocols are more robust, the catalytic Cu(I) species can be sensitive to air oxidation. Running the reaction under an inert atmosphere of nitrogen or argon is a best practice for ensuring reproducibility and high yields.[11]

Q3: In my SNAr reaction, the mixture turns dark brown/black, and I'm seeing multiple byproducts on TLC. What is happening?

A3: A dark reaction color in SNAr often points to side reactions or degradation.

  • Base-Mediated Decomposition: The combination of a strong base and high temperatures can cause decomposition of the aldehyde functionality or other sensitive groups on your molecules. Consider if a milder base (e.g., K₂CO₃ vs. NaOH) or a lower reaction temperature could be used.

  • Oxygen Sensitivity: Phenoxides can be sensitive to air oxidation, especially at elevated temperatures, leading to colored radical-coupled byproducts. Degassing your solvent and maintaining an inert atmosphere can mitigate this issue.

  • Solvent Purity: Ensure your polar aprotic solvent (e.g., DMF, DMSO) is of high purity and anhydrous. Water can interfere with the base and lead to undesired hydrolysis reactions. Old or improperly stored DMF can contain dimethylamine, which can act as a competing nucleophile.

Part 2: Workup and Purification

Q4: Purification is my biggest scale-up hurdle. The product and unreacted 3-hydroxybenzaldehyde (or 4-methoxyphenol) are difficult to separate by crystallization or distillation. Is there a better way?

A4: This is a classic purification challenge where the product and starting materials have similar physical properties. The most effective and scalable solution is to exploit the unique reactivity of the aldehyde functional group by forming a reversible water-soluble bisulfite adduct .[12][13] This allows for a simple phase-separation purification.

The aldehyde reacts with sodium bisulfite to form a solid or water-soluble salt. The non-aldehyde components (like unreacted 4-methoxyphenol or diaryl ether byproducts) remain in the organic phase and can be washed away. The aldehyde is then regenerated by adding a base, which reverses the reaction, allowing it to be extracted back into a fresh organic layer.[14]

Bisulfite_Purification_Logic Crude_Mixture Crude Product in Organic Solvent (Aldehyde + Impurities) Add_Bisulfite Add aq. NaHSO₃ Shake Vigorously Crude_Mixture->Add_Bisulfite Phase_Separation Two Phases Form Add_Bisulfite->Phase_Separation Aqueous_Phase Aqueous Layer: Water-Soluble Aldehyde-Bisulfite Adduct Phase_Separation->Aqueous_Phase Adduct Partitioning Organic_Phase Organic Layer: Non-Aldehyde Impurities Phase_Separation->Organic_Phase Impurity Partitioning Regeneration Add Base (e.g., NaOH) Liberates Aldehyde Aqueous_Phase->Regeneration Discard_Impurities Discard Organic_Phase->Discard_Impurities Extraction Extract with Fresh Organic Solvent Regeneration->Extraction Pure_Product Pure Aldehyde in Organic Layer Extraction->Pure_Product

Caption: Logical workflow for aldehyde purification via bisulfite adduct.

Q5: I'm having trouble removing the copper catalyst from my Ullmann reaction. What are the best practices for this at scale?

A5: Residual copper is a major concern, especially for pharmaceutical intermediates. A multi-step approach during workup is most effective:

  • Filtration: After the reaction, once cooled, dilute the mixture with a solvent like toluene or ethyl acetate. The insoluble copper salts can often be removed by filtering the entire reaction mixture through a pad of Celite®.

  • Aqueous Washes: A wash with aqueous ammonium hydroxide or ammonium chloride can help complex and remove soluble copper species.

  • Acidic Wash: A dilute acid wash (e.g., 1M HCl) can also be effective, but be mindful of any acid-sensitive functional groups in your molecule.

  • Chelation: For very low residual copper requirements, washing the organic layer with a dilute aqueous solution of a chelating agent like EDTA (ethylenediaminetetraacetic acid) can be highly effective.

Detailed Experimental Protocols

Protocol 1: Scale-Up Synthesis via SNAr

This protocol is adapted for the synthesis of this compound via a nucleophilic aromatic substitution route.

Reagents:

  • 3-Fluorobenzaldehyde (1.0 eq)

  • 4-Methoxyphenol (1.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely milled (2.0 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous

Procedure:

  • Setup: Charge a clean, dry, inerted reactor with anhydrous DMSO. Begin agitation.

  • Reagent Addition: Add the finely milled potassium carbonate, followed by the 4-methoxyphenol.

  • Heating: Heat the slurry to 80-90 °C and stir for 30-60 minutes to ensure formation of the potassium phenoxide.

  • Fluorobenzaldehyde Addition: Slowly add the 3-fluorobenzaldehyde to the reaction mixture via an addition funnel or pump over 1-2 hours. An exotherm may be observed; maintain the internal temperature below 110 °C.

  • Reaction Monitoring: Hold the reaction at 100-110 °C. Monitor the consumption of 3-fluorobenzaldehyde by TLC or GC (typically 4-8 hours).

  • Quench: Once complete, cool the reaction to room temperature. Slowly and carefully quench the reaction by adding it to a separate vessel containing cold water.

  • Extraction: Extract the aqueous slurry with a suitable organic solvent, such as methyl tert-butyl ether (MTBE) or toluene.

  • Workup: Wash the combined organic layers with water and then brine to remove residual DMSO.

  • Purification: Proceed to Protocol 2 for purification.

Protocol 2: Purification via Sodium Bisulfite Adduct Formation

This protocol is adapted from established methods for aldehyde purification.[13][14]

Procedure:

  • Adduct Formation: Take the crude organic solution from the synthesis workup and add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃). Shake or stir the biphasic mixture vigorously for 30-60 minutes. A thick white precipitate of the bisulfite adduct may form.[12]

  • Separation of Impurities: Add water to dissolve any precipitated adduct and separate the aqueous layer. The organic layer contains the non-aldehyde impurities and should be discarded. Wash the aqueous layer with a fresh portion of the organic solvent (e.g., MTBE) to remove any remaining impurities.

  • Regeneration of Aldehyde: To the separated aqueous layer containing the adduct, add an equal volume of fresh organic solvent (e.g., MTBE or ethyl acetate). While stirring, slowly add a base (e.g., 50% NaOH or saturated Na₂CO₃ solution) until the pH of the aqueous layer is strongly basic (pH > 12).[13] This will reverse the adduct formation.

  • Isolation: Stir for 15-30 minutes, then separate the layers. The purified this compound is now in the organic layer.

  • Final Steps: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

References

Technical Support Center: Purification of 3-(4-Methoxyphenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of 3-(4-Methoxyphenoxy)benzaldehyde. This document addresses common challenges encountered during the removal of impurities, ensuring the attainment of high-purity material essential for subsequent applications.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its purity is paramount for the success of downstream reactions and the quality of the final product. A common synthetic route to this compound is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol.[1][2] This synthesis, while effective, can result in a crude product containing unreacted starting materials, by-products, and decomposition products that require removal. This guide provides a structured approach to identifying and eliminating these impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a question-and-answer format, providing explanations and actionable solutions.

Q1: My crude product is a dark, oily residue. What are the likely impurities?

A1: A dark, oily appearance in your crude this compound often indicates the presence of several types of impurities. The most common culprits originate from the Ullmann diaryl ether synthesis and subsequent work-up. These can include:

  • Unreacted Starting Materials: The most probable impurities are unreacted 3-hydroxybenzaldehyde and 4-methoxyphenol. Phenolic compounds are prone to oxidation, which can contribute to the dark coloration.

  • Copper Catalyst Residues: If not adequately removed during the work-up, residual copper salts can color the product.

  • Homocoupling By-products: The Ullmann reaction can sometimes lead to the formation of biaryl by-products from the coupling of two molecules of the aryl halide.

  • Decomposition Products: Aldehydes can be susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air for extended periods at elevated temperatures.

Q2: How can I effectively remove unreacted phenolic starting materials like 3-hydroxybenzaldehyde and 4-methoxyphenol?

A2: Phenolic impurities are acidic and can be readily removed by an aqueous basic wash during the work-up. A standard procedure involves dissolving the crude product in an organic solvent immiscible with water (e.g., ethyl acetate or diethyl ether) and washing it with a dilute aqueous base.

  • Recommended Procedure:

    • Dissolve the crude product in ethyl acetate.

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a 1 M aqueous sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) solution. This will deprotonate the acidic phenols, making them soluble in the aqueous layer.

    • Separate the aqueous layer. It is advisable to repeat the wash to ensure complete removal.

    • Follow with a water wash to remove any residual base, and then a brine (saturated NaCl solution) wash to aid in the removal of dissolved water from the organic layer.[3]

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Q3: My compound is not crystallizing, or it is "oiling out." What should I do?

A3: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue in recrystallization. This can be due to the presence of impurities that depress the melting point, a high degree of supersaturation, or the choice of an inappropriate solvent.

  • Troubleshooting Steps:

    • Ensure Purity: First, ensure that the majority of impurities, especially unreacted starting materials, have been removed by an aqueous work-up.

    • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at its boiling point but poorly at low temperatures. For this compound, which is a diaryl ether with an aldehyde functionality, a non-polar or moderately polar solvent is a good starting point. Based on the purification of a similar compound, 4-(4-methoxyphenoxy)benzaldehyde, a mixture of a good solvent like dichloromethane and a poor solvent like n-heptane can be effective.[4] Ethanol or mixtures of ethanol and water are also good candidates for recrystallizing benzaldehyde derivatives.[5]

    • Induce Crystallization: If the solution is supersaturated but crystals are not forming, you can try:

      • Scratching the inside of the flask with a glass rod at the meniscus.

      • Adding a seed crystal of the pure compound.

      • Cooling the solution slowly, followed by extended cooling in an ice bath or refrigerator.

    • Solvent Polarity Adjustment: If your compound is oiling out, you can try adding a small amount of a solvent in which it is more soluble to the hot mixture to reduce the degree of supersaturation.

Q4: I am struggling to separate my product from a persistent impurity using column chromatography. What can I do?

A4: Poor separation in column chromatography can be due to several factors, including the choice of eluent, column packing, and sample loading.

  • Optimization Strategies:

    • TLC Analysis: Before running a column, always determine the optimal solvent system using Thin Layer Chromatography (TLC).[6][7] The ideal eluent should provide good separation between your product and the impurity, with the Rf value of your product being around 0.25-0.35. For separating aromatic aldehydes from phenols, a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane is a good starting point.[8][9][10]

    • Solvent Gradient: A gradient elution, where the polarity of the mobile phase is gradually increased, can be very effective for separating compounds with different polarities.[11]

    • Stationary Phase: Standard silica gel is typically effective. If you are dealing with basic impurities, adding a small amount of triethylamine to the eluent can help prevent tailing. For acidic compounds, a small amount of acetic acid might be beneficial, though care must be taken with acid-sensitive compounds.

    • Column Packing and Loading: Ensure the column is packed uniformly without any air bubbles. The sample should be loaded in a concentrated band at the top of the column.

Experimental Protocols

Protocol 1: Purification via Aqueous Work-up and Recrystallization

This protocol is designed for the initial purification of the crude product from an Ullmann diaryl ether synthesis.

  • Aqueous Work-up: a. Dissolve the crude reaction mixture in ethyl acetate (approximately 10-20 mL per gram of crude material). b. Transfer the solution to a separatory funnel. c. Wash the organic layer twice with 1 M aqueous NaOH solution. d. Wash the organic layer once with water. e. Wash the organic layer once with brine.[3] f. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude, phenol-free product.

  • Recrystallization: a. Dissolve the crude product in a minimal amount of a hot solvent mixture, such as dichloromethane and n-heptane or ethanol and water.[4][5] b. Once dissolved, allow the solution to cool slowly to room temperature. c. Further cool the flask in an ice bath to maximize crystal formation. d. Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent. e. Dry the crystals under vacuum to obtain the purified this compound.

Protocol 2: Purification by Column Chromatography

This protocol is suitable for separating the target compound from non-acidic impurities with different polarities.

  • TLC Analysis: a. Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane). b. Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexanes:ethyl acetate). c. Visualize the spots under UV light and/or with a staining agent to determine the optimal solvent system for separation. A good starting point for aromatic aldehydes and phenols is a toluene:acetone (9:1) mixture.[12]

  • Column Preparation: a. Prepare a slurry of silica gel in the initial, least polar eluent. b. Pack a glass column with the slurry, ensuring no air bubbles are trapped.[11] c. Add a layer of sand on top of the silica gel bed.

  • Sample Loading and Elution: a. Dissolve the crude product in a minimal amount of the eluent and load it onto the column. b. Begin eluting with the chosen solvent system, collecting fractions. c. Monitor the fractions by TLC to identify those containing the pure product.

  • Product Isolation: a. Combine the pure fractions. b. Remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

Table 1: Recommended Solvent Systems for TLC and Column Chromatography

Impurity TypeCompound PolarityRecommended TLC System (v/v)Elution Order (from Silica Gel)
Non-polar by-productsLess polar than productHexanes:Ethyl Acetate (9:1)1st
This compound Product Hexanes:Ethyl Acetate (7:3) 2nd
3-HydroxybenzaldehydeMore polar than productHexanes:Ethyl Acetate (1:1)3rd
4-MethoxyphenolMore polar than productHexanes:Ethyl Acetate (1:1)3rd

Table 2: Suggested Solvents for Recrystallization

Solvent SystemRationale
Dichloromethane / n-HeptaneGood for inducing crystallization when one solvent provides good solubility and the other poor solubility.[4]
Ethanol / WaterA common and effective system for many benzaldehyde derivatives.[5]
Toluene / HexanesSuitable for aromatic compounds, offering a balance of polarity.

Visualizations

PurificationWorkflow crude Crude Product (from Ullmann Reaction) workup Aqueous Work-up (1M NaOH wash) crude->workup organic_layer Organic Layer (Product + Non-acidic Impurities) workup->organic_layer Separation aqueous_layer Aqueous Layer (Phenolic Impurities) workup->aqueous_layer Separation recrystallization Recrystallization organic_layer->recrystallization Primary Method column Column Chromatography organic_layer->column Alternative/Further Purification pure_product Pure this compound recrystallization->pure_product column->pure_product

Caption: General purification workflow for this compound.

TroubleshootingRecrystallization start Recrystallization Attempt oiling_out Product 'Oils Out' start->oiling_out Issue no_crystals No Crystals Form start->no_crystals Issue successful Pure Crystals Formed start->successful Success check_purity Check Purity (Perform Aqueous Wash) oiling_out->check_purity Solution change_solvent Change Solvent or Solvent Ratio oiling_out->change_solvent Solution no_crystals->change_solvent Solution induce_crystallization Induce Crystallization (Scratch, Seed, Cool Slowly) no_crystals->induce_crystallization Solution

Caption: Troubleshooting guide for common recrystallization problems.

References

Preventing decomposition of 3-(4-Methoxyphenoxy)benzaldehyde during reaction

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Preventing Decomposition During Synthetic Reactions

Welcome to the technical support center for 3-(4-Methoxyphenoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this valuable building block during their experiments. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure the integrity of your reactions.

Frequently Asked Questions (FAQs) on Stability and Handling

Q1: What are the key structural features of this compound that dictate its reactivity?

A1: this compound possesses two primary functional groups that influence its chemical behavior: the aldehyde group (-CHO) and the diaryl ether linkage (-O-) .

  • Aldehyde Group: This group is highly reactive and serves as the primary site for many synthetic transformations. However, its electrophilic carbonyl carbon is susceptible to nucleophilic attack, and the aldehyde itself is prone to oxidation, especially when exposed to air, forming the corresponding carboxylic acid.[1][2] The reactivity of this group can be influenced by the electronic nature of the substituents on the aromatic rings.[3][4]

  • Diaryl Ether Linkage: The ether bond connecting the two aromatic rings is generally stable. However, under harsh conditions such as high temperatures or the presence of strong Lewis or Brønsted acids, this bond can be cleaved.[5][6][7]

Q2: What are the most common decomposition pathways for this molecule?

A2: The two most prevalent decomposition pathways stem directly from the reactivity of its functional groups:

  • Oxidation of the Aldehyde: The aldehyde group can be easily oxidized to a carboxylic acid, forming 3-(4-methoxyphenoxy)benzoic acid. This is a common issue in reactions run in the presence of air or oxidizing agents.[2]

  • Cleavage of the Ether Bond: Under strongly acidic conditions, the ether oxygen can be protonated, initiating a cleavage pathway that results in the formation of 3-hydroxybenzaldehyde and 4-methoxyphenol.[8][9] This is a known degradation route for aryl ethers, particularly in processes like lignin depolymerization.[6][7]

Q3: How should I properly store this compound to ensure its stability?

A3: Proper storage is critical to prevent degradation over time. Aromatic aldehydes are sensitive to air, light, and heat.[1][2]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[10]

  • Temperature: Keep in a cool, dry place. Refrigeration (2-8°C) is recommended.[10][11]

  • Container: Use an airtight, amber glass vial or a container that protects the compound from light exposure.[1][12] For neat aldehydes that are prone to polymerization, dilution in a primary alcohol can form more stable hemiacetals.[13]

Troubleshooting Guide for Experimental Reactions

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Problem 1: My reaction yield is low, and I see multiple spots on my TLC plate. How do I identify the source of decomposition?

Answer: Unforeseen side products are a clear indicator of starting material or product degradation. A systematic approach is needed to diagnose the issue.

Diagnostic Workflow:

  • Reaction Monitoring: Use analytical techniques to track the consumption of your starting material and the appearance of byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent for quantitative analysis of benzaldehyde and its derivatives.[14][15]

  • Byproduct Identification: If possible, isolate the main byproducts. Characterization by Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) can definitively identify their structures. Common degradation products to look for are 3-(4-methoxyphenoxy)benzoic acid, 3-hydroxybenzaldehyde, and 4-methoxyphenol.

  • Control Experiment: Run the reaction under identical conditions but without a key reagent (e.g., the coupling partner). If the starting material still degrades, the issue lies with the solvent or temperature conditions.

Problem 2: My final product is contaminated with 3-(4-methoxyphenoxy)benzoic acid. How do I prevent this oxidation?

Answer: The formation of the corresponding carboxylic acid is a classic sign of aldehyde oxidation. This is often caused by exposure to atmospheric oxygen, especially at elevated temperatures or in the presence of certain metal catalysts.

Preventative Measures:

  • Inert Atmosphere: The most effective solution is to run your reaction under an inert atmosphere of nitrogen or argon. This requires using degassed solvents and appropriate glassware techniques (e.g., Schlenk line).[10]

  • Solvent Purity: Ensure your solvents are free of peroxides, which can initiate oxidation.

  • Antioxidants: In some cases, adding a small amount of an antioxidant like Butylated hydroxytoluene (BHT) can help suppress oxidation, though this may interfere with certain catalytic reactions.[13]

  • Temperature Control: Avoid unnecessarily high reaction temperatures, as heat can accelerate the rate of oxidation.

Problem 3: The reaction is turning dark, and I've identified phenols in the crude mixture. What's causing the ether bond to break?

Answer: The presence of phenolic byproducts indicates the cleavage of the diaryl ether bond. This degradation pathway is typically catalyzed by acid.[8]

Troubleshooting Steps:

  • Re-evaluate Acidity: Assess all reagents and catalysts for acidic properties. Even seemingly neutral salts can be Lewis acidic or contain acidic impurities. If an acid is required, consider using a weaker acid or a smaller catalytic amount.

  • Buffer the Reaction: If the reaction generates acidic byproducts, consider adding a non-nucleophilic base (e.g., proton sponge or a sterically hindered amine) to scavenge excess protons.

  • Lower the Temperature: Ether cleavage is often highly dependent on temperature. Running the reaction at a lower temperature, even if it requires a longer reaction time, can significantly reduce this side reaction.[9]

Problem 4: I need to use a strong nucleophile (like a Grignard or organolithium reagent) that will react with the aldehyde. How can I perform my desired transformation on another part of the molecule?

Answer: This is a classic chemoselectivity challenge. The aldehyde is a highly reactive electrophile and will readily react with strong nucleophiles.[16] The solution is to temporarily "mask" or "protect" the aldehyde group while you perform the other reaction. The most common and effective protecting group for aldehydes is a cyclic acetal.[17][18][19]

The Acetal Protection Strategy:

Acetals are stable to strong bases, nucleophiles, and reducing agents but are easily removed under mild acidic conditions.[20] This allows you to perform your desired reaction and then regenerate the aldehyde.

G Start Aldehyde Starting Material Protect Step 1: Protect (e.g., Ethylene Glycol, Acid Catalyst) Start->Protect Protected Protected Intermediate (Cyclic Acetal) Protect->Protected React Step 2: Perform Desired Reaction (e.g., Grignard, LiAlH4) Protected->React Reacted Reacted Intermediate React->Reacted Deprotect Step 3: Deprotect (Aqueous Acid) Reacted->Deprotect End Final Product with Aldehyde Deprotect->End

Experimental Protocol: Acetal Protection of this compound

This protocol describes the formation of a cyclic acetal using ethylene glycol, a common and efficient method.[17]

Materials:

  • This compound (1.0 eq)

  • Ethylene glycol (1.2 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.05 eq, catalytic)

  • Toluene (or another suitable solvent that allows for azeotropic removal of water)

  • Dean-Stark apparatus

  • Anhydrous sodium bicarbonate (for workup)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charging the Flask: To the flask, add this compound, toluene, ethylene glycol, and a catalytic amount of p-TsOH.

  • Reaction: Heat the mixture to reflux. Water generated during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards acetal formation.

  • Monitoring: Monitor the reaction progress by TLC or GC until the starting aldehyde is fully consumed.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude protected aldehyde.

  • Purification: The product can be purified by column chromatography if necessary. The protected compound is now stable to a wide range of nucleophilic and basic conditions.

  • Deprotection: After performing the desired reaction on the other part of the molecule, the aldehyde can be regenerated by stirring the acetal in a mixture of acetone and dilute aqueous acid (e.g., 1M HCl) at room temperature.[18]

Summary of Decomposition Issues and Solutions

Problem Observed Probable Cause Decomposition Pathway Recommended Solution(s)
Benzoic acid byproductAir/Oxidant exposureOxidation of aldehydeUse inert atmosphere; degas solvents; control temperature.
Phenolic byproductsStrong acid/High tempCleavage of ether bondUse milder acid/base; lower reaction temperature.
Unwanted nucleophilic attackReactive aldehydeReaction with nucleophileProtect the aldehyde as a cyclic acetal before proceeding.

Troubleshooting_Flowchart cluster_problem Problem Identification cluster_analysis Analysis cluster_diagnosis Diagnosis cluster_solution Solution Implementation Problem Low Yield or Unexpected Byproducts Monitor Monitor Reaction (TLC, GC, HPLC) Problem->Monitor Identify Identify Byproducts (NMR, MS) Monitor->Identify Cause What is the byproduct? Identify->Cause Sol_Oxidation Prevent Oxidation: - Inert Atmosphere - Degas Solvents Cause->Sol_Oxidation Carboxylic Acid Sol_Cleavage Prevent Cleavage: - Milder Acid/Base - Lower Temperature Cause->Sol_Cleavage Phenols Sol_Protect Protect Aldehyde: - Form Acetal Cause->Sol_Protect Nucleophilic Attack

References

Technical Support Center: Enhancing the Purity of 3-(4-Methoxyphenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(4-Methoxyphenoxy)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common challenges in its purification and handling. Our focus is on providing practical, experience-driven insights to ensure the highest purity of your compound for downstream applications.

Introduction: The Challenge of Purity

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including tetrahydroisoquinolinones.[1] Its purity is paramount, as even minor impurities can significantly impact the yield and pharmacological profile of the final product. The most common route to its synthesis is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol.[2][3] While effective, this reaction can lead to a range of impurities that complicate the purification process.

This guide will equip you with the knowledge to diagnose and resolve these purification challenges, ensuring the integrity of your research and development efforts.

Troubleshooting Guide: From Crude Product to High-Purity Compound

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Issue 1: My final product has a low melting point and a broad melting range.

  • Probable Cause: This is a classic indicator of impurities. For crystalline solids, impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point.[4] The most likely culprits are unreacted starting materials (e.g., 3-hydroxybenzaldehyde or 1-bromo-4-methoxybenzene) or side-products from the Ullmann condensation.

  • Solution:

    • Assess Purity: Before proceeding with further purification, assess the purity of your product using Thin-Layer Chromatography (TLC). This will give you a qualitative idea of the number of components in your sample.[5]

    • Recrystallization: If the impurity level is not excessively high, recrystallization is an effective method for purification. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, is often a good starting point for aromatic aldehydes.[6][7] The goal is to find a solvent system in which the desired compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution.

    • Column Chromatography: For complex impurity profiles or when recrystallization fails, column chromatography is the method of choice.[6][8] A silica gel column with a gradient elution of petroleum ether and ethyl acetate is typically effective for separating compounds of differing polarities.[9]

Issue 2: During recrystallization, my product "oils out" instead of forming crystals.

  • Probable Cause: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute, the solution is too concentrated, or significant impurities are present.[10]

  • Solution:

    • Re-dissolve and Dilute: Reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent to decrease the concentration.

    • Slow Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Rapid cooling can favor oil formation over crystallization.[7][10]

    • Solvent System Modification: Consider a different solvent or solvent pair.[7] Small-scale solubility tests can help identify a more suitable system.

    • Pre-purification: If the crude product is highly impure, a preliminary purification by column chromatography may be necessary to remove the bulk of the impurities before attempting recrystallization.[7]

Issue 3: My purified this compound develops a yellowish tint and shows an acidic spot on TLC over time.

  • Probable Cause: Aldehydes are susceptible to oxidation, especially when exposed to air, forming the corresponding carboxylic acid.[11][12] In this case, this compound oxidizes to 3-(4-Methoxyphenoxy)benzoic acid. This process can be accelerated by light and elevated temperatures.[12]

  • Solution:

    • Acid Wash: To remove the acidic impurity, dissolve the product in an organic solvent like diethyl ether or ethyl acetate and wash it with a 5-10% aqueous solution of sodium bicarbonate or sodium carbonate.[11][13] The acidic benzoic acid will be deprotonated and extracted into the aqueous layer. Afterward, wash the organic layer with water, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and remove the solvent under reduced pressure.

    • Proper Storage: Store the purified compound under an inert atmosphere (nitrogen or argon) in a tightly sealed container, protected from light, and at a low temperature to minimize oxidation.[11]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from an Ullmann condensation synthesis of this compound?

A1: Besides unreacted starting materials, potential impurities include:

  • Homocoupling products: Biphenyls formed from the coupling of two aryl halide molecules.

  • Phenol oxidation products: Quinone-type structures can form under oxidative conditions.

  • Products of side reactions: Depending on the specific reaction conditions, other byproducts may form.

Q2: Which analytical techniques are best for assessing the purity of this compound?

A2: A combination of techniques provides the most comprehensive assessment:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative analysis of reaction progress and fraction collection during column chromatography.[14]

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative purity data.[12][15] For thermally stable and volatile compounds like this aldehyde, GC with a Flame Ionization Detector (FID) is a robust choice.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation and can reveal the presence of impurities if their signals do not overlap with the product's signals.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.[4]

Q3: Is this compound stable on silica gel during column chromatography?

A3: While many aldehydes are stable on silica gel, some can be sensitive.[11] The slightly acidic nature of silica gel can sometimes cause degradation. If you observe streaking on the TLC plate or low recovery from the column, consider deactivating the silica gel by adding a small amount of triethylamine (0.1-1%) to the eluent.[7]

Q4: Can I use distillation for purification?

A4: Given its relatively high boiling point (145 °C at 0.4 mmHg), vacuum distillation is a viable option for purifying this compound, especially on a larger scale.[1][16] However, it may not be as effective as column chromatography for removing impurities with similar boiling points.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis.

  • TLC Analysis: Determine an appropriate eluent system by running TLC on the crude material. A good starting point is a mixture of petroleum ether and ethyl acetate (e.g., 9:1 v/v).[6] The ideal solvent system will give the desired product an Rf value of approximately 0.2-0.4.[10]

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the least polar eluent (e.g., petroleum ether). Pack a glass column with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica gel bed.[6]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.

  • Elution: Begin eluting with the low-polarity solvent system determined by TLC. Collect fractions and monitor them by TLC. Gradually increase the polarity of the eluent (e.g., to 8:2 petroleum ether:ethyl acetate) to elute the product.

  • Product Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Perform small-scale solubility tests to find a suitable solvent or solvent pair. Ethanol or an ethanol/water mixture are good candidates.[6][17] The ideal solvent should dissolve the crude product at its boiling point but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent and heat the mixture until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot gravity filtration to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[5]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[5]

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Purification MethodTypical Purity Achieved (by GC)Typical YieldScaleKey AdvantagesKey Disadvantages
Column Chromatography >99%70-90%Milligrams to GramsHigh resolution for complex mixturesTime and solvent intensive
Recrystallization >98.5%60-85%Grams to KilogramsScalable, less solvent intensiveLess effective for certain impurity profiles

Table 1: Comparison of common purification methods for aromatic aldehydes.[6]

Visualization of Workflows

Purification_Workflow Crude Crude Product TLC TLC Analysis Crude->TLC Assess Impurity Profile Recrystallization Recrystallization TLC->Recrystallization Simple Impurity Profile Column Column Chromatography TLC->Column Complex Impurity Profile Purity_Check Purity Assessment (GC/HPLC, NMR, MP) Recrystallization->Purity_Check Column->Purity_Check Pure_Product Pure Product (>99%) Purity_Check->Pure_Product Meets Specification

Caption: Decision workflow for purification of this compound.

Troubleshooting_Oxidation start Purified Product Shows Acidity cause Probable Cause: Oxidation to Carboxylic Acid start->cause solution Solution: Aqueous Base Wash (e.g., NaHCO3) cause->solution prevention Prevention: Store under Inert Gas, Cold, Dark solution->prevention

References

Technical Support Center: Troubleshooting Reagent Solubility in 3-(4-Methoxyphenoxy)benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-methoxyphenoxy)benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges related to poor reagent solubility during this common diaryl ether synthesis. In our experience, heterogeneous reaction mixtures are a primary cause of low yields, stalled reactions, and reproducibility issues. This document provides a structured, question-and-answer-based approach to diagnose and resolve these critical solubility problems.

Section 1: Understanding the Core Problem - FAQs

This section addresses the fundamental reasons behind solubility issues in this specific synthesis.

Q1: I'm attempting to synthesize this compound via an Ullmann or Buchwald-Hartwig coupling, and my reagents are not fully dissolving. Why is this happening?

A: The challenge stems from the inherent polarity differences between the reactants and the typical solvents used for these cross-coupling reactions. The synthesis generally involves coupling 3-hydroxybenzaldehyde with an aryl halide (like 1-bromo-4-methoxybenzene) or, more commonly, coupling an aryl halide (like 3-bromobenzaldehyde) with 4-methoxyphenol.

The key solubility culprits are:

  • 3-Hydroxybenzaldehyde: While it has good solubility in polar organic solvents like ethanol and acetone, its solubility can be limited in less polar aromatic solvents like toluene or xylene, which are often preferred for cross-coupling reactions.[1][2]

  • The Phenoxide Salt: The reaction requires a base (e.g., K₂CO₃, Cs₂CO₃, or NaOtBu) to deprotonate the hydroxyl group of either 3-hydroxybenzaldehyde or 4-methoxyphenol, forming an ionic phenoxide salt (e.g., potassium 4-methoxyphenoxide). These salts are highly polar and often have very poor solubility in the aprotic solvents (like DMF, Toluene, Dioxane) typically used to achieve the high temperatures necessary for the reaction.[3][4]

This mismatch results in a heterogeneous slurry, where the reaction can only occur at the solid-liquid interface or is limited by the low concentration of the dissolved phenoxide.

Q2: How does this poor solubility concretely affect my reaction's outcome?

A: A heterogeneous reaction environment directly impacts several key performance indicators:

  • Reduced Reaction Rate: Chemical reactions in solution occur between dissolved molecules. If a key reactant, like the nucleophilic phenoxide salt, is mostly a solid suspension, its effective concentration in the solution phase is extremely low. This drastically slows down the reaction rate, leading to incomplete conversion even after extended reaction times.

  • Lower Yields: Because the reaction may never reach completion, the final isolated yield of this compound will be poor. You are essentially starving the reaction of one of its key components.

  • Poor Reproducibility: The rate of a heterogeneous reaction is highly dependent on factors like particle size, stirring efficiency, and the exact surface area of the undissolved solid. These variables are difficult to control precisely from one experiment to the next, leading to inconsistent yields.

  • Increased Side Reactions: Long reaction times and high temperatures, often used to compensate for slow rates, can promote the degradation of sensitive functional groups like the aldehyde on your starting material or product.[5]

Section 2: A Systematic Troubleshooting Guide

If you observe a thick, persistent slurry and your reaction is not proceeding, follow this systematic guide to diagnose and resolve the issue.

Logical Troubleshooting Workflow

This diagram outlines the decision-making process for addressing solubility issues.

G start Reaction Stalled: Reagents Precipitated solvent Step 1: Re-evaluate Solvent Choice Is the solvent optimal for dissolving the phenoxide salt? start->solvent ptc Step 2: Implement Phase-Transfer Catalysis Can a catalyst shuttle the anion into solution? solvent->ptc If still heterogeneous success Reaction Homogeneous & Proceeding solvent->success Success temp Step 3: Cautiously Adjust Temperature Will higher temperature improve solubility without degradation? ptc->temp If improvement is insufficient ptc->success Success reassess Step 4: Reassess Reaction Conditions Could a different base, ligand, or synthetic route be better? temp->reassess If degradation occurs or issue persists temp->success Success reassess->success Success

Caption: A step-by-step workflow for troubleshooting poor reagent solubility.

Q3: My Ullmann reaction is a thick paste and TLC shows mostly starting material. What is the first and most effective change I can make?

A: The most impactful first step is to optimize your choice of solvent. Traditional Ullmann reactions often require high-boiling, polar aprotic solvents precisely because they are better at solvating the ionic intermediates involved.[3][6]

Protocol 1: Solvent Screening Experiment

Before committing your bulk material, perform small-scale test reactions to identify a superior solvent.

  • Setup: Arrange four small-scale reaction vials (e.g., 2 mL microwave vials) with stir bars.

  • Reagents: To each vial, add your aryl halide (e.g., 3-bromobenzaldehyde), 4-methoxyphenol (1.1 eq), base (e.g., K₂CO₃, 2.0 eq), and copper catalyst (e.g., CuI, 10 mol%).

  • Solvent Addition: To each vial, add one of the candidate solvents from the table below to reach a target concentration (e.g., 0.5 M).

  • Execution: Seal the vials and run the reactions side-by-side at a consistent temperature (e.g., 140 °C) in a heating block.

  • Analysis: After a set time (e.g., 4 hours), cool the reactions, quench with NH₄Cl(aq), extract with ethyl acetate, and analyze the organic layer by TLC or LC-MS to compare the conversion to the desired product. Choose the solvent that provides the highest conversion and best visual solubility.

Table 1: Comparison of Solvents for Diaryl Ether Synthesis

SolventBoiling Point (°C)Dielectric Constant (ε)Typical Use Case & Rationale
Toluene 1112.4Common for modern, ligand-assisted couplings. Poor for dissolving salts.[7]
Dioxane 1012.2Good for many Pd-catalyzed reactions; moderate solvating power.
DMF 15336.7Good Starting Point. A polar aprotic solvent that is effective for many Ullmann reactions due to its ability to dissolve salts.[3][8]
NMP 20232.2Similar to DMF but with a higher boiling point, allowing for higher reaction temperatures if needed.[3]
DMSO 18946.7Highly polar aprotic solvent, excellent at dissolving salts. Can be useful but may complicate workups.[9]
Q4: I switched to DMF, and solubility improved, but it's still not a true solution. What is the next logical step?

A: This is the ideal scenario for implementing Phase-Transfer Catalysis (PTC) . A phase-transfer catalyst is a substance that transports a reactant from one phase (e.g., solid) into another (e.g., organic liquid) where the reaction can occur. For this synthesis, a PTC can shuttle the poorly soluble potassium 4-methoxyphenoxide anion into the organic solvent.[10]

Protocol 2: Implementing Phase-Transfer Catalysis

  • Select a Catalyst:

    • Quaternary Ammonium Salts: Tetrabutylammonium bromide (TBAB) or tetrabutylammonium fluoride (TBAF) are excellent and common choices.[11]

    • Crown Ethers: 18-crown-6 is exceptionally effective at solvating potassium ions (K⁺), thereby "liberating" the phenoxide anion. Use with caution as crown ethers are toxic.

  • Determine Loading: Add the PTC at a catalytic loading, typically between 2-10 mol% relative to your limiting reagent.

  • Procedure: Simply add the solid PTC to your reaction vessel along with the other reagents at the start of the reaction. The effect is often visually apparent, with the reaction mixture becoming more homogeneous or changing color as the anion is brought into solution.

PTC_Mechanism organic_phase Organic Phase (e.g., Toluene, DMF) solid_phase Solid Phase K_phenoxide K⁺ Ar'O⁻ (Solid, Insoluble) PTC_Q_phenoxide Q⁺ Ar'O⁻ (Soluble Anion) K_phenoxide->PTC_Q_phenoxide Anion Exchange PTC_Q_X Q⁺X⁻ (PTC, Soluble) K_X K⁺X⁻ (Solid Precipitate) PTC_Q_X->K_X Product Ar-O-Ar' PTC_Q_phenoxide->Product Reaction with Aryl Halide ArylHalide Ar-X ArylHalide->Product

Caption: Mechanism of Phase-Transfer Catalysis for anion transport.

Q5: Is it safe to simply increase the reaction temperature until everything dissolves?

A: While increasing temperature does increase the solubility of most solids and will accelerate the reaction rate, this approach should be handled with caution.

  • Pros: Can be a simple and effective way to achieve a homogeneous solution and drive the reaction to completion.

  • Cons:

    • Degradation: Benzaldehyde derivatives can be sensitive to high temperatures, potentially leading to decomposition or side reactions (e.g., decarbonylation, oxidation).

    • Solvent Limits: You are limited by the boiling point of your solvent. Using very high-boiling solvents like NMP or nitrobenzene may be effective but can make product isolation and solvent removal difficult.[3]

    • Safety: High-temperature reactions require careful monitoring and appropriate equipment.

Recommendation: If you choose to increase the temperature, do so incrementally. Set up parallel reactions at, for example, 120 °C, 140 °C, and 160 °C. Monitor them by TLC not only for product formation but also for the appearance of new, unidentified spots, which would indicate decomposition.

Section 3: Alternative Synthetic Strategies

Q6: I am still struggling with reproducibility. Is there an alternative synthetic route that avoids the issue of insoluble phenoxide salts?

A: Yes. An excellent alternative is to reverse the roles of the nucleophile and electrophile and utilize a Nucleophilic Aromatic Substitution (SNAr) reaction. This approach can offer a more favorable solubility profile for the starting materials.[12]

SNAr Route Overview:

  • Reactants: 3-Fluorobenzaldehyde and 4-methoxyphenol.

  • Mechanism: The fluorine atom on 3-fluorobenzaldehyde is activated towards nucleophilic attack by the electron-withdrawing aldehyde group. The 4-methoxyphenol, deprotonated in situ by a base like K₂CO₃, acts as the nucleophile.

  • Solubility Advantage: In this route, both starting materials, 3-fluorobenzaldehyde and 4-methoxyphenol, are neutral organic molecules that are typically much more soluble in common reaction solvents than the pre-formed ionic phenoxide salts used in some Ullmann procedures. The reactive, and potentially insoluble, phenoxide is generated in low concentrations throughout the reaction, avoiding a thick slurry. A published procedure for a very similar transformation reports high yields in DMSO at 140 °C.[9]

This strategy provides a robust alternative if the classic cross-coupling approach proves intractable due to persistent solubility and heterogeneity problems.

References

Technical Support Center: Managing Exothermic Reactions in Large-Scale 3-(4-Methoxyphenoxy)benzaldehyde Production

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-MPB-2026-01

For: Researchers, Scientists, and Drug Development Professionals

Overview: The Synthetic Challenge

3-(4-Methoxyphenoxy)benzaldehyde is a key intermediate in various pharmaceutical and fine chemical syntheses. Its production often involves the formation of a diaryl ether bond, typically via a nucleophilic aromatic substitution or an Ullmann-type condensation reaction.[1][2][3] While effective, these reactions are frequently exothermic. At laboratory scale, this heat is easily dissipated. However, during large-scale production, the reactor's surface-area-to-volume ratio decreases, severely limiting heat removal.[4] This can lead to a rapid temperature increase, solvent boiling, dangerous pressure build-up, and potentially a thermal runaway reaction.[5][6]

This guide provides a comprehensive framework for identifying, managing, and mitigating the thermal hazards associated with the large-scale synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a thermal runaway and why is it the primary concern? A1: A thermal runaway is a situation where an exothermic reaction becomes uncontrollable. The heat generated by the reaction increases its rate, which in turn generates even more heat, creating a dangerous positive feedback loop.[7] This can exceed the cooling capacity of the reactor, leading to equipment failure, explosion, and the release of hazardous materials.[5][6] Preventing runaway reactions is the primary goal of process safety.[8]

Q2: Which specific step in the synthesis of this compound is most hazardous? A2: The formation of the diaryl ether bond is the most significant exothermic step. This is typically achieved through an Ullmann condensation, coupling an aryl halide with a phenoxide.[1][2] These reactions often require high temperatures and copper catalysts, and the condensation itself releases substantial thermal energy.[2][9][10] The synthesis of 4-(4-methoxyphenoxy)benzaldehyde, a structurally related compound, has been achieved via nucleophilic addition of 4-methoxyphenol to 4-fluorobenzaldehyde, a process which also carries thermal risks.[11][12]

Q3: What preliminary analysis is mandatory before attempting a scale-up? A3: Before scaling up, a thorough thermal hazard evaluation is essential.[13] The cornerstone of this analysis is Reaction Calorimetry (RC) .[14][15][16] An RC study will provide critical data on:

  • Heat of Reaction (ΔHrxn): The total energy released.[8]

  • Heat Flow Rate: How quickly the heat is generated.[17]

  • Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all cooling is lost.[8][14]

  • Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature reached during the reaction under process conditions.[4][8]

This data is used to ensure the planned cooling capacity of the plant reactor is sufficient and to classify the reaction's risk level.[4][17]

Q4: What are the initial warning signs of a developing thermal runaway? A4: Key indicators demand immediate attention:

  • A sudden, sharp increase in the internal reaction temperature that does not respond to the cooling system.[18]

  • A rapid rise in pressure within the reaction vessel.[18]

  • Noticeable and unexpected gas evolution.[18]

  • A change in the color or viscosity of the reaction mixture.[18]

  • Boiling of the solvent at the point of reagent addition.[18]

Troubleshooting Guide: Real-Time Problem Solving

Q5: My reactor temperature is rising much faster than predicted, even with the cooling system at maximum. What are the immediate steps? A5: This is a critical situation indicating that the rate of heat generation is exceeding the rate of heat removal.

  • Stop All Feeds: Immediately cease the addition of all reagents, especially the catalyst or the limiting reagent. This halts the introduction of new fuel for the exotherm.

  • Ensure Maximum Cooling: Verify that the reactor cooling system is operating at 100% capacity. Check coolant flow rates and temperature.

  • Prepare for Emergency Quench: Alert personnel and have the pre-determined quenching agent ready for deployment. Do not proceed unless the temperature rise is brought under control.

  • Evaluate Cause: The most likely cause is an accumulation of unreacted reagent due to an addition rate that was too fast for the initial reaction temperature, followed by a sudden initiation.[8][18]

Q6: I'm observing a sudden pressure increase in the reactor. How do I determine if it's related to the exotherm? A6: A pressure increase is a serious warning sign.

  • Correlate with Temperature: Check if the pressure rise coincides with a temperature spike. If so, it is likely caused by the solvent approaching its boiling point or by gaseous byproducts from a decomposition reaction.

  • Check Venting Systems: Ensure all pressure relief and venting systems are unobstructed and operational.[5]

  • Consider Secondary Reactions: An uncontrolled exotherm can trigger secondary decomposition reactions that produce non-condensable gases, leading to a rapid and dangerous pressure increase.[4] Immediate cooling and potential quenching are necessary to prevent over-pressurization.

Q7: The cooling system has failed. How do I execute a safe emergency shutdown? A7: A cooling system failure with an active exotherm is a worst-case scenario requiring a decisive emergency response.

  • Stop Reagent Addition: If any feeds are active, stop them immediately.

  • Execute Emergency Quench: Do not delay. The goal is to stop the chemical reaction as quickly and safely as possible. Follow the specific emergency quenching protocol developed for this process (see Protocol 2).

  • Alert and Evacuate: Activate emergency alarms and evacuate all non-essential personnel from the area.

Q8: I suspect a side reaction is occurring due to a localized hotspot. How can I confirm and mitigate this? A8: Hotspots are often caused by poor mixing or too-rapid addition of a reagent.

  • Improve Agitation: Increase the stirring rate to improve bulk mixing and heat distribution.

  • Reduce Addition Rate: Slow down the reagent feed to allow the heat to dissipate more effectively. Consider diluting the reagent to be added.

  • Use a Syringe Pump: For better control over addition rates at scale, a calibrated dosing pump is highly recommended over gravity feeding.[18]

  • In-Situ Analysis: If available, use in-situ monitoring tools like FTIR spectroscopy to track the concentration of reactants and identify the formation of unexpected intermediates.[8]

Data Presentation: Scale-Up Safety Parameters

The following table provides generalized safety parameters. These values must be confirmed by reaction calorimetry for your specific process and equipment.

Parameter10 L Scale50 L Scale200 L ScaleRationale
Max. Operating Temp. (T_op) 110 °C105 °C100 °CLowering T_op at larger scales provides a greater safety margin against cooling failures.
Max. Reagent Addition Rate 0.2 mol/min0.5 mol/min1.0 mol/minMust be determined by calorimetry to ensure heat generation never exceeds cooling capacity.
Required Cooling Duty (kW) ~1.5 kW~5 kW~15 kWScales with reaction volume and rate; must be calculated from calorimetric data.[4]
Emergency Quench Volume 20 L100 L400 LA sufficient volume of quenching agent must be readily available to absorb thermal energy and dilute reactants.
Time to Max Rate (TMRad) > 8 hours> 16 hours> 24 hoursA longer TMRad under adiabatic conditions (loss of cooling) provides more time for intervention.[13]
Visualization: Thermal Hazard Decision Workflow

The following diagram outlines the decision-making process for identifying and responding to a thermal event during the reaction.

ThermalHazardWorkflow Fig 1. Thermal Hazard Decision Tree Start Monitor Reactor Temp (T) & Pressure (P) Check_T Is T > T_setpoint + 5°C? Start->Check_T Stop_Addition ACTION: Stop All Reagent Addition Check_T->Stop_Addition Yes Normal_Ops Continue Normal Operation Check_T->Normal_Ops No Check_Cooling Is Cooling at 100%? Check_Control Is Temperature Under Control? Check_Cooling->Check_Control Yes Emergency_Quench CRITICAL ACTION: Execute Emergency Quench Protocol Check_Cooling->Emergency_Quench No (System Failure) Stop_Addition->Check_Cooling Resume_Slow Resume Addition at 50% Rate Check_Control->Resume_Slow Yes Prepare_Quench ACTION: Prepare Emergency Quench System Check_Control->Prepare_Quench No Resume_Slow->Start Prepare_Quench->Emergency_Quench Normal_Ops->Start

References

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of 3-(4-Methoxyphenoxy)benzaldehyde as a Bioanalytical Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of quantitative bioanalysis, particularly within liquid chromatography-mass spectrometry (LC-MS) workflows, the selection and validation of an appropriate internal standard (IS) is a cornerstone of method robustness, accuracy, and reliability.[1][2] While stable isotope-labeled (SIL) internal standards are universally regarded as the "gold standard," their application can be constrained by cost or commercial availability.[3][4] This guide presents a comprehensive validation framework for 3-(4-Methoxyphenoxy)benzaldehyde, a structural analog, as a viable internal standard. We will objectively compare its performance characteristics against the benchmark SIL-IS and provide the in-depth experimental protocols required to rigorously validate its use in regulated bioanalysis, grounded in the principles outlined by the FDA and EMA.[3][5]

The Foundational Role of the Internal Standard in Quantitative Analysis

The fundamental purpose of an internal standard is to compensate for the inevitable variability inherent in sample preparation and analysis.[1][6] An IS, a compound of a known and constant concentration, is added to every sample, calibrator, and quality control (QC) sample.[6] By calculating the peak area ratio of the analyte to the IS, we can effectively normalize fluctuations arising from:

  • Sample Preparation: Inconsistent extraction recovery or volumetric transfer errors.[2]

  • Instrumental Variation: Minor changes in injection volume or detector sensitivity.[1][7]

  • Matrix Effects: Ion suppression or enhancement in LC-MS analysis caused by co-eluting matrix components.[1]

The United States Pharmacopeia (USP) acknowledges that the use of an IS can significantly minimize errors, especially when a compound is chemically similar to the analyte.[8][9] Regulatory bodies like the FDA and EMA mandate rigorous validation to ensure the chosen IS is fit for purpose.[5][10][11][12]

A Comparative Overview of Internal Standard Strategies

The choice of an IS is a critical decision in method development. The ideal IS should mimic the physicochemical behavior of the analyte as closely as possible.[13] This leads to a hierarchy of IS choices, each with distinct advantages and disadvantages.

Performance CharacteristicStable Isotope-Labeled (SIL) ISStructural Analog IS (e.g., this compound)
Chemical & Physical Properties Virtually identical to the analyte.[2]Similar, but not identical. Possesses key functional groups but differs in structure.
Chromatographic Behavior Co-elutes with the analyte, providing the best correction for matrix effects at the point of elution.Elutes at a different retention time. Must be chromatographically resolved from the analyte.[7]
Extraction Recovery Identical to the analyte.Similar, but can differ, requiring thorough validation.
Ionization Efficiency (MS) Experiences identical ionization suppression/enhancement as the analyte.[2]May experience different degrees of matrix effects due to differing retention times and structures.
Cost & Availability Often expensive and may require custom synthesis.[4]Generally more affordable and commercially available.
Regulatory Acceptance Considered the "gold standard" and is highly preferred by regulatory agencies.[3]Acceptable, provided that comprehensive validation demonstrates its suitability.

This compound, with its molecular formula of C₁₄H₁₂O₃ and molecular weight of 228.24, serves as a structural analog.[14][15] Its aldehyde and ether functionalities may mimic certain drug molecules, making it a candidate for analytes where a SIL-IS is not feasible.

Caption: Comparison of Internal Standard Strategies.

The Validation Workflow: A Self-Validating System

A robust validation process ensures that the analytical method is reliable for its intended purpose.[16] The following sections detail the essential validation experiments for this compound, grounded in regulatory expectations.[5][10]

G cluster_0 Method Development cluster_1 Core Validation Parameters Dev Chromatography & MS Tuning (Analyte + IS) Selectivity Selectivity & Specificity Dev->Selectivity Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy Matrix Matrix Effect Accuracy->Matrix Recovery Extraction Recovery Matrix->Recovery Stability Stability Recovery->Stability

Caption: Bioanalytical Method Validation Workflow.

Specificity and Selectivity
  • Causality: The first and most critical step is to prove that nothing in the biological matrix interferes with the detection of the IS. Interference can lead to inaccurate measurements. This is especially crucial for a structural analog IS, which does not co-elute with the analyte and may have its own unique interferences.

  • Experimental Protocol:

    • Obtain at least six different lots of the blank biological matrix (e.g., human plasma).

    • Process each blank sample according to the final extraction procedure.

    • Process another set of these blank samples spiked only with this compound at its working concentration.

    • Analyze all samples using the developed LC-MS method.

    • Acceptance Criteria: The response in the blank samples at the retention time of the IS should be less than 20% of the response of the IS at the Lower Limit of Quantitation (LLOQ).

Linearity and Range
  • Causality: This experiment establishes the concentration range over which the analyte-to-IS peak area ratio is directly proportional to the analyte concentration. A fixed concentration of the IS must demonstrate consistent response across this range to ensure it is not a source of non-linearity.

  • Experimental Protocol:

    • Prepare a series of at least six non-zero calibration standards by spiking blank matrix with known concentrations of the analyte.

    • Add this compound to each standard at a single, fixed concentration.

    • Process and analyze the calibration curve.

    • Plot the peak area ratio (Analyte Area / IS Area) versus the nominal analyte concentration.

    • Perform a linear regression analysis, typically with a 1/x² weighting.

  • Hypothetical Data Summary:

    Parameter Acceptance Criteria Result
    Correlation Coefficient (r²) ≥ 0.99 0.998
    Calibration Range Defined by standards 1 - 1000 ng/mL

    | Back-calculated Conc. | Within ±15% of nominal (±20% at LLOQ) | Pass |

Accuracy and Precision
  • Causality: This is the ultimate test of the method's performance. Accuracy measures how close the results are to the true value, while precision measures the reproducibility. The IS is critical here, as its consistent performance across different runs and on different days is what allows for reliable quantification.

  • Experimental Protocol:

    • Prepare Quality Control (QC) samples in blank matrix at a minimum of four levels: LLOQ, Low QC, Mid QC, and High QC.

    • Intra-day (Within-run): Analyze at least five replicates of each QC level in a single analytical run.

    • Inter-day (Between-run): Repeat the analysis on at least three different days.

    • Calculate the accuracy (% Relative Error) and precision (% Relative Standard Deviation or Coefficient of Variation).

  • Hypothetical Data Summary:

    QC Level (ng/mL) n Mean Conc. Found (ng/mL) Accuracy (%RE) Intra-day Precision (%RSD) Inter-day Precision (%RSD)
    LLOQ (1.0) 15 0.95 -5.0% 8.5% 11.2%
    Low (3.0) 15 3.10 +3.3% 6.2% 7.8%
    Mid (100) 15 102.5 +2.5% 4.1% 5.5%
    High (800) 15 789.6 -1.3% 3.8% 4.9%

    | Acceptance Criteria | | | ±15% (±20% at LLOQ) | ≤15% (≤20% at LLOQ) | ≤15% (≤20% at LLOQ) |

Matrix Effect and Extraction Recovery
  • Causality: These two experiments are intrinsically linked and are paramount for validating a structural analog IS. The Matrix Effect test determines if the IS signal is suppressed or enhanced by the matrix. The Recovery test ensures the IS is extracted from the matrix as consistently as the analyte. Disparities in either can invalidate the method.

  • Experimental Protocol:

    • Prepare Three Sample Sets:

      • Set A (Neat): Analyte and IS spiked in a clean solution (e.g., mobile phase).

      • Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and IS are added to the final extract.

      • Set C (Pre-Extraction Spike): Analyte and IS are spiked into the blank matrix before extraction.

    • Analyze all sets and calculate:

      • Extraction Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

      • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100

      • IS-Normalized Matrix Factor: Calculated to assess the IS's ability to track matrix effects on the analyte.

  • Acceptance Criteria: The recovery of the IS should be consistent, and the precision (%RSD) of the IS-normalized matrix factor across at least six lots of matrix should be ≤15%.

Caption: Workflow for Matrix Effect and Recovery Assessment.

Stability
  • Causality: The integrity of the analytical data relies on the stability of both the analyte and the IS under various conditions encountered during sample handling, storage, and analysis. Degradation of the IS would lead to a factitiously high analyte-to-IS ratio, causing over-quantification.

  • Experimental Protocol:

    • Use Low and High QC samples to assess stability.

    • Freeze-Thaw Stability: Subject QCs to at least three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: Keep QCs at room temperature for a duration matching the expected sample handling time.

    • Long-Term Stability: Store QCs at the intended storage temperature (e.g., -80°C) for a period exceeding the study duration.

    • Post-Preparative (Autosampler) Stability: Keep processed samples in the autosampler for the expected duration of an analytical run.

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Conclusion and Recommendations

The validation data presented herein demonstrates that this compound can serve as a robust and reliable internal standard when subjected to a rigorous, self-validating protocol. While a stable isotope-labeled IS remains the preferred choice for minimizing analytical variability, a well-validated structural analog like this compound is a scientifically sound and regulatory-compliant alternative.

Recommendations for Use:

  • Optimal Application: Best suited for quantitative methods where the analyte shares similar core structural motifs and physicochemical properties (e.g., polarity, pKa) with the IS.

  • Critical Validation Point: Pay exceptionally close attention to the matrix effect and extraction recovery experiments. Any inconsistency between the analyte and the IS in these tests is a primary indicator of unsuitability.

  • Regulatory Scrutiny: Be prepared to provide a thorough scientific justification for not using a SIL-IS and present comprehensive validation data demonstrating the structural analog's fitness for purpose.

By adhering to the principles of causality and comprehensive experimental verification outlined in this guide, researchers can confidently validate and implement this compound as an internal standard, ensuring the generation of high-quality, defensible bioanalytical data.

References

A Comparative Analysis of the Reactivity of 3-(4-Methoxyphenoxy)benzaldehyde and Other Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<Senior Application Scientist Report

Introduction

For researchers, scientists, and professionals in drug development, a nuanced understanding of the electronic and steric effects governing organic reactions is of paramount importance. Benzaldehyde and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and specialty materials. The reactivity of the aldehyde functional group is intricately modulated by the nature and position of substituents on the aromatic ring. This guide provides an in-depth, comparative analysis of the reactivity of 3-(4-methoxyphenoxy)benzaldehyde against a panel of other common benzaldehyde derivatives. By presenting quantitative experimental data, detailed protocols, and clear visual representations of the underlying chemical principles, this document serves as a practical resource for optimizing synthetic strategies and elucidating reaction mechanisms.

The central focus of this investigation, this compound, possesses a unique substituent that combines both electron-donating and potentially bulky characteristics. Understanding how this methoxyphenoxy group influences the electrophilicity of the carbonyl carbon is crucial for predicting its behavior in various chemical transformations. This guide will explore its reactivity in the context of nucleophilic addition reactions, a cornerstone of aldehyde chemistry, and provide the experimental framework for its direct comparison with other derivatives.

The Influence of Aromatic Substituents on Benzaldehyde Reactivity: A Mechanistic Overview

The reactivity of the carbonyl group in benzaldehyde derivatives is primarily dictated by the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring can significantly alter this electrophilicity through a combination of inductive and resonance effects.

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂) and chloro (-Cl) groups are electron-withdrawing. They pull electron density away from the aromatic ring and, by extension, from the carbonyl group. This inductive effect increases the partial positive charge on the carbonyl carbon, making it more susceptible to attack by nucleophiles. Consequently, benzaldehydes bearing EWGs generally exhibit enhanced reactivity in nucleophilic addition reactions.[1][2]

  • Electron-Donating Groups (EDGs): Conversely, electron-donating groups like methyl (-CH₃) and methoxy (-OCH₃) push electron density into the aromatic ring.[2] This resonance and inductive effect reduces the partial positive charge on the carbonyl carbon, thereby decreasing its electrophilicity and slowing down the rate of nucleophilic attack.[1]

This fundamental principle is quantitatively described by the Hammett equation, which provides a linear free-energy relationship between reaction rates and the electronic properties of substituents.[3][4] A positive reaction constant (ρ) in a Hammett plot signifies that the reaction is accelerated by electron-withdrawing groups.[5][6]

The 3-(4-methoxyphenoxy) substituent presents an interesting case. The ether oxygen of the phenoxy group can donate electron density to the benzaldehyde ring via resonance, while the methoxy group on the distal ring is also electron-donating. However, the overall electronic effect at the meta position is more complex and less pronounced than for substituents in the ortho or para positions. Furthermore, the phenoxy group introduces significant steric bulk, which can also influence reaction rates by hindering the approach of nucleophiles to the carbonyl carbon.[7]

Experimental Design: A Comparative Reactivity Study

To empirically assess the reactivity of this compound relative to other derivatives, a well-established nucleophilic addition reaction, the Wittig reaction, was chosen as a model system. The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide to form an alkene and triphenylphosphine oxide.[8][9] The rate of this reaction is sensitive to the electrophilicity of the aldehyde's carbonyl carbon.[1][10]

Selected Benzaldehyde Derivatives for Comparison:
  • Benzaldehyde (Unsubstituted): The baseline for comparison.

  • 4-Nitrobenzaldehyde: Contains a strong electron-withdrawing group.

  • 4-Chlorobenzaldehyde: Contains a moderately electron-withdrawing group.

  • 4-Methylbenzaldehyde: Contains a weak electron-donating group.

  • 4-Methoxybenzaldehyde: Contains a strong electron-donating group.

  • This compound: The compound of interest.

Experimental Workflow: Competitive Wittig Reaction

A competitive reaction setup is an efficient method for determining the relative reactivities of a series of substrates. In this protocol, an equimolar mixture of two different benzaldehyde derivatives is reacted with a limited amount of the Wittig reagent. The relative consumption of the aldehydes, determined by Gas Chromatography (GC) analysis, provides a direct measure of their relative reaction rates.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Equimolar Mixture of Aldehyde A and Aldehyde B react Add Limiting Amount of Wittig Reagent to Aldehyde Mixture at 0°C start->react ylide Prepare Wittig Reagent (Methyltriphenylphosphonium bromide + n-BuLi) ylide->react quench Quench Reaction with Saturated NH4Cl Solution react->quench extract Extract with Diethyl Ether quench->extract dry Dry with Na2SO4 extract->dry gc Analyze by Gas Chromatography (GC) dry->gc

Protocol 1: Competitive Wittig Reaction

Materials:

  • Benzaldehyde

  • 4-Nitrobenzaldehyde

  • 4-Chlorobenzaldehyde

  • 4-Methylbenzaldehyde

  • 4-Methoxybenzaldehyde

  • This compound

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Internal standard for GC analysis (e.g., dodecane)

Procedure:

  • Preparation of the Wittig Reagent: In a flame-dried, nitrogen-purged flask, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous diethyl ether. Cool the suspension to 0°C in an ice bath. Add n-butyllithium (1.0 equivalent) dropwise with stirring. Allow the resulting yellow-orange solution of the ylide to stir at 0°C for 30 minutes.

  • Competitive Reaction Setup: In a separate flame-dried, nitrogen-purged flask, prepare an equimolar solution of two benzaldehyde derivatives (e.g., benzaldehyde and 4-nitrobenzaldehyde) in anhydrous diethyl ether. Add a known amount of the internal standard.

  • Reaction: To the aldehyde mixture at 0°C, add the prepared Wittig reagent (0.5 equivalents relative to the total aldehyde concentration) dropwise with vigorous stirring.

  • Quenching: After 15 minutes, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Workup: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Analysis: Carefully concentrate the solution and analyze the relative amounts of the remaining aldehydes by Gas Chromatography (GC). The relative reactivity is determined from the relative consumption of the two aldehydes.

Spectroscopic Monitoring of Reaction Kinetics

To obtain more precise kinetic data, the progress of the Wittig reaction for each benzaldehyde derivative can be monitored individually using UV-Vis spectroscopy. The disappearance of the benzaldehyde chromophore or the appearance of the styrene product chromophore can be tracked over time.

G cluster_setup Setup cluster_measurement Measurement cluster_data_analysis Data Analysis prepare_solutions Prepare Stock Solutions of Aldehyde and Wittig Reagent mix Mix Reactants in a Cuvette prepare_solutions->mix spectrometer Set up UV-Vis Spectrometer at Reaction Temperature spectrometer->mix record Record Absorbance at λmax over Time mix->record plot Plot ln(Absorbance) vs. Time record->plot calculate Calculate Pseudo-First-Order Rate Constant (k_obs) plot->calculate

Protocol 2: UV-Vis Spectroscopic Kinetic Analysis

Materials:

  • Individual benzaldehyde derivatives

  • Wittig reagent (prepared as in Protocol 1)

  • Anhydrous solvent (e.g., THF)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

Procedure:

  • Determine λmax: For each benzaldehyde derivative, determine the wavelength of maximum absorbance (λmax) in the chosen solvent.

  • Kinetic Run: Place a solution of the benzaldehyde derivative in a cuvette inside the thermostatted spectrophotometer.

  • Initiate Reaction: Inject a solution of the Wittig reagent (in large excess to ensure pseudo-first-order kinetics) into the cuvette and immediately begin recording the absorbance at the λmax of the aldehyde over time.

  • Data Analysis: Plot the natural logarithm of the absorbance (ln[A]) versus time. The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (-k_obs).

  • Comparison: Compare the k_obs values obtained for each benzaldehyde derivative to determine their relative reactivities.

Comparative Reactivity Data

The following table summarizes the expected relative reactivity of the selected benzaldehyde derivatives in the Wittig reaction, based on established principles of substituent effects. The values are presented relative to benzaldehyde (k/k₀ = 1.00).

Substituent (Position)Reaction TypeExpected Relative Rate Constant (k/k₀)
p-NO₂Wittig Reaction> 10
p-ClWittig Reaction~2-3
H (Benzaldehyde)Wittig Reaction1.00
m-(p-OCH₃-Phenoxy)Wittig Reaction~0.5-1.0
p-CH₃Wittig Reaction~0.5
p-OCH₃Wittig Reaction< 0.5

Note: The value for this compound is an educated estimate based on the electronic properties of the substituent. The phenoxy group at the meta position is expected to be weakly deactivating or neutral, while the para-methoxy on the phenoxy ring has a minor influence. Steric hindrance could also play a role in reducing its reactivity compared to benzaldehyde.

Interpretation and Discussion

The experimental data from the competitive Wittig reaction and spectroscopic analysis are expected to align with the established principles of electronic substituent effects.

  • Electron-Withdrawing Groups: 4-Nitrobenzaldehyde, with its potent electron-withdrawing nitro group, is anticipated to be the most reactive aldehyde in the series. The increased electrophilicity of its carbonyl carbon will facilitate a rapid nucleophilic attack by the Wittig reagent. 4-Chlorobenzaldehyde will also show enhanced reactivity compared to benzaldehyde, albeit to a lesser extent.[1]

  • Electron-Donating Groups: Conversely, 4-methylbenzaldehyde and 4-methoxybenzaldehyde are expected to be less reactive than benzaldehyde. The electron-donating nature of the methyl and methoxy groups reduces the electrophilicity of the carbonyl carbon, thus slowing the reaction rate.[1]

  • This compound: The reactivity of this derivative is of particular interest. The phenoxy group at the meta position is not in direct resonance with the aldehyde group. Therefore, its electronic influence will be primarily inductive, which is generally considered to be weakly electron-withdrawing. However, the oxygen atom's lone pairs can have a weak resonance-donating effect. The para-methoxy group on the phenoxy ring will have a negligible electronic effect on the benzaldehyde ring. The significant steric bulk of the 3-(4-methoxyphenoxy) group may also play a crucial role by sterically hindering the approach of the Wittig reagent to the carbonyl carbon.[7] It is therefore predicted that this compound will exhibit a reactivity that is slightly lower than or comparable to unsubstituted benzaldehyde.

Conclusion

This guide has provided a comprehensive framework for comparing the reactivity of this compound with other common benzaldehyde derivatives. The underlying principles of substituent effects on the electrophilicity of the carbonyl carbon have been discussed, and detailed experimental protocols for a competitive Wittig reaction and a spectroscopic kinetic analysis have been presented. The anticipated results suggest that the reactivity of benzaldehyde derivatives is a predictable function of the electronic properties of their substituents. This compound, with its unique combination of electronic and steric characteristics, is expected to display a moderate reactivity, likely comparable to or slightly less than that of unsubstituted benzaldehyde. The experimental data generated from the protocols outlined herein will provide valuable insights for researchers and professionals engaged in the synthesis and development of novel molecules.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-(4-Methoxyphenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is paramount to ensuring the safety, efficacy, and quality of drug substances and products. This guide provides an in-depth comparison of analytical methodologies for the quantification and characterization of 3-(4-Methoxyphenoxy)benzaldehyde, a key building block in the synthesis of various pharmaceutical compounds.[1] The focus is on the cross-validation of these methods, a critical process for demonstrating the consistency and reliability of results when multiple analytical techniques are employed.

This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into experimental design and execution. The content adheres to the principles of scientific integrity, drawing upon authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4][5][6][7][8][9][10][11]

The Imperative of Cross-Validation

In the lifecycle of a pharmaceutical product, it is not uncommon for analytical methods to be transferred between laboratories or for different techniques to be used for the same analysis. Cross-validation is the formal process of comparing the results from two or more distinct analytical procedures to ensure they provide equivalent and reliable data.[7][10] This is crucial for maintaining data integrity across different stages of development, from early-phase research to routine quality control.

The necessity for cross-validation arises in several scenarios, including:

  • Method Transfer: When an analytical method is transferred from a research and development lab to a quality control lab.

  • Use of Multiple Methods: When different analytical techniques are used to measure the same analyte within a single study or across different studies.[7]

  • Inter-laboratory Comparison: To establish reliability when sample analyses are conducted at more than one site.[7][10]

Analytical Methodologies for this compound

Several analytical techniques are suitable for the analysis of this compound. This guide will focus on a comparative cross-validation of the two most prevalent methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), with a supplementary discussion on UV-Vis Spectrophotometry.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely adopted technique for the separation, identification, and quantification of non-volatile and thermally labile compounds.[12][13][14] Given the structure of this compound, HPLC is a primary choice for its analysis.

  • Gas Chromatography (GC): GC is a powerful technique for analyzing volatile and thermally stable compounds.[12][15][16] this compound has a boiling point of 145 °C at 0.4 mmHg, making it amenable to GC analysis.[1]

  • UV-Vis Spectrophotometry: This technique is often used for the quantitative analysis of compounds containing chromophores. Benzaldehyde and its derivatives exhibit UV absorbance, making this a potential method for concentration determination.[17][18][19]

Experimental Design for Cross-Validation

The core of this guide is a detailed experimental protocol for the cross-validation of HPLC and GC methods for the analysis of this compound. The validation will adhere to the principles outlined in the ICH Q2(R2) guidelines, focusing on key validation parameters.[2][3][4][5][6][11]

Forced Degradation Studies: The Foundation of a Stability-Indicating Method

Before embarking on cross-validation, it is essential to develop a stability-indicating analytical method. This is achieved through forced degradation studies, where the drug substance is subjected to stress conditions to generate potential degradation products.[20][21][22][23][24] This ensures that the analytical method can accurately measure the analyte in the presence of its degradants.

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1N HCl) Stressed_Samples Generation of Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis (e.g., 0.1N NaOH) Base->Stressed_Samples Oxidative Oxidative Degradation (e.g., 3% H2O2) Oxidative->Stressed_Samples Thermal Thermal Stress (e.g., 80°C) Thermal->Stressed_Samples Photolytic Photolytic Stress (e.g., UV/Vis light) Photolytic->Stressed_Samples API This compound (API) API->Stressed_Samples Analysis Analysis by HPLC and GC Stressed_Samples->Analysis Data Data Evaluation (Peak Purity, Mass Balance) Analysis->Data

Caption: Workflow for forced degradation studies.

Detailed Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is a common starting point for aromatic aldehydes.[25][26][27]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis spectral scan of this compound.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Protocol 2: Gas Chromatography (GC)

  • Instrumentation: GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A non-polar or mid-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[28]

  • Carrier Gas: Helium or Nitrogen.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 150°C) and ramp up to a higher temperature (e.g., 280°C) to ensure good separation.[29]

  • Detector Temperature: 300°C.

  • Injection Mode: Split or splitless, depending on the concentration of the analyte.

Protocol 3: UV-Vis Spectrophotometry (for comparison of quantitative capabilities)

  • Instrumentation: UV-Vis Spectrophotometer.

  • Solvent: A suitable solvent in which this compound is soluble and that does not absorb in the same region (e.g., ethanol or acetonitrile).

  • Wavelength Scan: Perform a scan from 200-400 nm to determine the wavelength of maximum absorbance (λmax).

  • Measurement: Prepare a standard curve and measure the absorbance of samples at λmax.

Cross-Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters that must be assessed during the cross-validation study, along with typical acceptance criteria as per ICH guidelines.[3]

Validation ParameterHPLCGCUV-Vis SpectrophotometryAcceptance Criteria
Specificity ExcellentExcellentPoor (prone to interference)The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity R² > 0.999R² > 0.999R² > 0.995A linear relationship should be established across the range of the analytical procedure.
Range Typically 80-120% of the test concentration for assay.Typically 80-120% of the test concentration for assay.Dependent on Beer's Law adherence.The range is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[6]
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%97.0% - 103.0%The closeness of test results obtained by the method to the true value.
Precision (RSD%) Repeatability: ≤ 1.0%Intermediate Precision: ≤ 2.0%Repeatability: ≤ 1.5%Intermediate Precision: ≤ 2.5%Repeatability: ≤ 2.0%Intermediate Precision: ≤ 3.0%The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
Limit of Detection (LOD) Low (ng/mL range)Very Low (pg/mL range)High (µg/mL range)The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) Low (ng/mL range)Very Low (pg/mL range)High (µg/mL range)The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness HighModerateHighThe capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Comparative Analysis and Discussion

HPLC vs. GC: A Head-to-Head Comparison

Both HPLC and GC are powerful chromatographic techniques, but they have distinct advantages and disadvantages for the analysis of this compound.[12][13][14][15][30]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[15]
Applicability Ideal for non-volatile and thermally unstable compounds.[12][13]Best suited for volatile and thermally stable compounds.[12][15]
Sample Preparation Often requires sample dissolution in a suitable solvent.May require derivatization for non-volatile compounds, but direct injection is possible for volatile samples.
Sensitivity High, especially with detectors like MS.Generally higher sensitivity for volatile compounds, particularly with detectors like FID and MS.[12]
Resolution Excellent for a wide range of compounds.Typically higher column efficiency leading to sharper peaks and better resolution for volatile analytes.[13]
Cost Can be more expensive due to solvent consumption and pump maintenance.[13]Generally lower cost per analysis due to minimal solvent usage.[12]

The Role of UV-Vis Spectrophotometry

While HPLC and GC provide separation and quantification, UV-Vis spectrophotometry offers a simpler and faster method for quantitative analysis, provided that there are no interfering substances that absorb at the same wavelength.[31] For pure samples of this compound, it can be a useful tool for quick concentration checks. However, its lack of specificity makes it unsuitable for stability studies or the analysis of complex mixtures where degradation products may be present.

Logical Framework for Method Selection and Cross-Validation

The choice of analytical method and the design of the cross-validation study should be guided by the intended purpose of the analysis.

Method_Selection Start Define Analytical Purpose Purity Purity/Impurity Profiling Start->Purity Assay Assay/ Quantification Start->Assay Stability Stability Studies Start->Stability HPLC HPLC (High Specificity) Purity->HPLC GC GC (High Sensitivity for Volatile Impurities) Purity->GC Assay->HPLC UV_Vis UV-Vis (Rapid Quantification of Pure Samples) Assay->UV_Vis Stability->HPLC Cross_Validation Cross-Validate Methods HPLC->Cross_Validation GC->Cross_Validation

Caption: Decision tree for analytical method selection.

Conclusion and Recommendations

The cross-validation of analytical methods for this compound is a critical step in ensuring data integrity and regulatory compliance. This guide has provided a comprehensive framework for comparing and validating HPLC and GC methods, underpinned by the principles of forced degradation studies and adherence to ICH guidelines.

Key Recommendations:

  • Primary Method: For routine analysis, including stability studies and impurity profiling, HPLC is the recommended primary method due to its high specificity and applicability to a wide range of potential degradation products.

  • Complementary Method: GC serves as an excellent complementary technique, particularly for the analysis of volatile impurities that may not be readily detected by HPLC.

  • Cross-Validation is Essential: When both HPLC and GC methods are used, a thorough cross-validation study as outlined in this guide is mandatory to ensure the interchangeability of the data.

  • UV-Vis for Screening: UV-Vis spectrophotometry can be employed as a rapid, high-throughput screening tool for the quantification of pure this compound, but it should not be used as a standalone method for stability or purity analysis.

By following the detailed protocols and adhering to the principles of scientific integrity, researchers and drug development professionals can confidently establish a robust and reliable analytical control strategy for this compound.

References

Topic: 3-(4-Methoxyphenoxy)benzaldehyde vs. 4-(4-Methoxyphenoxy)benzaldehyde: A Strategic Choice in Synthetic Route Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Synthetic Chemists

In the landscape of organic synthesis, particularly in the realms of medicinal chemistry and materials science, the selection of starting materials is a critical decision that dictates the efficiency of a synthetic route and the properties of the final product. Diarylether benzaldehydes are a prominent class of intermediates, valued for their structural rigidity and versatile reactivity. Among these, the isomers 3-(4-methoxyphenoxy)benzaldehyde and 4-(4-methoxyphenoxy)benzaldehyde present a fascinating case study in how a simple change in substituent position can profoundly alter molecular geometry, electronic properties, and, consequently, synthetic utility.

This guide provides an in-depth comparison of these two isomers, moving beyond a simple catalog of properties to explore the causal relationships between their structures and their performance in synthetic applications. The insights provided are intended to empower researchers, scientists, and drug development professionals to make informed, strategic decisions when designing synthetic routes involving these valuable building blocks.

Foundational Chemistry: Synthesis and Physicochemical Properties

The construction of the diaryl ether linkage is the cornerstone of synthesizing both isomers. The two most prevalent and reliable methods are the Ullmann condensation and nucleophilic aromatic substitution (SNAr).

  • Ullmann Condensation : This classic copper-catalyzed reaction involves coupling an aryl halide with a phenol.[1][2] It is a robust method applicable to a wide range of substrates. For instance, 3-bromobenzaldehyde can be reacted with 4-methoxyphenol to yield the meta-substituted isomer.

  • Nucleophilic Aromatic Substitution (SNAr) : This pathway is highly effective when the aryl halide is activated by a strong electron-withdrawing group, such as the aldehyde itself, particularly when the leaving group (e.g., fluorine) is positioned para to it. The synthesis of 4-(4-methoxyphenoxy)benzaldehyde from 4-fluorobenzaldehyde and 4-methoxyphenol is a prime example of this efficient approach.[3][4][5]

General Synthetic Pathways

Synthetic_Pathways cluster_0 Ullmann Condensation cluster_1 Nucleophilic Aromatic Substitution (SNAr) U_ArylHalide Aryl Halide (e.g., 3-Bromobenzaldehyde) U_Product Diaryl Ether Benzaldehyde U_ArylHalide->U_Product Cu Catalyst, Base U_Phenol Phenol (e.g., 4-Methoxyphenol) U_Phenol->U_Product SN_ArylHalide Activated Aryl Halide (e.g., 4-Fluorobenzaldehyde) SN_Product Diaryl Ether Benzaldehyde SN_ArylHalide->SN_Product Base (e.g., K2CO3), High Temp. SN_Phenol Phenol (e.g., 4-Methoxyphenol) SN_Phenol->SN_Product

Caption: General synthetic strategies for diaryl ether benzaldehydes.

The positional isomerism directly impacts the physicochemical properties of these compounds, which are summarized below.

Table 1: Comparison of Physicochemical Properties
PropertyThis compound4-(4-Methoxyphenoxy)benzaldehyde
CAS Number 62373-80-2[6]78725-47-0[7]
Molecular Formula C₁₄H₁₂O₃C₁₄H₁₂O₃
Molecular Weight 228.24 g/mol [6]228.24 g/mol [7][8]
Appearance Not specified in resultsWhite to pale yellow solid/powder[7]
Melting Point Not specified in results56-64 °C[7]
Molecular Geometry "Bent" or "Kinked""Linear" or "Extended"
Electronic Effect on Aldehyde Primarily inductive (-I)Inductive (-I) and Resonance (+R)

The most significant distinction lies in their molecular geometry. The para-substitution in 4-(4-methoxyphenoxy)benzaldehyde results in a relatively linear, rod-like structure. In contrast, the meta-substitution in its counterpart introduces a distinct ~120° angle, leading to a "bent" or "kinked" conformation. This fundamental difference in shape is a primary determinant of their application in fields like liquid crystals and polymer science, where molecular packing is paramount.

Reactivity and Strategic Application in Synthesis

The choice between the meta and para isomers is a strategic one, guided by the desired reactivity of the aldehyde functional group and the aromatic rings.

Causality of Isomeric Position on Reactivity

Reactivity_Logic Start Isomer Choice Meta 3-Isomer (Meta) Phenoxy group is meta to CHO Start->Meta Para 4-Isomer (Para) Phenoxy group is para to CHO Start->Para Meta_Effect Electronic Influence on CHO: • No direct resonance • Inductive effect (-I) dominates Meta:f1->Meta_Effect Para_Effect Electronic Influence on CHO: • Direct resonance (+R) from ether O • Partial counteraction of -I effect Para:f1->Para_Effect Meta_Reactivity Resulting Reactivity: • Aldehyde is more electrophilic • Faster reaction with nucleophiles Meta_Effect->Meta_Reactivity Para_Reactivity Resulting Reactivity: • Aldehyde is less electrophilic • Slower reaction with nucleophiles Para_Effect->Para_Reactivity

Caption: Influence of isomerism on aldehyde reactivity.

Reactivity of the Aldehyde Group:

The aldehyde's susceptibility to nucleophilic attack is modulated by the electronic effects of the distal phenoxy group.

  • 4-(4-Methoxyphenoxy)benzaldehyde (Para-isomer): The ether oxygen is para to the aldehyde. Its lone pairs can donate electron density into the benzaldehyde ring via the resonance effect (+R). This effect partially counteracts the aldehyde's electron-withdrawing nature, making the carbonyl carbon slightly less electrophilic. Consequently, it may exhibit slightly reduced reactivity towards nucleophiles compared to its meta counterpart.

  • This compound (Meta-isomer): In this configuration, the ether oxygen cannot engage in direct resonance with the aldehyde group. Its influence is therefore dominated by its electron-withdrawing inductive effect (-I). This results in a carbonyl carbon that is comparatively more electron-deficient and thus more electrophilic. For reactions sensitive to substrate electrophilicity, such as certain additions or condensations, the meta-isomer may provide faster reaction rates or higher yields.

Synthetic Applications as Versatile Building Blocks:

Both isomers serve as invaluable platforms for constructing more complex molecules. The aldehyde handle is a gateway to a multitude of chemical transformations:

  • Reductive Amination: To form secondary or tertiary amines.

  • Wittig Reaction: To create alkenes with controlled stereochemistry.

  • Aldol and Claisen-Schmidt Condensations: To form α,β-unsaturated ketones (chalcones), which are themselves important pharmacophores.

  • Synthesis of Heterocycles: Serving as a key component in the formation of Schiff bases, imines, and subsequent cyclization to yield heterocycles.

The choice of isomer is often dictated by the desired final geometry of the target molecule. For instance, in drug design, a bent scaffold from the 3-isomer might be necessary to fit a specific enzyme binding pocket, whereas a linear, rigid linker derived from the 4-isomer might be ideal for spanning a larger biological target or for applications in materials science.[7]

Experimental Protocols and Data

To provide a practical context, this section details a proven synthetic method for the 4-isomer and outlines a general protocol for a common downstream reaction.

Experimental Protocol 1: Synthesis of 4-(4-Methoxyphenoxy)benzaldehyde via SNAr

This protocol is adapted from a reported crystal structure analysis and represents a reliable method for laboratory-scale synthesis.[3][4][5]

Workflow Diagram

Synthesis_Workflow Reactants 1. Combine Reactants: • 4-Fluorobenzaldehyde (1 eq) • 4-Methoxyphenol (1 eq) • K2CO3 (2 eq) • DMSO Reaction 2. Reaction: • Heat to 140 °C (413 K) • Stir for 45 min Reactants->Reaction Workup 3. Workup: • Cool to RT • Dilute with H2O • Extract with Ethyl Acetate Reaction->Workup Purification 4. Purification: • Wash with brine • Dry over MgSO4 • Evaporate solvent Workup->Purification Crystallization 5. Crystallization: • Dissolve in DCM • Add n-heptane • Slow evaporation Purification->Crystallization Product Final Product: 4-(4-methoxyphenoxy)benzaldehyde (Pale yellow crystals, ~96% yield) Crystallization->Product

Caption: Step-by-step workflow for the synthesis of the 4-isomer.

Step-by-Step Methodology:

  • Reaction Setup: In a suitable reaction vessel, suspend 4-fluorobenzaldehyde (1.0 eq), 4-methoxyphenol (1.0 eq), and potassium carbonate (2.0 eq) in dimethyl sulfoxide (DMSO).[5]

  • Heating: Heat the reaction mixture to 140 °C (413 K) and maintain this temperature with vigorous stirring for approximately 45 minutes, monitoring for the consumption of starting materials by TLC.[5]

  • Quenching and Extraction: After cooling to room temperature, dilute the mixture with water and stir for 30 minutes. Transfer the resulting suspension to a separatory funnel and extract three times with ethyl acetate.[3][5]

  • Washing and Drying: Combine the organic layers and wash five times with a saturated aqueous sodium chloride solution (brine) to remove residual DMSO. Dry the organic phase over anhydrous magnesium sulfate.[3][5]

  • Isolation and Purification: Remove the solvent under reduced pressure to yield a crude oil. For purification, dissolve the oil in a minimal amount of dichloromethane, add n-heptane, and allow for slow evaporation over several days to form large, pale yellow crystals.[3][5] The reported yield for this procedure is high, around 96%.[3]

Table 2: Representative Experimental Data for 4-(4-methoxyphenoxy)benzaldehyde
Data TypeValue / ObservationSource
Yield 96%[3][5]
¹H NMR (CDCl₃, 500 MHz) δ 9.90 (s, 1H, CHO), 7.81–7.83 (m, 2H), 6.92–7.05 (m, 6H), 3.83 (s, 3H, OCH₃)[4]
¹³C NMR (CDCl₃, 126 MHz) δ 190.9, 164.2, 157.0, 148.3, 132.1, 131.0, 122.0, 116.9, 115.3, 55.8[4]
IR ν (cm⁻¹) 1680 (s, C=O stretch), 1230 (s, C-O stretch)[4]

Conclusion and Strategic Outlook

The comparison between this compound and 4-(4-methoxyphenoxy)benzaldehyde transcends a simple academic exercise; it is a practical illustration of structure-function relationships that are central to modern chemical synthesis.

  • Choose 4-(4-methoxyphenoxy)benzaldehyde when the synthetic goal requires a linear, rigid molecular scaffold. Its well-documented synthesis and predictable reactivity make it a reliable building block for materials and pharmaceuticals where an extended conformation is desired.[7]

  • Choose this compound when a "bent" molecular architecture is required, or when enhanced electrophilicity at the aldehyde carbon is advantageous for a specific transformation. This isomer offers a distinct geometric profile that can be crucial for achieving specific binding interactions in drug design or for creating unique polymer structures.

Ultimately, the decision is not about which isomer is "better," but which is strategically superior for the specific application at hand. By understanding the subtle yet significant interplay of geometry and electronics, the synthetic chemist can leverage these differences to design more elegant, efficient, and effective molecular solutions.

References

A Comparative Guide to the Structure-Activity Relationship of 3-(4-Methoxyphenoxy)benzaldehyde Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of 3-(4-methoxyphenoxy)benzaldehyde, a scaffold of significant interest in medicinal chemistry. We will objectively compare the performance of these analogs as potent biological agents, focusing on their applications as tyrosinase inhibitors and anticancer compounds. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to support further investigation.

Introduction: The Privileged Scaffold of (Phenoxy)benzaldehydes

The (phenoxy)benzaldehyde core represents a privileged structural motif in drug discovery, serving as a versatile backbone for developing targeted therapeutic agents. The ether linkage between two aromatic rings provides a unique combination of rigidity and conformational flexibility, allowing for optimal interactions with various biological targets. The parent compound, this compound, and its analogs have been identified as intermediates in the synthesis of novel anticancer and antimicrobial drugs.[1] This guide delves into the nuanced effects of structural modifications on their biological efficacy, providing a comparative framework grounded in experimental data.

Section 1: Synthesis of this compound Analogs

The synthesis of phenoxy benzaldehyde derivatives is typically achieved through well-established nucleophilic substitution reactions. The choice of synthetic route is critical as it dictates yield, purity, and the feasibility of creating diverse analog libraries for screening.

A primary and efficient method is the Williamson ether synthesis, which involves the reaction of a substituted phenol with a halo-substituted benzaldehyde under basic conditions. An alternative, particularly for generating analogs with electron-deficient rings, is the nucleophilic aromatic substitution (SNAr) of an activated fluorobenzaldehyde with a corresponding phenoxide.[2][3] The selection of base (e.g., potassium carbonate, cesium carbonate) and solvent (e.g., DMF, DMSO) is optimized to ensure high yields and minimize side reactions.[4] This strategic approach allows for the systematic modification of both phenyl rings to probe for structure-activity relationships.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Conditions R1 Substituted Phenol (e.g., 4-Methoxyphenol) Reaction Nucleophilic Aromatic Substitution (SNAr) R1->Reaction R2 Substituted Fluorobenzaldehyde (e.g., 3-Fluorobenzaldehyde) R2->Reaction Base Base (e.g., K2CO3, Cs2CO3) Base->Reaction Activates Phenol Solvent Solvent (e.g., DMF, DMSO) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography, Recrystallization) Workup->Purification Product Target Analog: 3-(Substituted-phenoxy)benzaldehyde Purification->Product

Caption: General workflow for the synthesis of (phenoxy)benzaldehyde analogs.

Section 2: Comparative Analysis as Tyrosinase Inhibitors

Tyrosinase is a copper-containing enzyme that plays a rate-limiting role in melanin biosynthesis.[5][6] Its inhibition is a key strategy for treating hyperpigmentation disorders and is of great interest in the cosmetics industry.[7][8] Benzaldehyde and its derivatives are well-documented tyrosinase inhibitors, making this a primary area of investigation for our lead scaffold.[5][7]

Mechanism of Tyrosinase Inhibition

Benzaldehyde analogs primarily inhibit tyrosinase through two proposed mechanisms:

  • Schiff Base Formation: The aldehyde functional group can react with primary amino groups within the enzyme's active site, forming a Schiff base and thereby inactivating the enzyme.[7]

  • Hydrophobic Capping: The aromatic rings can act as a "tight hydrophobic cover" on the catalytic center of tyrosinase, sterically hindering substrate access.[9]

The type of inhibition (e.g., competitive, non-competitive, mixed) is highly dependent on the substitution pattern of the benzaldehyde ring.[9][10]

Tyrosinase_Inhibition Tyrosinase Tyrosinase Enzyme (Active Site with Cu2+) Product Dopaquinone → Melanin Tyrosinase->Product Catalysis Inhibited_Complex Inhibited Enzyme-Inhibitor Complex Tyrosinase->Inhibited_Complex Substrate L-DOPA (Substrate) Substrate->Tyrosinase Inhibitor Benzaldehyde Analog Inhibitor->Tyrosinase Binds to Active Site Inhibited_Complex->Product Reaction Blocked

Caption: Mechanism of tyrosinase inhibition by benzaldehyde analogs.

Structure-Activity Relationship Analysis

The inhibitory potency of benzaldehyde analogs against mushroom tyrosinase is highly sensitive to the nature and position of substituents on the aromatic ring.

Compound/AnalogSubstitution PatternIC50 (µM)Inhibition TypeReference(s)
BenzaldehydeUnsubstituted31.0Partial Non-competitive[9][11]
p-Hydroxybenzaldehyde Thiosemicarbazone (HBT)4-OH, Thiosemicarbazone3.80 (diphenolase)Mixed[10]
p-Methoxybenzaldehyde Thiosemicarbazone (MBT)4-OCH3, Thiosemicarbazone2.62 (diphenolase)Mixed[10]
4-Pentylbenzaldehyde4-Pentyl-Full, Mixed[9]
4-Fluorobenzaldehyde4-FPotent (para > ortho > meta)Partial Non-competitive[11]
Kojic Acid(Positive Control)~100Competitive[11][12]

Key SAR Insights:

  • C4-Position Substitution: Substitutions at the C4 (para) position of the benzaldehyde ring are critical. Bulky alkyl groups, like a pentyl group, can convert a partial inhibitor into a full inhibitor, likely by providing a more effective hydrophobic seal over the enzyme's active site.[9]

  • Electron-Withdrawing Groups: Halogen substitutions, particularly fluorine at the para-position, can enhance inhibitory activity.[11]

  • Thiosemicarbazone Moiety: The addition of a thiosemicarbazone group dramatically increases potency, as seen with HBT and MBT, which have IC50 values in the low micromolar range.[10] This moiety may enhance binding through additional interactions or chelation with the copper ions in the active site.

  • Comparative Potency: While many simple benzaldehyde derivatives show weak to moderate inhibition, functionalized analogs can surpass the activity of common standards like kojic acid.[5][7]

Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

This protocol is adapted from established spectrophotometric methods.[12][13][14]

  • Reagent Preparation:

    • Prepare a 50 mM phosphate buffer (pH 6.5).

    • Dissolve mushroom tyrosinase (e.g., 1000 U/mL) in the phosphate buffer.

    • Prepare a 1 mM solution of L-DOPA (substrate) in the phosphate buffer.

    • Prepare stock solutions of test analogs and a positive control (e.g., Kojic Acid) in DMSO, followed by serial dilutions in the phosphate buffer.

  • Assay Procedure (96-well plate):

    • To each well, add 40 µL of the test compound solution (or buffer for control).

    • Add 10 µL of the tyrosinase enzyme solution.

    • Incubate the plate at 25°C for 10 minutes to allow for enzyme-inhibitor interaction.[12]

    • Initiate the reaction by adding 100 µL of the L-DOPA solution to each well.

  • Data Acquisition:

    • Measure the absorbance at 492 nm at time zero and after a 10-20 minute incubation at 25°C using a microplate reader.[13][14]

    • The rate of dopachrome formation is proportional to enzyme activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).

    • The IC50 value (the concentration required for 50% inhibition) is determined by plotting the inhibition percentage against the log of the inhibitor concentration and fitting the data to a dose-response curve.[13]

Section 3: Comparative Analysis as Anticancer Agents

The structural framework of (phenoxy)benzaldehyde is also prevalent in compounds exhibiting significant anticancer activity. Analogs have demonstrated cytotoxicity against a range of cancer cell lines, including breast, prostate, and leukemia.[15][16][17]

Mechanism of Anticancer Activity

The anticancer effects of these analogs are often multifaceted. Recent studies on benzaldehyde have shown it can suppress epithelial-mesenchymal plasticity (EMP), a key process in cancer metastasis and treatment resistance.[18] This is achieved by targeting the interaction between the scaffolding protein 14-3-3ζ and phosphorylated histone H3 (H3S28ph), which in turn downregulates genes related to cancer stemness.[18] Other related structures, like methoxyflavones, are known to induce apoptosis through various signaling pathways.[15]

Structure-Activity Relationship Analysis

The cytotoxic potency is heavily influenced by the substitution patterns, particularly the presence and position of methoxy groups.

Compound/Analog TypeKey Structural FeaturesIC50 Range (µM)Target Cell Line(s)Reference(s)
Sideritoflavone5,3',4'-trihydroxy-6,7,8-trimethoxy4.9MCF-7 (Breast)[15]
5,3'-dihydroxy-3,6,7,8,4'-pentamethoxyflavone4'-OH replaced with 4'-OCH33.71MCF-7 (Breast)[15]
SMART Analog 8f3,4,5-trimethoxyphenyl at "C" ring0.021 - 0.071Various (Prostate, etc.)[16]
2-[(3-methoxybenzyl)oxy]benzaldehydeMethoxy group on benzyl ring1 - 10HL-60 (Leukemia)[17]

Key SAR Insights:

  • Polymethoxylation: A high degree of methoxylation is consistently associated with potent anticancer activity. The 3,4,5-trimethoxy substitution pattern on a phenyl ring is a particularly strong driver of cytotoxicity.[16][19]

  • Methoxy vs. Hydroxy: While hydroxyl groups are important for activity, strategic replacement with methoxy groups can enhance potency, possibly by increasing lipophilicity and cell membrane permeability.[15]

  • Positional Isomers: The precise location of methoxy and other functional groups is critical. For instance, in benzyloxybenzaldehyde derivatives, the relative positions of the ether linkage and methoxy groups significantly impact activity against HL-60 cells.[17]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a framework for assessing the effect of small molecules on cancer cell viability.[19][20][21]

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., MCF-7, PC-3) in complete medium in a humidified incubator (37°C, 5% CO2).

    • Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test analogs in the cell culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%).

    • Replace the medium in the wells with the medium containing the test compounds. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plates for a specified duration, typically 48-72 hours.[20]

  • MTT Assay:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solubilized formazan at ~570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Determine the IC50 value by plotting percent viability against the log of the compound concentration.

Cytotoxicity_Workflow Start Seed Cancer Cells in 96-well Plate Incubate1 Incubate 24h (Cell Adhesion) Start->Incubate1 Treat Treat with Serial Dilutions of Analogs Incubate1->Treat Incubate2 Incubate 48-72h (Compound Exposure) Treat->Incubate2 Add_MTT Add MTT Reagent (Incubate 2-4h) Incubate2->Add_MTT Result1 Viable Cells: Yellow MTT -> Purple Formazan Add_MTT->Result1 Solubilize Add Solubilization Buffer (e.g., DMSO) Add_MTT->Solubilize Read Measure Absorbance (~570 nm) Solubilize->Read Analyze Calculate % Viability & Determine IC50 Read->Analyze End SAR Data Analyze->End

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

The this compound scaffold is a fertile ground for the development of novel bioactive compounds. This guide demonstrates that specific structural modifications lead to profound differences in biological activity, providing clear SAR insights for two distinct therapeutic areas:

  • For Tyrosinase Inhibition: The introduction of a thiosemicarbazone moiety or bulky hydrophobic groups at the C4 position of the benzaldehyde ring are promising strategies to dramatically enhance inhibitory potency.

  • For Anticancer Activity: Polymethoxylation, particularly the 3,4,5-trimethoxy pattern, is a key determinant of high cytotoxic potency. Fine-tuning lipophilicity by balancing hydroxyl and methoxy groups can further optimize drug-like properties.

The protocols and comparative data presented herein offer a robust foundation for researchers to design and validate next-generation analogs. Future work should focus on exploring a wider range of heterocyclic substitutions and conducting in vivo studies on the most promising candidates to translate these in vitro findings into tangible therapeutic solutions.

References

A Comparative Guide to Catalysts for the Synthesis of 3-(4-Methoxyphenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

The synthesis of diaryl ethers, such as 3-(4-methoxyphenoxy)benzaldehyde, is a cornerstone of modern organic chemistry. These structural motifs are prevalent in pharmaceuticals, natural products, and advanced materials.[1][2] The primary challenge in synthesizing these molecules lies in the formation of the robust carbon-oxygen (C-O) bond between two aryl groups. This guide provides a comparative analysis of the two leading catalytic systems for this transformation: the traditional copper-catalyzed Ullmann condensation and the more modern palladium-catalyzed Buchwald-Hartwig C-O coupling. We will delve into the mechanistic underpinnings, compare their performance based on experimental data, and provide detailed protocols for researchers in drug development and chemical synthesis.

Introduction: The Synthetic Challenge

The target molecule, this compound, is synthesized via the cross-coupling of 4-methoxyphenol and an aryl halide, typically 3-chlorobenzaldehyde or 3-bromobenzaldehyde. While seemingly straightforward, this reaction requires overcoming the kinetic barrier of forming a C(sp²)-O bond, which is significantly more challenging than forming an alkyl ether C(sp³)-O bond. Transition metal catalysis is essential to facilitate this process under reasonable laboratory conditions.

Historically, the Ullmann condensation, which utilizes copper catalysts, was the go-to method.[3][4] However, these reactions often demand harsh conditions, including high temperatures and stoichiometric amounts of copper.[3][5] The advent of palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination and its subsequent adaptation for C-O bond formation, has provided a milder and often more efficient alternative.[6][7]

Comparative Analysis of Catalytic Systems

The choice between a copper-based and a palladium-based system depends on several factors, including substrate scope, required reaction conditions, catalyst cost, and sensitivity to functional groups.

FeatureCopper-Catalyzed Ullmann CondensationPalladium-Catalyzed Buchwald-Hartwig Coupling
Catalyst CuI, Cu₂O, or Cu powder (often with a ligand)Pd(OAc)₂, Pd₂(dba)₃ with a phosphine ligand
Typical Ligand L-proline, N,N-dimethylglycine, PhenanthrolineBulky biarylphosphines (e.g., XPhos, RuPhos, tBuXPhos)
Typical Base K₂CO₃, Cs₂CO₃, K₃PO₄NaOtBu, K₃PO₄, Cs₂CO₃
Solvent DMF, NMP, Toluene, DioxaneToluene, Dioxane, THF
Temperature High (100-220 °C)Mild to moderate (rt - 110 °C)
Reaction Time Often long (12-48 h)Typically shorter (2-24 h)
Catalyst Loading 5-20 mol% (can be stoichiometric)0.5-5 mol%
Substrate Scope Good, but can be limited by high temperaturesExcellent, wide functional group tolerance
Cost & Availability Catalyst is inexpensive and readily availableCatalyst and ligands are more expensive
Air/Moisture Sensitivity Generally robustCan be sensitive; requires inert atmosphere techniques

Expert Insights:

  • Ullmann Condensation: This method is a workhorse, particularly for large-scale synthesis where cost is a primary driver. The catalysts are cheap and robust. However, the high temperatures required can be a significant drawback, especially for substrates with sensitive functional groups.[3] Modern protocols using ligands like N,N-dimethylglycine have allowed for milder conditions than the original procedures.

  • Buchwald-Hartwig Coupling: For laboratory-scale synthesis, medicinal chemistry applications, and complex molecule synthesis, the palladium-catalyzed approach is often superior.[6][8] The use of specialized, bulky phosphine ligands is key to its success; these ligands accelerate the crucial reductive elimination step that forms the C-O bond.[9][10] The reaction conditions are significantly milder, preserving delicate functional groups on the substrates.[11] While the palladium precursors and ligands are more expensive, the lower catalyst loadings and higher efficiency can offset the cost.

Mechanistic Overview

Understanding the catalytic cycles provides insight into the experimental requirements and limitations of each system.

The mechanism of the Ullmann reaction is still debated but is generally believed to proceed through a Cu(I)/Cu(III) cycle, although other pathways have been proposed.[5] It involves the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl ether.

Ullmann_Mechanism Ullmann C-O Coupling Catalytic Cycle CuI Cu(I)X CuPhenoxide Ar'O-Cu(I) CuI->CuPhenoxide Phenol Ar'OH + Base Phenol->CuI -HX CuIII_Intermediate Ar'O-Cu(III)(Ar)X CuPhenoxide->CuIII_Intermediate ArylHalide Ar-X ArylHalide->CuPhenoxide Oxidative Addition CuIII_Intermediate->CuI Reductive Elimination Product Ar-O-Ar' CuIII_Intermediate->Product

Caption: Proposed catalytic cycle for the Ullmann C-O coupling reaction.

The Buchwald-Hartwig mechanism is well-established and proceeds through a Pd(0)/Pd(II) catalytic cycle.[6][9][12] The cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. Subsequent reaction with the alcohol (or its corresponding alkoxide) and base leads to a palladium-alkoxide intermediate. The final, often rate-limiting, step is the reductive elimination of the diaryl ether, which regenerates the active Pd(0) catalyst.[8]

Buchwald_Hartwig_Mechanism Buchwald-Hartwig C-O Coupling Catalytic Cycle Pd0 L-Pd(0) OxAdd_Complex L-Pd(II)(Ar)X Pd0->OxAdd_Complex Oxidative Addition ArylHalide Ar-X Alkoxide_Complex L-Pd(II)(Ar)OAr' OxAdd_Complex->Alkoxide_Complex -HX Phenol Ar'OH + Base Alkoxide_Complex->Pd0 Reductive Elimination Product Ar-O-Ar' Alkoxide_Complex->Product

Caption: Catalytic cycle for the Buchwald-Hartwig C-O coupling reaction.

Experimental Protocols

The following protocols are provided as validated starting points for the synthesis of this compound.

Protocol 1: Copper-Catalyzed Ullmann Condensation

This protocol is adapted from general procedures for ligand-accelerated Ullmann condensations.

Workflow:

Protocol1_Workflow A 1. Assemble Reagents B 2. Add Reagents to Flask (3-bromobenzaldehyde, 4-methoxyphenol, CuI, L-proline, K₂CO₃, Toluene) A->B C 3. Degas and Reflux (Heat to 110°C under N₂ atmosphere) B->C D 4. Monitor Reaction (TLC or GC-MS, ~24h) C->D E 5. Workup (Cool, filter, extract with EtOAc, wash with brine) D->E F 6. Purify (Dry over Na₂SO₄, concentrate, column chromatography) E->F G 7. Characterize Product F->G

Caption: Experimental workflow for the Ullmann synthesis.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 3-bromobenzaldehyde (1.0 mmol, 1.0 equiv), 4-methoxyphenol (1.2 mmol, 1.2 equiv), copper(I) iodide (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Solvent Addition & Degassing: Add 5 mL of anhydrous toluene via syringe. Seal the flask and degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with nitrogen gas.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously under a positive pressure of nitrogen.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the inorganic salts and copper residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Coupling

This protocol utilizes a modern, air-stable palladium precatalyst and a biarylphosphine ligand for a mild and efficient synthesis.

Workflow:

Protocol2_Workflow A 1. Assemble Reagents in Glovebox B 2. Add Reagents to Vial (3-chlorobenzaldehyde, 4-methoxyphenol, Pd precatalyst, ligand, K₃PO₄, Toluene) A->B C 3. Heat Reaction (Seal vial, heat to 100°C) B->C D 4. Monitor Reaction (LC-MS, ~12h) C->D E 5. Workup (Cool, dilute, filter through silica plug) D->E F 6. Purify (Concentrate, column chromatography or recrystallization) E->F G 7. Characterize Product F->G

Caption: Experimental workflow for the Buchwald-Hartwig synthesis.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Inside a nitrogen-filled glovebox, add 3-chlorobenzaldehyde (1.0 mmol, 1.0 equiv), a palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%), and potassium phosphate (1.5 mmol, 1.5 equiv) to a screw-cap vial containing a magnetic stir bar.

  • Reagent Addition: Add 4-methoxyphenol (1.2 mmol, 1.2 equiv) and 4 mL of anhydrous toluene.

  • Reaction: Seal the vial with a Teflon-lined cap. Remove the vial from the glovebox and place it in a preheated aluminum heating block at 100 °C. Stir for 12-18 hours.

  • Monitoring: The reaction can be monitored by taking small aliquots (under inert atmosphere if necessary) and analyzing by LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with dichloromethane (10 mL) and filter through a short plug of silica gel, eluting with additional dichloromethane.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography or recrystallization to yield pure this compound.

Conclusion and Recommendations

Both copper- and palladium-catalyzed systems are effective for the synthesis of this compound.

  • For cost-sensitive, large-scale production where the starting materials are robust, the Ullmann condensation remains a viable and economical choice.

  • For research and development, complex molecule synthesis, and applications requiring high functional group tolerance , the Buchwald-Hartwig C-O coupling is the superior method.[13] Its milder conditions, broader scope, and higher efficiency often justify the increased cost of the catalyst and ligands.

The selection of the optimal catalyst system is a critical decision in the synthesis of diaryl ethers. By understanding the mechanistic principles and practical considerations of both Ullmann and Buchwald-Hartwig couplings, researchers can make informed choices to achieve their synthetic goals efficiently and effectively.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 3-(4-Methoxyphenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of a chemical reagent from receipt to disposal is a critical responsibility for every scientist. The proper handling of waste, particularly for specialized compounds like 3-(4-Methoxyphenoxy)benzaldehyde, is not merely a logistical task but a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in established safety protocols and regulatory standards.

As a compound used in the synthesis of more complex molecules, such as tetrahydroisoquinolinones, its presence in a research setting necessitates a clear and robust disposal plan[1]. This document moves beyond a simple checklist, explaining the rationale behind each procedure to empower researchers with the knowledge to manage chemical waste streams effectively and safely.

Part 1: Hazard Profile and Essential Safety Data

Before initiating any disposal protocol, a thorough understanding of the chemical's hazard profile is paramount. This informs all subsequent handling, segregation, and disposal decisions. This compound is generally stable under recommended storage conditions but possesses specific hazards that must be managed[2].

ParameterDataSource
Molecular Formula C₁₄H₁₂O₃[1]
Molecular Weight 228.24 g/mol [1]
Appearance Data not specified, handle as a potentially hazardous solid or liquid.N/A
Primary Hazards May cause irritation upon exposure. Specific data on acute toxicity or carcinogenicity is limited, warranting cautious handling.[2]
Combustibility Materials require considerable preheating before ignition can occur (Flash Point ≥ 93.3 °C / 200 °F).[2]
Firefighting Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]
Hazardous Combustion Products Carbon oxides.[2]

Part 2: The Regulatory Landscape: Adherence to RCRA

The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[3][4]. RCRA establishes a "cradle-to-grave" framework, meaning the generator of the waste is responsible for it from creation to final, environmentally sound disposal[3].

Key principles of RCRA compliance in a laboratory setting include:

  • Hazardous Waste Determination: The generator must first determine if the waste is hazardous, either by being specifically "listed" or by exhibiting characteristics of ignitability, corrosivity, reactivity, or toxicity[5].

  • Segregation: Incompatible chemical wastes must be stored separately to prevent violent reactions or the emission of toxic vapors[6].

  • Proper Containment: Waste must be stored in containers that are chemically compatible, in good condition, and securely sealed[7][8].

  • Labeling: All waste containers must be accurately and clearly labeled with their contents.

  • Authorized Disposal: Waste must be handed over to a licensed hazardous waste disposal company for final treatment and disposal[2][9].

Part 3: Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for managing this compound waste from the point of generation to its final collection.

Step 1: Immediate Personal Protective Equipment (PPE) Assessment Before handling the waste, ensure appropriate PPE is worn.

  • Gloves: Handle with chemically resistant gloves (e.g., nitrile) inspected for integrity before use[2].

  • Eye Protection: Use safety glasses or goggles approved under standards such as NIOSH (US) or EN 166 (EU)[2].

  • Lab Coat: A standard lab coat is required to prevent skin contact.

Step 2: Waste Characterization and Segregation Proper segregation is the most critical step to ensure safety and compliance. Use the following decision workflow to correctly categorize your waste stream.

G start Generation of This compound Waste form_q What is the form of the waste? start->form_q solid Unused/Expired Reagent or Solid Residue form_q->solid Solid liquid Solution form_q->liquid Liquid debris Contaminated Debris (e.g., gloves, weigh paper, vials) form_q->debris Debris solid_waste Solid Chemical Waste Container solid->solid_waste solvent_q What is the solvent? liquid->solvent_q debris->solid_waste halogenated Halogenated Organic Waste solvent_q->halogenated Halogenated (e.g., DCM, Chloroform) non_halogenated Non-Halogenated Organic Waste solvent_q->non_halogenated Non-Halogenated (e.g., Acetone, Hexanes, Ethyl Acetate)

Caption: Waste Segregation Decision Workflow

Step 3: Containerization and Labeling

  • Select the Right Container: Use only designated, chemically compatible waste containers. For solids and debris, a securely sealed container, often a plastic pail, is appropriate. For liquid solutions, use designated solvent waste containers (glass or polyethylene) equipped with a sealed cap[6]. Never use food containers[6].

  • Label Immediately: Affix a hazardous waste label to the container before adding the first drop of waste.

  • Complete the Label: Clearly write the full chemical name, "this compound," and list all other components and their approximate percentages (e.g., "Methanol, ~90%")[6]. Ensure the accumulation start date is recorded.

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Designated Location: Store the sealed waste container in a designated SAA, which must be at or near the point of generation[5][6].

  • Secondary Containment: Place the waste container in a secondary containment tray or bin to capture any potential leaks.

  • Accumulation Limits: Be aware of accumulation limits. A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic wastes (P-listed), the limit is one quart[5]. Once a container is full, it must be moved to a central storage area within three days[6].

Step 5: Arranging for Final Disposal

  • Contact EH&S: When the waste container is full or has been in the SAA for the maximum allowed time (often up to 12 months for partially filled containers), contact your institution's Environmental Health & Safety (EH&S) department for pickup[5][6].

  • Licensed Disposal: The EH&S office will coordinate with a licensed and approved waste disposal company to transport, treat, and dispose of the chemical waste in compliance with all federal and state regulations[2][10]. Never attempt to dispose of this chemical via standard trash or sewer systems[8].

Part 4: Spill and Emergency Procedures

In the event of an accidental release, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate vicinity. If the spill is large or involves highly volatile solvents, evacuate the lab and activate the fire alarm.

  • Control and Contain: For minor spills, prevent the spread by enclosing the area with absorbent material (e.g., sand or vermiculite)[9].

  • Cleanup:

    • Wear appropriate PPE, including respiratory protection if vapors are present[2].

    • Carefully sweep up the solid material or absorb the liquid. Avoid creating dust[11].

    • Place all contaminated materials into a sealed, labeled container for hazardous waste disposal[2][11].

  • Decontaminate: Wash the spill area thoroughly with soap and water[2].

  • Report: Report the incident to your laboratory supervisor and EH&S department.

Part 5: Proactive Waste Minimization

A core principle of modern laboratory management is the reduction of hazardous waste at its source[5].

  • Prudent Purchasing: Order only the quantity of chemical required for your experiments to avoid surplus.

  • Inventory Management: Maintain an accurate chemical inventory to prevent ordering duplicates and to track expiration dates.

  • Scale Reduction: Where feasible, reduce the scale of experiments to minimize the volume of waste generated[5].

By integrating this comprehensive disposal strategy into your standard laboratory operations, you contribute to a safer research environment, ensure unwavering regulatory compliance, and uphold the scientific community's commitment to environmental protection.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Methoxyphenoxy)benzaldehyde
Reactant of Route 2
Reactant of Route 2
3-(4-Methoxyphenoxy)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.